molecular formula C12H14O B1347610 3-Phenylcyclohexanone CAS No. 20795-53-3

3-Phenylcyclohexanone

Numéro de catalogue: B1347610
Numéro CAS: 20795-53-3
Poids moléculaire: 174.24 g/mol
Clé InChI: CJAUDSQXFVZPTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Phenylcyclohexanone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119037. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAUDSQXFVZPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297900
Record name 3-Phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20795-53-3
Record name 3-Phenylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20795-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020795533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 3-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Phenylcyclohexanone: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Phenylcyclohexanone, a versatile organic compound with significant applications in fine chemical synthesis, pharmaceutical development, and materials science. This guide details its chemical structure, physicochemical properties, spectroscopic profile, and established synthetic protocols, presenting quantitative data in accessible tables and illustrating key processes with diagrams.

Chemical Structure and Identifiers

This compound possesses a core structure consisting of a cyclohexanone (B45756) ring substituted with a phenyl group at the C-3 position. The presence of a chiral center at this position means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.[1][2] This chirality is particularly relevant in drug development, where stereochemistry often dictates biological activity.

Table 1: Chemical Identifiers for this compound and its Enantiomers

Identifier Racemic this compound (R)-3-Phenylcyclohexanone (S)-3-Phenylcyclohexanone
IUPAC Name 3-phenylcyclohexan-1-one[3] (3R)-3-phenylcyclohexan-1-one[1] (3S)-3-phenylcyclohexan-1-one[2]
CAS Number 20795-53-3[3][4][5] 34993-51-6[1] 57344-86-2[2][6]
Molecular Formula C₁₂H₁₄O[3][5][7] C₁₂H₁₄O[1] C₁₂H₁₄O[2][6]
SMILES C1(CC(=O)CCC1)c1ccccc1[8] C1--INVALID-LINK--c1ccccc1 C1--INVALID-LINK--c1ccccc1
InChI InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2[3][4][8] InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1[1] InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1[2]

| InChIKey | CJAUDSQXFVZPTO-UHFFFAOYSA-N[3][8] | CJAUDSQXFVZPTO-LLVKDONJSA-N[1] | CJAUDSQXFVZPTO-NSHDSACASA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound make it a valuable intermediate. It is typically a colorless liquid at room temperature and possesses a high boiling point.[5] Its lipophilicity, indicated by the XLogP3 value, is moderate.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 174.24 g/mol [1][2][3][5][7]
Exact Mass 174.104465066 Da[1][2][3]
Appearance Colorless liquid[5]
Boiling Point 125-130 °C at 0.5 mmHg[9]
Topological Polar Surface Area 17.1 Ų[1][2][3]

| XLogP3 | 2.3[1][2][3] |

Synthesis and Experimental Protocols

As a chiral molecule, the enantioselective synthesis of this compound is of significant interest. A well-established method is the rhodium-catalyzed asymmetric 1,4-addition of a phenyl group to cyclohex-2-enone.

Experimental Protocol: Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

This protocol is adapted from a procedure published in Organic Syntheses.[9] It outlines the formation of the phenylating agent followed by the asymmetric addition reaction.

A. Preparation of Phenylboronic Acid:

  • A dry, 200-mL, two-necked, round-bottomed flask is fitted with a magnetic stirring bar, rubber septum, and a reflux condenser attached to a gas-flow adapter.

  • The flask is charged with bromobenzene (B47551) (3.95 g, 25.2 mmol) and 12.5 mL of dry diethyl ether via syringe and cooled to 0°C.[9]

  • A 1.50 M solution of n-butyllithium in hexane (B92381) (16.7 mL, 25.1 mmol) is added at 0°C. The mixture is then stirred at room temperature for 1 hour.[9]

  • The flask is cooled to -78°C, and trimethoxyborane (2.59 g, 24.9 mmol) is added dropwise over 10 minutes.[9]

  • The mixture is stirred at -78°C for 1 hour and then at room temperature for another hour.

  • The reaction is quenched by adding 10% hydrochloric acid, and the resulting phenylboronic acid is extracted.

B. Rhodium-Catalyzed Asymmetric 1,4-Addition:

  • In a separate flask, a rhodium catalyst is prepared.

  • To the catalyst solution, cyclohex-2-enone and the prepared phenylboronic acid solution are added.

  • The entire mixture is heated in an oil bath at 100°C for 12 hours.[9]

  • After cooling, the solvent is removed under reduced pressure. The residue is diluted with diethyl ether (100 mL).[9]

  • The ether solution is washed sequentially with 10% hydrochloric acid (100 mL) and 5% aqueous sodium hydroxide (B78521) (100 mL).[9]

  • The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated.[9]

  • The crude product is purified by silica (B1680970) gel chromatography followed by distillation under reduced pressure (0.5 mm) to yield (R)-3-phenylcyclohexanone as a colorless oil.[9] An enantiomeric purity of 98.6% ee can be achieved.[9]

G cluster_prep Phenylating Agent Preparation cluster_reaction Asymmetric 1,4-Addition cluster_workup Purification Bromobenzene Bromobenzene Phenyllithium Phenyllithium Intermediate Bromobenzene->Phenyllithium + nBuLi (Ether, 0°C -> RT) nBuLi n-Butyllithium PBA Phenylboronic Acid Phenyllithium->PBA + Trimethoxyborane (-78°C) TMB Trimethoxyborane Product (R)-3-Phenylcyclohexanone PBA->Product Cyclohexenone Cyclohex-2-enone Cyclohexenone->Product Rh_catalyst Rhodium/Chiral Ligand Catalyst Rh_catalyst->Product 100°C, 12h Crude Crude Product Product->Crude Workup Purified Purified Product (>98% ee) Crude->Purified Chromatography & Distillation

Workflow for the asymmetric synthesis of (R)-3-Phenylcyclohexanone.

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.

Table 3: Key Fragments in the GC-MS of this compound

m/z Interpretation
174 Molecular Ion [M]⁺[3]
131 Fragment
117 Fragment[3]

| 104 | Fragment[3] |

General Experimental Protocol for GC-MS Analysis: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC-MS. The gas chromatograph separates the components of the sample, which are then ionized, typically by electron impact (EI), and analyzed by the mass spectrometer. A standard GC program would involve a temperature ramp (e.g., 50°C to 250°C) on a capillary column (e.g., DB-5ms).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. For this compound, characteristic absorptions include the carbonyl stretch of the ketone and stretches associated with the aromatic phenyl group.

General Experimental Protocol for FTIR Analysis: A spectrum can be obtained by placing a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (film technique).[3] The sample is then placed in the spectrometer and scanned over the typical range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for confirming the carbon-hydrogen framework of the molecule. Data for ¹³C NMR spectra are available and have been recorded on instruments such as the Bruker AM-270.[3]

General Experimental Protocol for NMR Analysis: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The tube is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. Standard pulse programs are used for data acquisition, and the resulting free induction decay (FID) is Fourier transformed to obtain the spectrum.

Applications and Relevance

This compound is a highly versatile building block in organic synthesis.[10] Its dual reactivity, stemming from the ketone's carbonyl group and the activated alpha-carbons, allows for a wide range of chemical transformations such as nucleophilic additions, reductions, and condensations.[10] This makes it a crucial intermediate in various industries.

  • Pharmaceutical Development : It serves as a precursor or intermediate in the synthesis of complex pharmaceutical compounds and active pharmaceutical ingredients (APIs).[5]

  • Fine Chemicals : It is used in the manufacturing of specialty chemicals, agrochemicals, and other high-value products.[5][10]

  • Fragrance and Flavor Industry : The aromatic profile of this compound and its derivatives makes them useful in the formulation of perfumes and flavoring agents.[5]

  • Material Science : The compound is explored in the production of specialized polymers and resins.[5]

G center_node This compound app1 Pharmaceutical Synthesis center_node->app1 app2 Fine Chemical Intermediate center_node->app2 app3 Fragrance & Flavor Industry center_node->app3 app4 Material Science (Polymers, Resins) center_node->app4 app5 Catalysis & Mechanistic Research center_node->app5

Key application areas for this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3] Proper personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

Table 4: GHS Hazard Information for this compound

Hazard Code Statement Classification
H315 Causes skin irritation[3] Skin Irritation (Category 2)[3]
H319 Causes serious eye irritation[3] Eye Irritation (Category 2A)[3]

| H335 | May cause respiratory irritation[3] | Specific Target Organ Toxicity, Single Exposure (Category 3)[3] |

References

3-Phenylcyclohexanone (CAS 20795-53-3): A Comprehensive Physicochemical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 3-Phenylcyclohexanone (CAS 20795-53-3), a versatile organic compound. With its unique molecular structure, featuring a cyclohexanone (B45756) ring substituted with a phenyl group, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its reactivity and stability make it a valuable building block in the development of complex molecules.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₄O[2][3]
Molecular Weight 174.24 g/mol [2][3]
Appearance Colorless liquid or Pale Yellow to Yellow Oil[1]
Boiling Point 287-288 °C at 736 Torr, 294°C at 760 mmHg[4]
Melting Point 64 °C
Density 1.042 g/cm³[4]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol.
LogP (Octanol-Water Partition Coefficient) 2.3[2]
Refractive Index 1.538
Flash Point 123.7 ± 19.2 °C
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[5] A common method involves using a capillary tube apparatus.

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

  • The capillary tube is placed in a heating block or an oil bath, attached to a thermometer.

  • The sample is heated slowly, and the temperature is observed.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[5] A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Procedure (Thiele Tube Method):

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a mixture.

Procedure:

  • A solution of this compound in a volatile organic solvent (e.g., acetone) is prepared.[8]

  • A small volume of the sample is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase.

  • The components of the sample are separated based on their boiling points and interactions with the stationary phase.

  • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The resulting mass spectrum provides a unique fragmentation pattern, which can be used to identify the compound by comparing it to a spectral library.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.[9]

Procedure:

  • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The sample is placed in an NMR tube and inserted into the spectrometer.

  • The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.

  • The nuclei of the atoms in the molecule absorb and re-emit this energy at specific frequencies.

  • The resulting NMR spectrum provides information about the chemical environment, connectivity, and spatial arrangement of the atoms in the molecule. Both ¹H NMR and ¹³C NMR spectra are typically acquired for a complete structural analysis.[10]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, based on a documented procedure for its chiral synthesis.

G cluster_synthesis Asymmetric Synthesis cluster_workup Work-up cluster_purification Purification start Reactants: 2-Cyclohexen-1-one Phenylboronic acid reaction 1,4-Addition Reaction start->reaction catalyst Rhodium-BINAP Catalyst catalyst->reaction extraction Solvent Extraction (e.g., with Diethyl Ether) reaction->extraction Crude Product washing Washing Steps (Acidic and Basic) extraction->washing drying Drying (e.g., with Anhydrous MgSO4) washing->drying chromatography Silica Gel Chromatography drying->chromatography Concentrated Crude distillation Distillation under Reduced Pressure chromatography->distillation product Final Product: (R)-3-Phenylcyclohexanone distillation->product Purified Product

Caption: Synthetic and purification workflow for this compound.

References

A Spectroscopic and Spectrometric Characterization of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-Phenylcyclohexanone using fundamental spectroscopic and spectrometric techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to aid in understanding the analytical process.

Data Presentation: Spectroscopic and Spectrometric Summary

The molecular structure of this compound (Molecular Formula: C₁₂H₁₄O, Molecular Weight: 174.24 g/mol ) is confirmed by the combined interpretation of the following data.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound (Data typically recorded in CDCl₃ at 300-500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.15 - 7.40Multiplet5HAr-H (Phenyl)
2.95 - 3.10Multiplet1HH -3 (Benzylic)
2.25 - 2.60Multiplet4HH -2, H -6 (α-carbonyl)
1.70 - 2.20Multiplet4HH -4, H -5

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency used.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data typically recorded in CDCl₃ at 75-125 MHz)

Chemical Shift (δ, ppm)Carbon Type (DEPT)Assignment
~210.8CC =O (C1)
~143.5CAr-C (Quaternary, C1')
~128.7CHAr-C H (C3', C5')
~126.8CHAr-C H (C4')
~126.5CHAr-C H (C2', C6')
~49.5CH₂C H₂ (C2)
~45.0CHC H (C3)
~41.2CH₂C H₂ (C6)
~31.5CH₂C H₂ (C4)
~25.8CH₂C H₂ (C5)

Table 3: IR Spectroscopic Data for this compound (Data typically acquired via Attenuated Total Reflectance (ATR))

Frequency (cm⁻¹)IntensityVibrational Mode
~3060, 3030MediumC-H Stretch (Aromatic)
~2945, 2865StrongC-H Stretch (Aliphatic)
~1712Strong, SharpC=O Stretch (Ketone)
~1600, 1495, 1450Medium-StrongC=C Stretch (Aromatic Ring)
~750, 700StrongC-H Bend (Monosubstituted Benzene)

Table 4: Mass Spectrometry (GC-MS) Data for this compound (Data typically acquired using Electron Ionization (EI) at 70 eV)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Identity
174High[M]⁺˙ (Molecular Ion)
117High to Base Peak[C₉H₉]⁺
104Medium[C₈H₈]⁺˙ (Styrene radical cation)
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl cation)

Note: The base peak can vary between m/z 174 and m/z 117 depending on the instrument's source conditions.[1]

Visualization of Analytical Workflows and Pathways

The following diagrams illustrate the logical processes and molecular behaviors central to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Info Derived Information cluster_Final Final Output MS Mass Spectrometry (MS) MW Molecular Weight & Fragmentation MS->MW provides IR Infrared (IR) Spectroscopy FG Functional Groups IR->FG provides NMR NMR Spectroscopy MAP Carbon-Hydrogen Framework NMR->MAP provides Structure Structure Elucidation of This compound MW->Structure combined give FG->Structure combined give MAP->Structure combined give

Caption: A logical workflow for structure elucidation.

MS_Fragmentation M This compound [M]⁺˙ m/z = 174 F117 Fragment [C₉H₉]⁺ m/z = 117 M->F117 - C₄H₇O• F104 Styrene Radical Cation [C₈H₈]⁺˙ m/z = 104 M->F104 McLafferty-type Rearrangement F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 F117->F91 - C₂H₂

Caption: Proposed ESI-MS fragmentation pathway.

NMR_Correlation cluster_1D 1D NMR Experiments cluster_Info Structural Information H1 ¹H NMR Proton_Env Proton Environments (& Integration, Splitting) H1->Proton_Env C13 ¹³C NMR Carbon_Count Number of Unique Carbons C13->Carbon_Count DEPT DEPT-135 Carbon_Type Carbon Multiplicity (CH, CH₂, CH₃) DEPT->Carbon_Type Structure Complete Structure Proton_Env->Structure Carbon_Count->Structure Carbon_Type->Structure

Caption: Correlation of NMR data to structure.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters and sample characteristics may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation : Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The solution should be clear.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Data Acquisition : Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Shimming : Perform an automated or manual shimming process to optimize the magnetic field homogeneity.

  • Parameter Setup : Load standard acquisition parameters for the desired experiment (e.g., ¹H, ¹³C, DEPT). A typical ¹H experiment involves a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a 90° pulse angle with proton decoupling is standard.

  • Acquisition : Acquire the Free Induction Decay (FID) data. The number of scans will depend on the sample concentration (e.g., 8-16 scans for ¹H, 128-1024 scans for ¹³C).

  • Processing : Perform a Fourier transform on the FID, followed by phase and baseline correction, to obtain the frequency-domain NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and versatile technique for obtaining the infrared spectrum of solid or liquid samples.[4][5]

  • Background Spectrum : Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[6] Take a background measurement of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount (a few milligrams or one drop) of this compound directly onto the surface of the ATR crystal.

  • Apply Pressure : For solid samples, lower the press arm to ensure firm and even contact between the sample and the crystal.[4]

  • Data Acquisition : Acquire the infrared spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Cleaning : After measurement, raise the press arm and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the analyte from a mixture and obtain its mass spectrum for identification and fragmentation analysis.

  • Sample Preparation : Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[7]

  • Injection : Inject 1 µL of the sample solution into the GC inlet, which is heated to vaporize the sample (e.g., 250 °C). The injection is typically done in split or splitless mode.[8]

  • Gas Chromatography : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms or HP-5ms). The column is housed in an oven that follows a temperature program to separate compounds based on their boiling points and column interactions. A typical program might start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

  • Ionization : As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]

  • Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum. The spectrum is a plot of relative ion abundance versus m/z.

References

The Synthesis of 3-Phenylcyclohexanone: A Technical Guide to Conjugate Addition Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcyclohexanone is a versatile chemical intermediate whose structural motif is present in a variety of pharmacologically active molecules and complex organic structures.[1] Its synthesis from the readily available α,β-unsaturated ketone, 2-cyclohexen-1-one (B156087), is a classic example of nucleophilic conjugate addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] This in-depth technical guide explores the primary synthesis mechanisms, provides detailed experimental protocols, and presents quantitative data to aid researchers in the effective preparation of this valuable compound.

The core of this transformation lies in the 1,4-addition of a phenyl nucleophile to the electrophilic β-carbon of the cyclohexenone ring system.[2][3] The choice of reagent is critical in directing the regioselectivity of the addition. While organometallic reagents like Grignard and organolithium compounds typically favor 1,2-addition to the carbonyl carbon, specific methodologies have been developed to ensure the desired conjugate addition.[4][5] This guide will focus on the most prevalent and effective of these methods.

Core Synthesis Mechanisms

The synthesis of this compound from 2-cyclohexen-1-one is predominantly achieved through conjugate addition, also known as Michael addition. The key to this reaction is the use of "soft" nucleophiles which preferentially attack the "soft" electrophilic β-carbon of the enone system.[6] The most common and effective methods involve the use of organocuprates and rhodium-catalyzed additions of phenylboronic acids.

Organocuprate Addition

The use of organocopper reagents, specifically lithium diphenylcuprate ((C₆H₅)₂CuLi), is a widely employed and highly effective method for the 1,4-addition of a phenyl group to 2-cyclohexen-1-one.[7] Organocuprates are considered soft nucleophiles and exhibit a strong preference for conjugate addition over direct addition to the carbonyl group.[5][6]

The reaction proceeds through a well-established mechanism. Initially, the organocuprate coordinates to the double bond of the cyclohexenone, forming a π-complex.[6] This is followed by the nucleophilic attack of the phenyl group at the β-carbon, leading to the formation of a copper(III) intermediate. Subsequent reductive elimination of a copper(I) species generates a lithium enolate. The final product, this compound, is obtained after protonation of the enolate during an aqueous workup.[8]

It is also possible to achieve 1,4-addition using a Grignard reagent, such as phenylmagnesium bromide, in the presence of a catalytic amount of a copper(I) salt (e.g., CuCl or CuI).[9] In this case, the Grignard reagent undergoes transmetalation with the copper salt in situ to form the reactive organocuprate species.

Rhodium-Catalyzed Asymmetric 1,4-Addition

For applications requiring enantiomerically pure this compound, a powerful method is the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid.[2][10] This approach utilizes a chiral phosphine (B1218219) ligand, such as (R)-BINAP, in conjunction with a rhodium catalyst.

The catalytic cycle begins with the formation of a rhodium-phenyl active species from the phenylboronic acid. This chiral catalyst then coordinates with the 2-cyclohexen-1-one, facilitating the enantioselective transfer of the phenyl group to the β-carbon. Hydrolysis of the resulting rhodium enolate regenerates the catalyst and yields the chiral this compound. This method is notable for its high yields and excellent enantioselectivities.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis methods described.

Method Reagents Yield (%) Enantiomeric Excess (ee %) Reference
Organocuprate AdditionLithium diphenylcuprate, 2-cyclohexen-1-oneHighN/A (racemic)[7]
Rhodium-Catalyzed Asymmetric2-cyclohexen-1-one, Phenylboronic acid, [Rh(acac)(C₂H₄)₂], (R)-BINAP88.198.3[11]
Palladium-Catalyzed Cross-CouplingAlkenyl triflate, Phenylzinc chloride, Pd(PPh₃)₄72Up to 98[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Organocuprate Addition (Illustrative)

Materials:

Procedure:

  • Preparation of Phenyllithium (B1222949): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, lithium metal is suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to the suspension with stirring. The reaction is typically initiated with gentle heating and then proceeds exothermically. The mixture is stirred until the lithium is consumed.

  • Formation of Lithium Diphenylcuprate: The freshly prepared phenyllithium solution is cooled in an ice-salt bath. Copper(I) iodide is added portion-wise to the solution with vigorous stirring under a nitrogen atmosphere. The reaction mixture is stirred at low temperature until the formation of the Gilman reagent, lithium diphenylcuprate, is complete.

  • Conjugate Addition: The solution of lithium diphenylcuprate is cooled to a low temperature (e.g., -78 °C). A solution of 2-cyclohexen-1-one in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete reaction.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.

Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

This protocol is adapted from the procedure described in Organic Syntheses.[11]

Materials:

  • (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Acetylacetonatobis(ethylene)rhodium(I) ([Rh(acac)(C₂H₄)₂])

  • Lithium phenyltrimethoxyborate

  • 2-Cyclohexen-1-one

  • 1,4-Dioxane (B91453)

  • Water

  • Diethyl ether

  • 10% Hydrochloric acid

  • 5% Aqueous sodium hydroxide (B78521)

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel

Procedure:

  • Catalyst Preparation: In a flask flushed with nitrogen, (R)-BINAP (0.120 mmol) and [Rh(acac)(C₂H₄)₂] (0.100 mmol) are placed. Anhydrous 1,4-dioxane (50 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

  • Reaction Setup: In a separate flask, lithium phenyltrimethoxyborate is prepared. To this, 2-cyclohexen-1-one (10.1 mmol), water (0.54 mL), and the prepared catalyst solution are added successively via syringe.

  • Reaction: The reaction mixture is heated in an oil bath at 100°C for 12 hours.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is diluted with diethyl ether (100 mL) and washed sequentially with 10% hydrochloric acid (100 mL) and 5% aqueous sodium hydroxide (100 mL). The aqueous layers are extracted with diethyl ether.

  • Purification: The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography followed by distillation under reduced pressure to yield (R)-3-phenylcyclohexanone as a colorless oil. The enantiomeric purity is determined by HPLC analysis.[11]

Visualizing the Mechanisms

General Conjugate Addition Pathway

Conjugate_Addition Reactants 2-Cyclohexen-1-one + Phenyl Nucleophile (e.g., (Ph)₂CuLi) Intermediate π-Complex / Transition State Reactants->Intermediate Nucleophilic Attack at β-Carbon Enolate Lithium Enolate Intermediate Intermediate->Enolate Reductive Elimination Product This compound Enolate->Product Protonation Enolate->Product Workup Aqueous Workup (H⁺ source)

Caption: General mechanism of conjugate addition to 2-cyclohexen-1-one.

Rhodium-Catalyzed Asymmetric Addition Workflow

Rhodium_Catalysis_Workflow Start Start: Phenylboronic Acid + Rhodium Precatalyst + Chiral Ligand Active_Catalyst Formation of Active Chiral Rh-Phenyl Species Start->Active_Catalyst Substrate_Coordination Coordination with 2-Cyclohexen-1-one Active_Catalyst->Substrate_Coordination Addition Enantioselective 1,4-Addition Substrate_Coordination->Addition Rh_Enolate Rhodium Enolate Intermediate Addition->Rh_Enolate Hydrolysis Hydrolysis Rh_Enolate->Hydrolysis Product Chiral this compound Hydrolysis->Product Catalyst_Regeneration Catalyst Regeneration Hydrolysis->Catalyst_Regeneration Catalyst_Regeneration->Active_Catalyst Enters next catalytic cycle

Caption: Catalytic cycle for the rhodium-catalyzed asymmetric addition.

Conclusion

The synthesis of this compound from 2-cyclohexen-1-one is a well-established transformation that relies on the principles of conjugate addition. For racemic synthesis, the use of lithium diphenylcuprate offers a reliable and high-yielding route. For applications demanding high enantiopurity, the rhodium-catalyzed asymmetric addition of phenylboronic acid stands out as a state-of-the-art method. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and selective preparation of this important chemical intermediate.

References

Fundamental reactions of the carbonyl group in 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactions of the Carbonyl Group in 3-Phenylcyclohexanone

Abstract

This compound is a versatile chemical intermediate, prized in organic synthesis for its dual reactivity stemming from the carbonyl group and the adjacent alpha-carbons.[1] Its structure, featuring a phenyl group on a cyclohexanone (B45756) scaffold, makes it a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3] This guide provides a detailed examination of the core reactions involving the carbonyl group of this compound, offering experimental protocols, quantitative data, and mechanistic diagrams to support researchers, scientists, and professionals in drug development.

Overview of Carbonyl Reactivity

The carbonyl group (C=O) in this compound is highly polarized, rendering the carbon atom electrophilic and the oxygen atom nucleophilic.[4] This polarity dictates its primary mode of reaction: nucleophilic addition.[5][6] Furthermore, the protons on the carbons alpha to the carbonyl (C2 and C6) are acidic and can be removed by a base to form a nucleophilic enolate intermediate.[7][8] These two features—direct nucleophilic attack at the carbonyl carbon and enolate formation at the alpha-carbon—are the basis for the compound's extensive and useful chemistry.

G cluster_ketone This compound cluster_reactions Fundamental Reactions Ketone This compound Nuc_Add Nucleophilic Addition (e.g., Grignard, Reduction) Ketone->Nuc_Add Attack at Carbonyl Carbon Enolate_Form Enolate Formation (α-Deprotonation) Ketone->Enolate_Form Attack at α-Hydrogen Condensation Condensation (e.g., Imine/Hydrazone formation) Ketone->Condensation Attack at Carbonyl Carbon Wittig Wittig Reaction (Olefination) Ketone->Wittig Attack at Carbonyl Carbon

Caption: Core reactivity pathways of this compound.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones.[6] A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[4] Subsequent protonation yields an alcohol.[4]

Grignard Reaction: C-C Bond Formation

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols after acidic workup.[9][10][11] This reaction is a cornerstone of synthetic chemistry for constructing new carbon-carbon bonds.[12]

Reaction Scheme: this compound reacts with Phenylmagnesium Bromide (PhMgBr) to yield 1,3-diphenylcyclohexan-1-ol.

G r1 This compound p1 1,3-Diphenylcyclohexan-1-ol r1->p1 reagents 1. PhMgBr, THF 2. H₃O⁺ workup dummy dummy->reagents

Caption: Grignard reaction with this compound.

Experimental Protocol (Representative): Based on the general procedure for Grignard reactions with ketones.[9]

  • A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of Phenylmagnesium Bromide (1.2 eq) in THF is added dropwise via a syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product, 1,3-diphenylcyclohexan-1-ol, is purified by column chromatography on silica (B1680970) gel.

Reduction to Alcohols

The carbonyl group can be reduced to a hydroxyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts this compound into cis- and trans-3-phenylcyclohexanol. The stereochemical outcome is influenced by the steric hindrance of the axial and equatorial approaches of the hydride.

Reaction Scheme: Reduction of this compound to 3-Phenylcyclohexanol.

Quantitative Data: Reduction of this compound

Reagent Solvent Temp (°C) Time (h) Product Yield (%) Reference
NaBH₄ Methanol (B129727) 25 1 3-Phenylcyclohexanol >95 General Knowledge

| LiAlH₄ | THF | 0 to 25 | 2 | 3-Phenylcyclohexanol | >95 | |

Experimental Protocol (NaBH₄ Reduction):

  • This compound (1.0 eq) is dissolved in methanol in a round-bottomed flask.

  • The solution is cooled to 0 °C using an ice bath.

  • Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes, controlling any effervescence.

  • The reaction mixture is stirred at room temperature for 1 hour until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • Water is added to the residue, and the product is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 3-phenylcyclohexanol.

Wittig Reaction: Olefination

The Wittig reaction is a powerful method for converting ketones into alkenes.[13][14] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent).[15] The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[14]

G Wittig Reaction Workflow cluster_ylide Ylide Preparation cluster_olefination Olefination PPh3 Triphenylphosphine (Ph₃P) Salt Phosphonium Salt [Ph₃P⁺-CH₂R]X⁻ PPh3->Salt AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->Salt Ylide Phosphorus Ylide (Ph₃P=CHR) Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Alkene Alkene Product Ylide->Alkene Ketone This compound Ketone->Alkene Byproduct Triphenylphosphine Oxide (Ph₃P=O) Alkene->Byproduct

Caption: Generalized workflow for the Wittig reaction.

Reaction Scheme: Reaction of this compound with methylenetriphenylphosphorane (B3051586) to form 3-phenyl-1-methylenecyclohexane.

Experimental Protocol (Representative): Based on general Wittig reaction procedures.[14][16]

  • Ylide Preparation: In a flame-dried flask under nitrogen, methyltriphenylphosphonium (B96628) bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C. n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise, resulting in a characteristic color change indicating ylide formation. The mixture is stirred for 30 minutes.

  • Olefination: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water, and the bulk of the THF is removed via rotary evaporation.

  • The residue is extracted with hexane (B92381) to separate the alkene product from the triphenylphosphine oxide byproduct.

  • The combined hexane layers are washed with water, dried over MgSO₄, and concentrated.

  • The product, 3-phenyl-1-methylenecyclohexane, is purified by column chromatography.

Enolate Formation and Alkylation

The alpha-hydrogens of this compound are acidic and can be abstracted by a base to form an enolate.[8] Deprotonation can occur at either the C2 or C6 position. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the formation of the less substituted (kinetic) enolate, while a smaller base at higher temperatures can lead to the more substituted (thermodynamic) enolate.[7][17] These nucleophilic enolates can then be alkylated with alkyl halides.[7]

G cluster_conditions ketone This compound kinetic Kinetic Enolate (less substituted) ketone->kinetic thermo Thermodynamic Enolate (more substituted) ketone->thermo k_cond LDA, THF, -78°C (Kinetic Control) t_cond NaH, THF, 25°C (Thermodynamic Control) k_dummy k_dummy->k_cond t_dummy t_dummy->t_cond

Caption: Kinetic vs. Thermodynamic enolate formation.

Experimental Protocol (Kinetic Enolate Alkylation): Based on standard procedures for kinetic enolate formation and trapping.[18]

  • A solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 20 minutes to generate LDA.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • An alkylating agent, such as methyl iodide (CH₃I, 1.2 eq), is added dropwise.

  • The reaction is stirred at -78 °C for 2-3 hours, then allowed to slowly warm to room temperature.

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.

  • The resulting 2-methyl-3-phenylcyclohexanone is purified by chromatography.

Summary of Physicochemical and Spectroscopic Data

The following data are crucial for the identification and characterization of this compound.

Table of Physicochemical Properties

Property Value Reference(s)
Molecular Formula C₁₂H₁₄O [2][19]
Molecular Weight 174.24 g/mol [2][19]
CAS Number 20795-53-3 [2][20]
Appearance Colorless liquid [2]

| Boiling Point | 130-137 °C |[2] |

Table of Spectroscopic Data (Representative)

Technique Feature Chemical Shift / Wavenumber
¹H NMR (CDCl₃) Aromatic Protons (m) δ 7.20-7.40 ppm
Aliphatic Protons (m) δ 1.80-3.10 ppm
¹³C NMR (CDCl₃) Carbonyl Carbon (C=O) δ ~210 ppm
Aromatic Carbons δ ~126-143 ppm
Aliphatic Carbons δ ~25-55 ppm
IR Spectroscopy C=O Stretch (strong) ν ~1710 cm⁻¹
C-H (sp²) Stretch ν ~3030-3080 cm⁻¹

| | C-H (sp³) Stretch | ν ~2850-2960 cm⁻¹ |

References

(R)-3-Phenylcyclohexanone and (S)-3-Phenylcyclohexanone properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties of (R)- and (S)-3-Phenylcyclohexanone

Introduction

3-Phenylcyclohexanone is a versatile chiral ketone that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a phenyl group at the stereogenic center adjacent to a carbonyl group, makes it a valuable intermediate for developing pharmaceuticals, agrochemicals, and fine chemicals.[2][3] In any biological system, the three-dimensional arrangement of a molecule is critical to its function.[4] Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological, toxicological, and metabolic properties.[4][5] Therefore, the ability to synthesize and characterize enantiomerically pure forms of chiral compounds like this compound is of paramount importance for researchers, scientists, and drug development professionals.[6]

This technical guide provides a comprehensive overview of the core properties of the individual enantiomers, (R)-3-Phenylcyclohexanone and (S)-3-Phenylcyclohexanone. It includes a summary of their physicochemical properties, detailed experimental protocols for their synthesis and separation, and a discussion of their significance in research and development.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of (R)- and (S)-3-Phenylcyclohexanone gives rise to specific optical properties, while their general physical properties are largely identical. The data presented below has been compiled from various chemical databases and suppliers.

Physical and Chemical Properties
Property(R)-3-Phenylcyclohexanone(S)-3-PhenylcyclohexanoneRacemic this compound
Molecular Formula C₁₂H₁₄O[7]C₁₂H₁₄O[8][9]C₁₂H₁₄O[10][11]
Molecular Weight 174.24 g/mol [7]174.24 g/mol [8][9]174.24 g/mol [10][11]
CAS Number 34993-51-6[7]57344-86-2[8][9]20795-53-3[10][11]
Appearance Colorless oil[12]White/colorless solid to liquidColorless liquid[2]
Boiling Point 125-130 °C at 0.5 mmHg[12]Not specified130-137 °C[2]
Melting Point Not specified22 °CNot applicable
Specific Rotation [α] Not specified-20° (c=1, CHCl₃)Not applicable
Storage Temperature 2-8 °C[13]0-10 °C (Refrigerated)0-8 °C[2]
Spectroscopic Data
TechniquePurposeReference
¹H and ¹³C NMR Confirms the carbon-hydrogen framework and verifies the molecular structure.[14]
Infrared (IR) Spectroscopy Identifies key functional groups, notably the characteristic C=O (ketone) stretch.[10]
Mass Spectrometry (MS) Determines the molecular weight and can reveal fragmentation patterns for structural elucidation.[10][14]
Chiral HPLC Separates the enantiomers and is used to determine the enantiomeric excess (ee%) of a sample.[12]

Experimental Protocols

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly creates a specific enantiomer, or chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

A well-documented method for synthesizing (R)-3-phenylcyclohexanone with high enantioselectivity is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexen-1-one. The following protocol is adapted from a procedure published in Organic Syntheses.[12]

Reaction:

  • Reactants: 2-Cyclohexen-1-one, Phenylboronic acid.

  • Catalyst System: Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂] and (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP].

  • Solvent: 1,4-Dioxane/H₂O mixture.

Methodology:

  • A dry flask under an inert atmosphere (e.g., argon) is charged with Rh(acac)(C₂H₄)₂, (R)-BINAP, and 1,4-dioxane. The mixture is stirred to form the catalyst complex.

  • Phenylboronic acid is added to the catalyst solution, followed by 2-cyclohexen-1-one.

  • Water is added, and the reaction mixture is heated with stirring (e.g., at 100 °C) for several hours.

  • Progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure (rotary evaporation).

  • The resulting residue is dissolved in a minimal amount of a solvent like diethyl ether and subjected to purification.

  • Purification: The crude product is purified via silica (B1680970) gel column chromatography, eluting with a solvent system such as hexane (B92381) followed by diethyl ether to isolate the product.[12]

  • The collected fractions containing the product are combined, and the solvent is evaporated.

  • Final purification is achieved by distillation under reduced pressure (e.g., 125-130 °C at 0.5 mmHg) to yield (R)-3-phenylcyclohexanone as a colorless oil.[12]

  • Analysis: The enantiomeric purity (e.g., 98.6% ee) is determined by HPLC analysis using a chiral stationary phase column.[12]

General Protocols for Chiral Resolution

Chiral resolution is a process that separates a racemic mixture into its constituent enantiomers.[15] This is often necessary when a direct asymmetric synthesis is not feasible or economical.

Method 1: Diastereomeric Crystallization This classical method involves converting the enantiomers into diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[15]

  • Derivatization: The racemic this compound is reacted with a chiral resolving agent. Since it is a ketone, this typically involves a multi-step process, for instance, reduction to the corresponding alcohol (3-phenylcyclohexanol) followed by reaction with a chiral acid to form diastereomeric esters.

  • Crystallization: The resulting mixture of diastereomers is dissolved in a suitable solvent. One diastereomer will preferentially crystallize out of the solution upon cooling or slow evaporation due to its lower solubility.

  • Separation: The crystals are separated from the mother liquor by filtration. This process can be repeated (recrystallization) to achieve high diastereomeric purity.

  • Hydrolysis: The separated diastereomer (e.g., the pure ester) is then chemically converted back to the enantiomerically pure alcohol (e.g., via hydrolysis).

  • Oxidation: The pure alcohol enantiomer is oxidized back to the corresponding ketone enantiomer to yield the final product.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC provides a direct method for separating enantiomers on an analytical or preparative scale.[16]

  • Column Selection: A chiral stationary phase (CSP) column is chosen. Polysaccharide-based columns are common for this type of separation.[16]

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected and optimized to achieve baseline separation of the two enantiomer peaks.[16]

  • Injection and Elution: The racemic mixture of this compound is injected onto the column. The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates.

  • Fraction Collection: A detector (e.g., UV) monitors the column eluent. The two separate fractions corresponding to the (R)- and (S)-enantiomers are collected as they elute from the column.

  • Solvent Removal: The solvent is removed from the collected fractions to yield the isolated, pure enantiomers.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Asymmetric_Synthesis cluster_reactants Reactants & Catalyst cluster_process Process reactant reactant catalyst catalyst process process product product r1 2-Cyclohexen-1-one p1 Asymmetric 1,4-Addition (Dioxane/H2O, 100°C) r1->p1 r2 Phenylboronic Acid r2->p1 cat Rh/(R)-BINAP Catalyst cat->p1 p2 Workup & Solvent Removal p1->p2 p3 Silica Gel Chromatography p2->p3 p4 Distillation (Reduced Pressure) p3->p4 prod (R)-3-Phenylcyclohexanone (>98% ee) p4->prod

Caption: Workflow for the asymmetric synthesis of (R)-3-Phenylcyclohexanone.

Chiral_Resolution cluster_method1 Method 1: Diastereomeric Crystallization cluster_method2 Method 2: Chiral HPLC start start method method step step final final racemate Racemic (R/S)-3-Phenylcyclohexanone m1_step1 1. Derivatization with Chiral Resolving Agent racemate->m1_step1 Classical Approach m2_step1 1. Injection onto Chiral Stationary Phase (CSP) racemate->m2_step1 Direct Approach m1_step2 2. Form Diastereomers (R,R') and (S,R') m1_step1->m1_step2 m1_step3 3. Fractional Crystallization (Separation by Solubility) m1_step2->m1_step3 m1_step4 4. Hydrolysis/Cleavage of Resolving Agent m1_step3->m1_step4 products Pure (R)- and (S)-Enantiomers m1_step4->products m2_step2 2. Differential Interaction with CSP m2_step1->m2_step2 m2_step3 3. Separation into Two Peaks m2_step2->m2_step3 m2_step4 4. Fraction Collection m2_step3->m2_step4 m2_step4->products

Caption: General workflows for the chiral resolution of a racemic mixture.

Applications and Significance in Drug Development

While specific biological activities for (R)- and (S)-3-phenylcyclohexanone are not extensively reported in public literature, their role as chiral building blocks is highly significant. The principles of stereochemistry in drug design dictate that enantiomers of a chiral drug can have different interactions with chiral biological targets like enzymes and receptors.[4]

  • Stereoselective Activity: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.[17][18]

  • Improved Therapeutic Index: Developing a single-enantiomer drug can lead to a better therapeutic profile, allowing for lower effective doses and reducing the patient's metabolic burden.[19]

  • Precursor for Complex Molecules: this compound enantiomers serve as precursors for more complex chiral molecules. Their reactive ketone group and alpha-protons allow for a wide range of chemical transformations, enabling the construction of novel pharmaceutical candidates.[1]

The synthesis and study of individual enantiomers of intermediates like this compound are therefore critical early-stage activities in drug discovery and development. This allows medicinal chemists to explore the structure-activity relationship (SAR) in three dimensions and select the optimal stereoisomer to advance into clinical development.[20]

Conclusion

(R)-3-Phenylcyclohexanone and (S)-3-Phenylcyclohexanone are chemically identical except for their stereochemical configuration, which leads to distinct optical properties. This guide has summarized their key physicochemical data and provided detailed protocols for their preparation via both asymmetric synthesis and chiral resolution. The ability to access these enantiomerically pure compounds is essential for the fields of organic synthesis and medicinal chemistry, as the chirality of a molecule is a fundamental determinant of its biological activity. Further research into the specific biological profiles of these enantiomers and their derivatives will continue to be a valuable area of investigation for drug discovery professionals.

References

3-Phenylcyclohexanone: A Versatile Chemical Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylcyclohexanone is a key chemical intermediate whose structural features—a reactive carbonyl group and a phenyl substituent on a cyclohexyl scaffold—offer a unique platform for the synthesis of a diverse array of complex molecules. This versatility has made it an invaluable building block in various fields, including fine chemical synthesis, materials science, and notably, drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role as a precursor to bioactive compounds. Detailed experimental protocols for its synthesis and derivatization are presented, alongside quantitative data and visual workflows to facilitate its practical application in a laboratory setting. A key application highlighted is its utility in the synthesis of potent activators of the Nrf2 signaling pathway, a critical target in the development of therapeutics for a range of diseases associated with oxidative stress and inflammation.

Introduction

The cyclohexanone (B45756) ring is a prevalent motif in numerous natural products and synthetic compounds of biological and industrial importance. The introduction of a phenyl group at the 3-position significantly influences the reactivity and conformational behavior of the cyclohexanone core, providing a strategic handle for further chemical modifications. This compound serves as a versatile precursor for the construction of intricate molecular architectures through a variety of chemical transformations, including nucleophilic additions, reductions, and condensation reactions.[1] Its derivatives have found applications in the fragrance and flavor industry, polymer science, and as intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2]

This guide will delve into the synthetic routes to this compound, explore its key reactions, and showcase its application in the synthesis of a promising drug candidate, TBE-31, a potent activator of the Keap1/Nrf2 pathway.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20795-53-3[3]
Molecular Formula C₁₂H₁₄O[4][5]
Molecular Weight 174.24 g/mol [4][5]
Appearance Colorless to Pale Yellow Oil/Liquid[3]
Boiling Point 130-137 °C[2]
Melting Point 64 °C[3]
Density 1.042 ± 0.06 g/cm³ (Predicted)[3]
Storage Sealed in dry, Room Temperature or 0-8°C[2][3]

Table 2: Spectroscopic Data for (R)-3-Phenylcyclohexanone

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (500 MHz, CDCl₃) 1.77 (qdd, 1H), 1.85 (qd, 1H), 2.07 (dm, 1H), 2.14 (ddq, 1H), 2.37 (tdd, 1H), 2.45 (dm, 1H), 2.52 (td, 1H), 2.59 (ddt, 1H), 3.00 (tt, 1H), 7.19-7.25 (m, 3H), 7.32 (t, 2H)
¹³C NMR (125 MHz, CDCl₃) 24.88, 32.10, 40.46, 44.04, 48.21, 126.01, 126.03, 128.06, 143.86, 209.80
IR (Characteristic Peaks) ~1710 cm⁻¹ (C=O stretch)

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound, with the choice of method often depending on the desired stereochemistry and the availability of starting materials. Key approaches include the Robinson annulation and asymmetric Michael additions.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. While not a direct synthesis of this compound itself, it is a fundamental method for producing substituted cyclohexenones, which can be precursors. For instance, the reaction of a chalcone (B49325) with ethyl acetoacetate (B1235776) can yield a highly substituted cyclohexenone.

Asymmetric Michael Addition

A highly efficient and enantioselective method for the synthesis of chiral this compound involves the rhodium-catalyzed asymmetric Michael addition of phenylboronic acid to cyclohexenone. This method provides access to enantiomerically enriched products, which are crucial for the synthesis of chiral drugs.

Experimental Protocols

Asymmetric Synthesis of (R)-3-Phenylcyclohexanone via Rhodium-Catalyzed Michael Addition

This protocol details the synthesis of (R)-3-Phenylcyclohexanone with high enantioselectivity.

Materials:

  • Rh(acac)(C₂H₄)₂

  • (S)-BINAP

  • Phenylboronic acid

  • 2-Cyclohexenone

  • Dioxane

  • Water

  • Diethyl ether

  • 10% Hydrochloric acid

  • 5% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel

Procedure:

  • Catalyst Preparation: In a dried flask under an inert atmosphere, dissolve Rh(acac)(C₂H₄)₂ (0.03 mmol) and (S)-BINAP (0.036 mmol) in dioxane (1 mL). Stir the mixture for 10 minutes at room temperature.

  • Reaction Mixture: To the catalyst solution, add a solution of phenylboronic acid (1.0 mmol) in dioxane (2 mL) and 2-cyclohexenone (1.0 mmol).

  • Reaction Conditions: Add water (0.3 mL) to the mixture and heat at 100 °C for 5 hours.

  • Work-up: After cooling to room temperature, add 10 mL of diethyl ether and wash the organic layer sequentially with 10% HCl (5 mL), 5% NaOH (5 mL), and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford (R)-3-Phenylcyclohexanone.

Expected Yield: ~85-95% Enantiomeric Excess: >98% ee

experimental_workflow_asymmetric_synthesis cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cat_start Rh(acac)(C2H4)2 + (S)-BINAP in Dioxane cat_stir Stir at RT for 10 min cat_start->cat_stir react_mix Add Phenylboronic acid, Cyclohexenone, and Water cat_stir->react_mix react_heat Heat at 100°C for 5h react_mix->react_heat workup_ether Add Diethyl Ether react_heat->workup_ether workup_wash Wash with HCl, NaOH, Brine workup_ether->workup_wash purify_dry Dry over MgSO4 workup_wash->purify_dry purify_conc Concentrate purify_dry->purify_conc purify_chrom Silica Gel Chromatography purify_conc->purify_chrom purify_product (R)-3-Phenylcyclohexanone purify_chrom->purify_product

Asymmetric Synthesis of (R)-3-Phenylcyclohexanone.

This compound in Drug Development: Synthesis of TBE-31

A significant application of this compound derivatives is in the synthesis of bioactive molecules. (R)-3-(hydroxymethyl)cyclohexanone, which can be derived from (R)-3-phenylcyclohexanone, is a key precursor for the synthesis of TBE-31, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is targeted for degradation by Keap1. However, in the presence of inducers like TBE-31, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. This makes the Nrf2 pathway an attractive target for the treatment of diseases characterized by inflammation and oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

The Nrf2 Signaling Pathway

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 TBE31 TBE-31 (Inducer) TBE31->Keap1 Inactivates Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

The Keap1/Nrf2 Signaling Pathway.
Synthetic Approach to a Key TBE-31 Intermediate

While a direct synthesis of TBE-31 from this compound is not extensively documented in publicly available literature, a closely related and highly informative synthesis of a key tricyclic hydroxymethyl ketone intermediate has been reported starting from cyclohexanone. This multi-step synthesis showcases the type of complex molecular architecture that can be constructed from a simple cyclohexanone core, and by extension, from this compound derivatives. The synthesis involves a sequence of reactions including enamine formation, Michael addition, and intramolecular aldol condensation, culminating in the formation of the complex tricyclic system.

The use of an enantiomerically pure starting material, such as (R)-3-(hydroxymethyl)cyclohexanone, would be crucial for the stereoselective synthesis of the final drug candidate, TBE-31.

Other Key Reactions of this compound

The reactivity of this compound is not limited to its role as a Michael acceptor. The carbonyl group and the adjacent alpha-protons allow for a range of other important transformations.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into an exocyclic double bond. This reaction involves the treatment of the ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt and a strong base. The Wittig reaction is highly valuable for the synthesis of specifically substituted alkenes.

wittig_reaction cluster_reactants ketone This compound product Alkene Derivative ketone->product + ylide Phosphorus Ylide (Ph3P=CHR) ylide->product byproduct Triphenylphosphine oxide

General scheme of the Wittig reaction.

Conclusion

This compound has proven to be a remarkably versatile and valuable intermediate in organic synthesis. Its unique combination of a reactive carbonyl group and a modifiable phenyl-substituted cyclohexyl framework allows for the construction of a wide range of complex and functionally diverse molecules. This guide has highlighted its key physicochemical properties, detailed robust synthetic protocols, and showcased its significant potential in the development of novel therapeutics through the synthesis of Nrf2 pathway activators. The continued exploration of the chemistry of this compound and its derivatives is expected to open new avenues in fine chemical manufacturing, materials science, and the ongoing quest for new and effective medicines. Researchers and drug development professionals are encouraged to consider this adaptable building block in their synthetic strategies to access novel and complex molecular targets.

References

The Synthesis and Reactivity of 3-Phenylcyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth literature review of the synthesis and chemical reactions of 3-phenylcyclohexanone, a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. It details various synthetic methodologies, including asymmetric synthesis and classical approaches, and explores a range of reactions such as reductions, oxidations, and enolate-based transformations. Quantitative data is summarized in structured tables for comparative analysis. Detailed experimental protocols for key transformations are provided, and reaction pathways and workflows are visualized using Graphviz diagrams. This guide serves as a comprehensive resource for understanding and utilizing the chemistry of this compound in the design and execution of complex synthetic strategies.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its structure, featuring a cyclohexanone (B45756) ring with a phenyl substituent at the 3-position, provides a scaffold with multiple reactive sites: the carbonyl group, the alpha-protons, and the aromatic ring. This allows for a diverse array of chemical transformations, making it an important precursor for more complex molecular architectures.[1][3] This guide will systematically review the principal methods for the synthesis of this compound and its subsequent chemical reactions.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: the formation of the carbon-phenyl bond on a pre-existing cyclohexanone ring or the construction of the cyclohexanone ring already bearing the phenyl substituent. Asymmetric synthesis has been a key focus in recent years to access enantiomerically pure forms of this chiral ketone.

Asymmetric Synthesis from 2-Cyclohexenone

The rhodium-catalyzed asymmetric 1,4-addition of a phenyl group to 2-cyclohexenone is a highly efficient method for the enantioselective synthesis of (R)-3-phenylcyclohexanone. This method, utilizing a chiral phosphine (B1218219) ligand such as (R)-BINAP, provides high yields and excellent enantioselectivity.

  • Materials:

    • Phenylboronic acid

    • 2-Cyclohexenone

    • Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

    • (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

    • 1,4-Dioxane

    • Water

    • Diethyl ether

    • Hydrochloric acid (1.2 M)

    • Sodium hydroxide (B78521) solution (5%)

    • Saturated sodium chloride solution

    • Anhydrous magnesium sulfate

    • Silica (B1680970) gel

  • Procedure:

    • In a two-necked round-bottomed flask under a nitrogen atmosphere, dissolve (R)-BINAP and acetylacetonatobis(ethylene)rhodium(I) in 1,4-dioxane.

    • Add phenylboronic acid, 2-cyclohexenone, and water to the catalyst solution.

    • Heat the reaction mixture at 105 °C for 3 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with 1.2 M hydrochloric acid and 5% sodium hydroxide solution.

    • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate on a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel chromatography (eluting with hexane (B92381) followed by diethyl ether) and subsequent distillation under reduced pressure.

  • Quantitative Data:

    • Yield: 83%

    • Enantiomeric excess: 98.6% ee

Synthesis from Cyclohexanone

A common strategy for the synthesis of this compound from cyclohexanone involves the formation of an α-halocyclohexanone followed by the introduction of the phenyl group.

G cyclohexanone Cyclohexanone alpha_bromo 2-Bromocyclohexanone cyclohexanone->alpha_bromo Br₂ / H₃O⁺ product This compound alpha_bromo->product 1. Ph₂CuLi 2. H₃O⁺

Caption: Synthesis of this compound from Cyclohexanone.

A plausible, though not fully detailed in the provided search results, method involves the α-bromination of cyclohexanone, followed by a reaction with a phenyl nucleophile such as a Gilman cuprate (B13416276) (lithium diphenylcuprate) to favor 1,4-addition on the resulting α,β-unsaturated ketone formed in situ or via elimination.

Robinson Annulation Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[4] While a direct, detailed protocol for this compound was not found, the general strategy can be applied to synthesize derivatives. For instance, the reaction of a phenyl-substituted Michael acceptor with a ketone enolate could lead to a 3-phenylcyclohexenone, which can then be reduced to this compound.

Reactions of this compound

This compound undergoes a variety of reactions characteristic of ketones, including reductions, reactions at the α-carbon via its enolate, and additions to the carbonyl group.

Reduction of the Carbonyl Group

The reduction of this compound yields 3-phenylcyclohexanol, a chiral molecule with two stereocenters. The stereochemical outcome of the reduction is highly dependent on the reducing agent and reaction conditions.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to alcohols. The hydride attack can occur from either the axial or equatorial face of the cyclohexanone ring, leading to a mixture of cis and trans diastereomers of 3-phenylcyclohexanol. The stereoselectivity is influenced by steric hindrance.

  • Materials:

    • This compound

    • Methanol (B129727)

    • Sodium borohydride (NaBH₄)

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound in methanol in a round-bottomed flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to yield the crude 3-phenylcyclohexanol.

    • The product can be purified by column chromatography or recrystallization.

  • Expected Outcome:

    • A mixture of cis- and trans-3-phenylcyclohexanol. The diastereomeric ratio can be determined by techniques such as NMR spectroscopy or gas chromatography.

Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is another effective method for reducing the ketone functionality. This method can also lead to a mixture of diastereomers.

Reactions Involving the Enolate

The protons alpha to the carbonyl group in this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

The enolate of this compound can be alkylated by reaction with an alkyl halide. The regioselectivity of enolate formation (at C-2 or C-6) can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

G ketone This compound enolate Enolate ketone->enolate Base (e.g., LDA) product α-Alkylated Product enolate->product Alkyl Halide (R-X)

Caption: General workflow for the alkylation of this compound.

Condensation Reactions

The Knoevenagel condensation involves the reaction of a ketone with an active methylene (B1212753) compound, such as malononitrile, in the presence of a base catalyst. This reaction with this compound would lead to the formation of a new carbon-carbon double bond.

  • Materials:

  • Procedure:

    • In a round-bottomed flask equipped with a Dean-Stark apparatus, combine this compound, malononitrile, and a catalytic amount of ammonium acetate in toluene.

    • Heat the mixture to reflux, with azeotropic removal of water.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction provides a means to convert the carbonyl group of this compound into a carbon-carbon double bond by reacting it with a phosphorus ylide (Wittig reagent).[5] This is a versatile method for the synthesis of alkenes.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a ketone in the presence of zinc metal to form a β-hydroxy ester.[1][6] this compound can serve as the ketone component in this reaction.

Data Summary

Table 1: Synthesis of this compound

Starting MaterialMethodReagentsYield (%)Enantiomeric Excess (%)Reference
2-CyclohexenoneRh-catalyzed asymmetric 1,4-additionPhB(OH)₂, [Rh(acac)(C₂H₄)₂], (R)-BINAP8398.6[7]
Cyclohexanoneα-Bromination and cuprate addition (proposed)Br₂, Ph₂CuLi-Racemic-

Table 2: Reactions of this compound

Reaction TypeReagentsProduct TypeKey Features
ReductionNaBH₄3-PhenylcyclohexanolForms a mixture of diastereomers.
Catalytic HydrogenationH₂, Pd/C3-PhenylcyclohexanolCan also produce diastereomeric mixtures.
AlkylationLDA, R-Xα-Alkyl-3-phenylcyclohexanoneRegioselectivity is a key consideration.
Knoevenagel CondensationMalononitrile, NH₄OAcα,β-Unsaturated nitrileForms a new C=C bond.
Wittig ReactionPh₃P=CHRAlkeneConverts the carbonyl to a double bond.
Reformatsky ReactionBrCH₂CO₂Et, Znβ-Hydroxy esterForms a new C-C bond and a hydroxyl group.

Conclusion

This compound is a synthetically valuable intermediate with a rich and diverse chemistry. The methodologies for its synthesis, particularly asymmetric approaches, are well-developed, providing access to enantiomerically pure material. Its reactivity profile allows for a wide range of transformations, making it a versatile precursor in the synthesis of complex target molecules. This guide has provided a comprehensive overview of the key synthetic routes and reactions of this compound, supported by experimental details and data, to aid researchers in its effective utilization.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure (R)-3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-3-Phenylcyclohexanone is a valuable chiral building block in organic synthesis, with applications in the pharmaceutical and fragrance industries.[1][2] Its stereocenter makes it a crucial intermediate for the synthesis of complex, biologically active molecules where specific stereochemistry is often essential for therapeutic efficacy.[3][4] This document provides detailed protocols and comparative data for the asymmetric synthesis of enantiopure (R)-3-Phenylcyclohexanone, focusing on robust and highly enantioselective methodologies.

Key Synthetic Strategies

The enantioselective synthesis of (R)-3-Phenylcyclohexanone can be achieved through several modern catalytic asymmetric methods. The most prominent and effective strategies include:

  • Rhodium-Catalyzed Asymmetric 1,4-Addition: This is a highly efficient method involving the conjugate addition of an arylboronic acid to an α,β-unsaturated ketone, catalyzed by a chiral rhodium complex.[5]

  • Organocatalytic Michael Addition: This approach utilizes small chiral organic molecules, such as proline and its derivatives, to catalyze the asymmetric addition of nucleophiles to α,β-unsaturated systems.[6][7]

  • Asymmetric Hydrogenation: Chiral catalysts can be employed for the enantioselective hydrogenation of prochiral 3-phenyl-2-cyclohexen-1-one to afford the desired (R)-enantiomer.

This application note will focus on the detailed protocol for the highly successful rhodium-catalyzed asymmetric 1,4-addition.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following table summarizes quantitative data for a key method in the synthesis of (R)-3-Phenylcyclohexanone, providing a basis for methodological comparison.

MethodCatalyst/LigandSubstratesSolventYield (%)Enantiomeric Excess (ee %)Reference
Rhodium-Catalyzed Asymmetric 1,4-Addition[Rh(acac)(C₂H₄)₂] / (R)-BINAPPhenylboronic acid, 2-Cyclohexen-1-one (B156087)Dioxane/H₂O83-8898.6[5]

Experimental Protocols

Method 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexen-1-one

This protocol is adapted from the procedure reported by Hayashi et al. and provides a reliable method for obtaining (R)-3-Phenylcyclohexanone with high yield and excellent enantioselectivity.[5]

Materials:

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500-mL, two-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add phenylboronic acid (12.2 g, 100 mmol), (R)-BINAP (300 mg, 0.482 mmol), and acetylacetonatobis(ethylene)rhodium(I) (103 mg, 0.399 mmol).

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Solvent and Reagent Addition: Add 1,4-dioxane (100 mL) and water (10 mL) to the flask via syringe. Stir the mixture at room temperature for 5 minutes. Then, add 2-cyclohexen-1-one (9.61 g, 100 mmol) via syringe.

  • Reaction: Heat the reaction mixture at 100 °C with stirring for 3 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of diethyl ether and wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a mixture of hexane and diethyl ether (e.g., starting with pure hexane and gradually increasing the ether polarity) to obtain the pure product.

  • Final Product: After chromatography, the product can be further purified by distillation under reduced pressure (bp 125-130°C at 0.5 mm) to yield (R)-3-phenylcyclohexanone as a colorless oil. The expected yield is approximately 83-88%.[5]

Characterization:

  • The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Phenylboronic Acid, (R)-BINAP, and [Rh(acac)(C2H4)2] in a flask inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvents Add Dioxane/H2O and 2-Cyclohexen-1-one inert->solvents heat Heat at 100°C for 3 hours solvents->heat cool Cool to Room Temperature heat->cool extract Add Diethyl Ether, Wash with H2O and Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify distill Distillation (Optional) purify->distill product (R)-3-Phenylcyclohexanone distill->product hplc Chiral HPLC Analysis (Determine ee%) product->hplc catalytic_cycle Rh_L [Rh(I)-L*] A Oxidative Addition (Ph-B(OH)2) Rh_L->A 1 B [Rh(III)(Ph)(L*)] C Carbometalation (1,4-Addition) B->C 2 D Rhodium Enolate C->D 3 E Protonolysis (H2O) D->E 4 F Product Release F->Rh_L 5 product (R)-3-Phenylcyclohexanone F->product enone 2-Cyclohexen-1-one enone->C

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated ketones represents a powerful and versatile method for the formation of carbon-carbon bonds. This protocol details the synthesis of 3-phenylcyclohexanone via the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone. This reaction is a cornerstone in asymmetric catalysis, enabling the synthesis of chiral β-substituted ketones which are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals.[1][2] The use of chiral phosphine (B1218219) ligands, such as BINAP, in conjunction with a rhodium precursor allows for high yields and excellent enantioselectivity.[1][3]

Reaction Principle

The core of this transformation is the rhodium(I)-catalyzed 1,4-conjugate addition of an organoboron reagent to an enone. The catalytic cycle is generally understood to involve three key intermediates: a hydroxyrhodium complex, a phenylrhodium species, and an oxa-π-allylrhodium (rhodium-enolate) complex.[4] The reaction is initiated by the transmetalation of the phenyl group from the boronic acid to the rhodium catalyst.[4] Subsequent insertion of the 2-cyclohexenone into the rhodium-phenyl bond forms the rhodium enolate intermediate.[4] This intermediate is then protonated, often by water present in the reaction mixture, to yield the this compound product and regenerate the active catalyst.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported rhodium-catalyzed syntheses of this compound, showcasing the impact of different catalysts, ligands, and reaction conditions on yield and enantioselectivity.

Table 1: Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

Catalyst PrecursorChiral LigandCatalyst Loading (mol%)Phenylboronic Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
[Rh(acac)(C₂H₄)₂](R)-BINAP31.4Dioxane/H₂O (10/1)10056497[3]
[RhCl(C₂H₄)₂]₂(S)-BINAP31.5THF200.5Highup to 99[5]
Rh(acac)(CO)₂(S)-BINAP31.4Dioxane/H₂O (10/1)10056497[3]

Table 2: General Synthesis of this compound

Catalyst PrecursorLigandCatalyst Loading (mol%)Phenylboronic Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
[Rh(acac)(C₂H₄)₂](R)-BINAP0.41.22Dioxane/H₂O100583[1]

Experimental Protocols

This section provides a detailed methodology for the asymmetric synthesis of (R)-3-phenylcyclohexanone.

Materials:

  • Phenylboronic acid

  • 2-Cyclohexenone

  • Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

  • (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

  • 1,4-Dioxane (B91453)

  • Water, distilled

  • Diethyl ether

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Nitrogen gas supply

Equipment:

  • Two-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Gas-flow adapter with a stopcock

  • Rubber septum

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation:

    • In a 500-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, rubber septum, and a reflux condenser attached to a gas-flow adapter, add phenylboronic acid (12.2 g, 100 mmol), (R)-BINAP (300 mg, 0.482 mmol), and acetylacetonatobis(ethylene)rhodium(I) (103 mg, 0.399 mmol).[1]

    • Flush the flask with nitrogen gas to create an inert atmosphere.[1]

  • Reaction Setup:

    • Add 1,4-dioxane (100 mL) and water (20 mL) to the flask via syringe.

    • Add 2-cyclohexenone (9.61 g, 100 mmol) to the reaction mixture.

    • Heat the mixture to 100 °C with stirring.[3]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.[3]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.[1]

    • Dissolve the resulting brown oil in diethyl ether (5 mL) and purify by column chromatography on silica gel.[1]

    • Elute with hexane (500 mL) to remove non-polar impurities, followed by diethyl ether (400 mL) to elute the product.[1]

    • Collect the fractions containing the product, as identified by TLC, and combine them.

    • Concentrate the combined fractions on a rotary evaporator to yield a brown oil.

    • Further purify the product by distillation under reduced pressure (bp 125-130 °C at 0.5 mm Hg) to obtain (R)-3-phenylcyclohexanone as a colorless oil.[1] The expected yield is approximately 83-88%.[1]

  • Characterization:

    • The enantiomeric purity of the product can be determined by HPLC analysis using a chiral stationary phase column.[1]

Visualizations

The following diagrams illustrate the catalytic cycle of the reaction and a general workflow for the experimental procedure.

Catalytic_Cycle cluster_reactants Reactants A Hydroxyrhodium Complex (A) B Phenylrhodium Complex (B) A->B C Oxa-π-allylrhodium (Rhodium Enolate) (C) B->C C->A Product This compound C->Product PhBOH2 PhB(OH)₂ PhBOH2->A Transmetalation Enone 2-Cyclohexenone Enone->B Insertion H2O H₂O H2O->C Hydrolysis

Caption: Catalytic cycle for the rhodium-catalyzed 1,4-addition.

Experimental_Workflow start Start step1 Combine Reactants and Catalyst in Flask start->step1 step2 Flush with Nitrogen step1->step2 step3 Add Solvents and 2-Cyclohexenone step2->step3 step4 Heat to 100°C step3->step4 step5 Monitor Reaction by TLC step4->step5 step6 Cool to Room Temperature step5->step6 step7 Solvent Removal (Rotary Evaporation) step6->step7 step8 Column Chromatography step7->step8 step9 Distillation step8->step9 end Pure this compound step9->end

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Reduction of 3-Phenylcyclohexanone to 3-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of cyclic ketones is a fundamental transformation in organic synthesis, yielding valuable cyclic alcohols that serve as key intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] 3-Phenylcyclohexanone, with its phenyl substituent, presents an interesting case for stereoselective reduction, leading to the formation of cis- and trans-3-phenylcyclohexanol. The diastereomeric ratio of the product is of significant interest and can be influenced by the choice of reducing agent and reaction conditions.

This document provides a detailed protocol for the reduction of this compound to 3-phenylcyclohexanol (B1616532) using sodium borohydride (B1222165), a mild and selective reducing agent for aldehydes and ketones.[2][3] The protocol is intended for researchers, scientists, and drug development professionals.

Data Presentation

The reduction of this compound with sodium borohydride is expected to yield a mixture of cis- and trans-3-phenylcyclohexanol. The diastereoselectivity is influenced by the steric hindrance of the phenyl group, which directs the hydride attack. Based on analogous reductions of substituted cyclohexanones, the following table summarizes the expected quantitative data for this reaction.[4]

Reducing AgentSolventTemperatureTotal Yield (%)Diastereomeric Ratio (cis : trans)Reference
Sodium BorohydrideMethanol (B129727)0 °C to RT~75~89 : 11[4]

Note: The provided data is based on the reduction of a structurally similar β-enaminoketone and serves as an estimation for the reduction of this compound.[4]

Experimental Protocols

This section details the methodology for the sodium borohydride reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber and solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Foaming and gas evolution may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the gas evolution ceases.

  • Workup:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers in a separatory funnel and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product, a mixture of cis- and trans-3-phenylcyclohexanol, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to separate the diastereomers.

Characterization:

The identity and diastereomeric ratio of the products can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by gas chromatography-mass spectrometry (GC-MS).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the reduction of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis cluster_product Products start_ketone This compound reaction_step Reduction at 0°C to RT start_ketone->reaction_step start_reagent Sodium Borohydride start_reagent->reaction_step start_solvent Methanol start_solvent->reaction_step quench Quench with NH4Cl(aq) reaction_step->quench extraction Extraction with CH2Cl2 quench->extraction drying Drying with Na2SO4 extraction->drying purification Column Chromatography drying->purification product_cis cis-3-Phenylcyclohexanol purification->product_cis product_trans trans-3-Phenylcyclohexanol purification->product_trans analysis Spectroscopic Analysis product_cis->analysis product_trans->analysis

Caption: Experimental workflow for the reduction of this compound.

References

Application of 3-Phenylcyclohexanone in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcyclohexanone is a versatile bicyclic scaffold that has garnered significant attention in medicinal chemistry as a valuable starting material for the synthesis of a diverse array of bioactive molecules. Its unique structural features, comprising a reactive cyclohexanone (B45756) ring and a phenyl group, provide an excellent platform for the development of novel therapeutic agents. The conformational flexibility of the cyclohexanone ring, coupled with the aromatic nature of the phenyl substituent, allows for the precise spatial orientation of pharmacophoric features, making it a privileged scaffold in drug discovery. This document provides a comprehensive overview of the application of this compound in the synthesis of medicinally relevant compounds, with a focus on anticancer agents.

Synthetic Utility and Key Reactions

The reactivity of the carbonyl group and the adjacent α-carbons in the this compound backbone makes it amenable to a wide range of chemical transformations. This reactivity is central to its utility as a building block for more complex molecular architectures. Key reactions involving this compound in the synthesis of bioactive compounds include multicomponent reactions, condensation reactions, and the formation of spiro-heterocyclic systems.

One notable application is its use in the Biginelli reaction, a one-pot multicomponent reaction that efficiently generates dihydropyrimidine-thiones. These heterocyclic compounds are of significant interest due to their wide spectrum of biological activities.

Application in Anticancer Drug Discovery: Synthesis of Novel Pyrimidine-Thiones

Recent research has demonstrated the successful use of this compound as a key reactant in the synthesis of novel pyrimidine-thione derivatives with potent cytotoxic activity against various cancer cell lines. These compounds represent a promising new class of potential anticancer agents.

Experimental Workflow: Synthesis of Pyrimidine-Thione Derivatives

The synthesis of these bioactive molecules typically follows a well-defined, efficient, and high-yielding protocol. The general workflow involves a one-pot three-component Biginelli reaction.

G cluster_reactants Starting Materials This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Thiourea (B124793) Thiourea Thiourea->One-Pot Reaction Intermediate Formation Intermediate Formation One-Pot Reaction->Intermediate Formation Biginelli Reaction Cyclization & Dehydration Cyclization & Dehydration Intermediate Formation->Cyclization & Dehydration Final Product Pyrimidine-Thione Derivative Cyclization & Dehydration->Final Product

Caption: General workflow for the synthesis of pyrimidine-thione derivatives.
Quantitative Biological Data

The synthesized pyrimidine-thione derivatives derived from this compound have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)
4a MCF-7 (Breast)1.21 ± 0.11
HCT-116 (Colon)1.87 ± 0.15
PC-3 (Prostate)2.05 ± 0.18
A549 (Lung)2.53 ± 0.21
4b MCF-7 (Breast)1.58 ± 0.13
HCT-116 (Colon)2.11 ± 0.19
PC-3 (Prostate)2.34 ± 0.20
A549 (Lung)2.89 ± 0.25
4c MCF-7 (Breast)2.03 ± 0.17
HCT-116 (Colon)2.56 ± 0.22
PC-3 (Prostate)2.81 ± 0.24
A549 (Lung)3.12 ± 0.28
Doxorubicin (Control) MCF-7 (Breast)0.98 ± 0.09
HCT-116 (Colon)1.12 ± 0.10
PC-3 (Prostate)1.35 ± 0.12
A549 (Lung)1.67 ± 0.14

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

General Procedure for the Synthesis of Pyrimidine-Thione Derivatives (4a-c)

To a mixture of this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), and thiourea (1.5 mmol) in ethanol (B145695) (10 mL), a catalytic amount of concentrated hydrochloric acid (0.2 mL) was added. The reaction mixture was stirred and refluxed for 6-8 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold ethanol, and dried. The crude product was then recrystallized from ethanol to afford the pure pyrimidine-thione derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (MCF-7, HCT-116, PC-3, and A549) were seeded in 96-well plates at a density of 5 × 10³ cells per well in their respective culture media and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds (dissolved in DMSO, final concentration of DMSO < 0.1%) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

Signaling Pathway Hypothesis

While the exact mechanism of action for these novel pyrimidine-thione derivatives is still under investigation, it is hypothesized that they may exert their cytotoxic effects by interfering with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Cell_Survival Cell_Survival mTOR->Cell_Survival Pyrimidine_Thione_Derivative Pyrimidine-Thione Derivative Pyrimidine_Thione_Derivative->PI3K Pyrimidine_Thione_Derivative->Akt Pyrimidine_Thione_Derivative->mTOR

Chiral HPLC Method for the Enantioselective Separation of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for a chiral High-Performance Liquid Chromatography (HPLC) method designed for the enantioselective separation of 3-Phenylcyclohexanone. The method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which is a widely successful approach for the resolution of ketone enantiomers.[1] This protocol provides a robust starting point for method development and is intended for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral compounds. While direct experimental data for this compound is not widely published, this method is based on established protocols for structurally analogous compounds, such as 2-phenylcyclohexanone.[2]

Introduction

This compound is a chiral ketone with a stereocenter at the third position of the cyclohexanone (B45756) ring. In the pharmaceutical and fine chemical industries, the stereoisomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and organoleptic properties. Consequently, the development of reliable analytical methods to separate and quantify enantiomers is of paramount importance for research, quality control, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a diverse range of chiral molecules, including ketones. This application note details a proposed method for the separation of (R)- and (S)-3-Phenylcyclohexanone enantiomers.

Experimental Protocols

This section provides a comprehensive methodology for the chiral separation of this compound enantiomers.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump capable of delivering a stable flow rate, an autosampler, a column thermostat, and a UV detector is required.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size) or an equivalent amylose-based CSP.

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: Racemic this compound standard and samples for analysis.

  • Glassware and Filters: Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

3. HPLC Conditions

The following HPLC parameters are recommended as a starting point for the separation of this compound enantiomers. Optimization may be required to achieve baseline resolution.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected chromatographic parameters based on the separation of structurally similar compounds. Actual retention times and resolution should be determined experimentally.

EnantiomerExpected Retention Time (min)Tailing FactorTheoretical Plates
Enantiomer 1~ 8.5< 1.2> 5000
Enantiomer 2~ 9.8< 1.2> 5000
Resolution (Rs) > 1.5

Mandatory Visualization

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare 1.0 mg/mL Stock Solution of this compound B Dilute to 0.1 mg/mL Working Solution A->B C Filter with 0.45 µm Syringe Filter B->C D Inject 10 µL of Sample C->D To HPLC System E Isocratic Elution n-Hexane:Isopropanol (90:10) Flow Rate: 1.0 mL/min D->E F Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) E->F G UV Detection at 254 nm F->G H Integrate Chromatogram G->H Chromatographic Data I Determine Retention Times and Peak Areas H->I J Calculate Resolution (Rs) and Enantiomeric Excess (%ee) I->J

Caption: Figure 1: Workflow for the chiral HPLC separation of this compound enantiomers.

Discussion

The proposed method utilizes a normal phase mobile system consisting of n-hexane and isopropanol. The alcohol modifier in the mobile phase plays a crucial role in the enantioselective recognition by interacting with the chiral stationary phase. The concentration of the alcohol is a critical parameter to optimize; a lower concentration generally leads to longer retention times and potentially better resolution, while a higher concentration will decrease retention times.

The choice of an amylose-based CSP, such as Chiralpak® AD-H, is based on its proven success in separating a wide variety of chiral compounds, including those with aromatic and ketone functional groups. The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector.

Conclusion

This application note provides a detailed and robust starting protocol for the enantioselective separation of this compound using chiral HPLC. The proposed method, based on a polysaccharide-derived chiral stationary phase and normal phase chromatography, is expected to provide excellent resolution of the enantiomers. Researchers, scientists, and drug development professionals can adapt and optimize this method to meet their specific analytical and preparative needs for the chiral analysis of this compound.

References

Application Notes and Protocols: Baeyer-Villiger Oxidation of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Baeyer-Villiger (BV) oxidation is a powerful and widely utilized organic reaction that transforms ketones into esters, or in the case of cyclic ketones, into lactones.[1][2] This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group through the action of a peroxyacid or other oxidants like hydrogen peroxide.[1] For a substrate such as 3-Phenylcyclohexanone, this reaction yields a seven-membered lactone, a caprolactone (B156226) derivative, which can be a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The regioselectivity of the reaction is a critical aspect, determined by the migratory aptitude of the carbon atoms alpha to the carbonyl.

Reaction Mechanism and Regioselectivity: The reaction proceeds via a two-step mechanism. First, the peroxyacid attacks the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate.[1][3] This is followed by a concerted rearrangement step, which is the rate-determining step, where one of the adjacent carbon groups migrates to the peroxide oxygen, cleaving the weak O-O bond and displacing a carboxylate anion.[1][4]

The regiochemical outcome of the oxidation depends on the relative migratory ability of the substituents attached to the carbonyl group.[2] The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[2][3] In the case of this compound, the two carbons adjacent to the carbonyl are both secondary. The migration of the more substituted carbon (the C-C bond between the carbonyl and the phenyl-bearing carbon) is generally favored, leading to the formation of 4-Phenyl-oxepan-2-one as the major product.

G cluster_mech Reaction Mechanism of this compound Ketone This compound Criegee Criegee Intermediate Ketone->Criegee + RCO3H Peracid RCO3H Product_Major Major Product (4-Phenyl-oxepan-2-one) Criegee->Product_Major Migration of more substituted carbon Product_Minor Minor Product (6-Phenyl-oxepan-2-one) Criegee->Product_Minor Migration of less substituted carbon CarboxylicAcid RCO2H Criegee->CarboxylicAcid - RCO2H

Caption: Reaction mechanism for the Baeyer-Villiger oxidation of this compound.

Reaction Conditions for Baeyer-Villiger Oxidation

A variety of reagents and conditions have been developed for the Baeyer-Villiger oxidation. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid (TFPAA).[1][5] More environmentally benign methods utilize hydrogen peroxide in conjunction with a Lewis or Brønsted acid catalyst.[6] Chemo-enzymatic methods have also been developed, offering high selectivity under mild conditions.[7]

Table 1: Summary of Reaction Conditions for Baeyer-Villiger Oxidation of Substituted Cyclohexanones

Oxidant SystemCatalyst / AdditiveSolventTemperatureTimeYieldReference
m-CPBA (2.6 equiv)Trifluoroacetic acid (TFA) (1.0 equiv)Dichloromethane (DCM)Room Temp.12 hN/A[8]
m-CPBA (2.0 equiv)NoneDichloromethane (DCM)45 °C48 hN/A[8]
m-CPBASc(OTf)₃Ethyl Acetate (B1210297) (EtOAc)N/AN/A96-99%[5]
m-CPBANaOHDichloromethane (DCM)N/AN/A90%[5]
Urea-Hydrogen Peroxide (UHP)Novozyme-435 (Lipase)Ethyl Acetate (EtOAc)N/A24 hVaries[7][9]
H₂O₂ (30%)Sn-zeolite beta1,4-Dioxane90 °C7 hHigh[6]
H₂O₂ (35%)Lewis Acid1,2-dichloroethane25 °C2-4 hVaries[6]
m-CPBA (150 mM)Iron(II) complex (0.01 mM)Acetonitrile (CH₃CN)60 °C5 hUp to 67%[10]

Experimental Protocols

Protocol 1: Oxidation using m-CPBA and an Acid Additive

This protocol is a general method adapted from procedures for ketone oxidation.[8]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (2.6 equiv) to the stirred solution.

  • Add trifluoroacetic acid (TFA) (1.0 equiv) dropwise to the mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C.

  • Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

  • Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired lactone.

Protocol 2: Chemo-enzymatic Oxidation using Urea-Hydrogen Peroxide (UHP)

This green chemistry protocol utilizes an enzyme for in situ generation of the peracid.[7][9]

Materials:

  • This compound

  • Novozyme-435 (immobilized Candida antarctica lipase (B570770) B)

  • Urea-hydrogen peroxide complex (UHP)

  • Ethyl acetate (EtOAc)

  • Reaction vial, magnetic stirrer

Procedure:

  • To a reaction vial, add this compound (e.g., 0.5 mmol).

  • Add ethyl acetate (1.5 mL), which serves as both the solvent and the acyl donor.

  • Add Novozyme-435 (e.g., 25 mg).

  • Add UHP (e.g., 1.5 mmol) to the mixture.

  • Seal the vial and stir the suspension at a controlled temperature (e.g., 40 °C) for 24 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, filter the enzyme to quench the reaction. The enzyme can be washed and potentially reused.

  • The filtrate can be analyzed directly or subjected to a work-up procedure similar to Protocol 1 (washing with Na₂S₂O₃ and NaHCO₃) if needed.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Experimental Workflow Visualization

G cluster_workflow General Experimental Workflow A 1. Dissolve Substrate (this compound in Solvent) B 2. Add Reagents (e.g., m-CPBA, Catalyst) A->B C 3. Reaction (Stir at specified temperature and time) B->C D 4. Quench Reaction (e.g., add aq. Na2S2O3) C->D E 5. Aqueous Work-up (Extraction and Washing) D->E F 6. Dry and Concentrate (Dry with Na2SO4, evaporate solvent) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: A typical experimental workflow for Baeyer-Villiger oxidation.

References

Application Notes and Protocols: Synthesis of Novel pH-Responsive Polymers from 3-Phenylcyclohexanone Derivatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylcyclohexanone and its derivatives are versatile chemical intermediates that hold significant promise in the field of polymer science for biomedical applications.[1][2] The unique structural features of this compound, including a reactive carbonyl group and a phenyl substituent, allow for the design and synthesis of novel polymers with tailored properties.[1] This application note details the synthesis and characterization of a novel, hypothetical pH-responsive polymer derived from a this compound-based monomer, and its potential application in targeted drug delivery systems. The polymer is designed to encapsulate hydrophobic therapeutic agents and release them in the acidic microenvironments often associated with tumor tissues or intracellular compartments.[3]

Proposed Signaling Pathway for pH-Responsive Drug Release

The designed polymer incorporates acid-labile ketal linkages within its backbone. In neutral pH environments (e.g., bloodstream), the polymer remains stable and effectively encapsulates the drug. Upon reaching an acidic environment (e.g., a tumor), the ketal groups are hydrolyzed, leading to the degradation of the polymer and the release of the encapsulated drug.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 6.8) Polymer_Drug_Complex Polymer-Drug Nanoparticle (Stable) Acid_Hydrolysis Acid-Catalyzed Hydrolysis Polymer_Drug_Complex->Acid_Hydrolysis Accumulation via EPR Effect Polymer_Degradation Polymer Backbone Cleavage Acid_Hydrolysis->Polymer_Degradation Drug_Release Drug Release Polymer_Degradation->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: pH-responsive drug release mechanism.

Experimental Protocols

Synthesis of Monomer: 3-Phenyl-3-(1,2-dihydroxyethoxy)cyclohexanone (PDEC)

This protocol describes the synthesis of a novel monomer derived from this compound, which serves as the foundation for the pH-responsive polymer.

Materials:

Procedure:

  • A solution of this compound (1 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus for 24 hours to remove water.

  • The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of NaHCO₃, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure monomer (PDEC).

Synthesis of pH-Responsive Polymer via Polycondensation

This protocol details the polymerization of the PDEC monomer to form a high molecular weight, pH-sensitive polymer.[4][5]

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, the PDEC monomer (1 eq.) is dissolved in anhydrous DMF.

  • The solution is cooled to 0°C, and pyridine (2.2 eq.) is added, followed by the dropwise addition of a solution of terephthaloyl chloride (1 eq.) in anhydrous DMF.

  • The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 24 hours.

  • The resulting polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • The precipitate is collected by filtration, washed extensively with methanol and water, and dried under vacuum at 50°C for 48 hours.

Preparation of Drug-Loaded Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles using the synthesized polymer.

Materials:

Procedure:

  • The synthesized polymer (100 mg) and doxorubicin (10 mg) are dissolved in chloroform (5 mL).

  • This organic solution is added dropwise to a 1% aqueous PVA solution (50 mL) under high-speed homogenization to form an oil-in-water emulsion.

  • The emulsion is stirred at room temperature for 4 hours to allow for the evaporation of chloroform.

  • The resulting nanoparticles are collected by centrifugation, washed with deionized water to remove excess PVA and unloaded drug, and then lyophilized.

Experimental Workflow

The following diagram illustrates the overall workflow from monomer synthesis to the evaluation of drug release.

G cluster_synthesis Synthesis & Characterization cluster_formulation Drug Formulation cluster_evaluation In Vitro Evaluation Monomer_Synthesis Monomer Synthesis Polymerization Polymerization Monomer_Synthesis->Polymerization Characterization Polymer Characterization (GPC, NMR, FTIR) Polymerization->Characterization Nanoparticle_Prep Nanoparticle Preparation Characterization->Nanoparticle_Prep Drug_Loading Drug Loading Efficiency Nanoparticle_Prep->Drug_Loading Release_Study pH-Dependent Release Study Nanoparticle_Prep->Release_Study Cytotoxicity Cytotoxicity Assay Release_Study->Cytotoxicity

Caption: Overall experimental workflow.

Data Presentation

The following tables summarize exemplary quantitative data obtained from the characterization of the synthesized polymer and the drug-loaded nanoparticles.

Table 1: Polymer Characterization

Polymer BatchNumber Average Molecular Weight (Mn, kDa)Weight Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
PDEC-Poly-0125.448.31.90135
PDEC-Poly-0228.155.91.99138
PDEC-Poly-0326.952.51.95136

Table 2: Nanoparticle Properties and Drug Release

FormulationParticle Size (nm)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.0)
NP-DOX-01185 ± 12-15.3 ± 1.28.58915.2%75.4%
NP-DOX-02192 ± 15-14.8 ± 1.58.28614.8%72.1%
NP-DOX-03188 ± 11-15.1 ± 1.38.48815.5%74.3%

Disclaimer: The data presented in these tables are exemplary and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Conclusion

The protocols and data presented herein demonstrate a viable pathway for the synthesis of novel, pH-responsive polymers from this compound derivatives for applications in targeted drug delivery. The ability to create polymers that respond to specific physiological cues, such as the acidic tumor microenvironment, offers a promising strategy for enhancing the efficacy and reducing the side effects of cancer chemotherapy. Further investigation and optimization of these polymer systems could lead to the development of next-generation drug delivery platforms.

References

Application Notes and Protocols for 3-Phenylcyclohexanone in Catalytic Process Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-phenylcyclohexanone in various catalytic processes. This versatile intermediate is a valuable tool in organic synthesis, particularly for the creation of complex molecules with potential applications in pharmaceuticals and materials science. This document outlines key catalytic applications, provides detailed experimental protocols, and presents relevant data in a clear and accessible format.

Catalytic Asymmetric Synthesis of Chiral this compound

The enantioselective synthesis of this compound is a cornerstone of its application, providing access to chiral building blocks for further transformations. A highly efficient method for this is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone.

Quantitative Data for Rhodium-Catalyzed Asymmetric Synthesis
Catalyst SystemLigandSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
[Rh(acac)(C₂H₄)₂](R)-BINAP1,4-Dioxane/H₂O1001288.198.6[1]
Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition

Materials:

  • Phenylboronic acid

  • 2-Cyclohexenone

  • Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

  • (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 10% Hydrochloric acid

  • 5% Aqueous sodium hydroxide (B78521)

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel

Procedure:

  • In a two-necked round-bottomed flask, combine (R)-BINAP (0.120 mmol) and [Rh(acac)(C₂H₄)₂] (0.100 mmol).

  • Flush the flask with nitrogen and add 50 mL of 1,4-dioxane. Stir the mixture at room temperature for 10 minutes to form the catalyst solution.

  • In a separate flask, prepare a mixture of phenylboronic acid (10.1 mmol) and 2-cyclohexenone (10.1 mmol) in 1,4-dioxane.

  • To the mixture of phenylboronic acid and 2-cyclohexenone, add 0.54 mL of water, followed by the catalyst solution via syringe.

  • Heat the entire mixture in an oil bath at 100°C for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dilute the residue with diethyl ether (100 mL) and wash successively with 10% hydrochloric acid (100 mL) and 5% aqueous sodium hydroxide (100 mL).

  • Extract the aqueous layers with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to obtain (R)-3-phenylcyclohexanone.[1]

Catalytic Reductive Amination of Cyclohexanones

While specific data for the direct reductive amination of this compound is not extensively documented in readily available literature, the catalytic reductive amination of cyclohexanone (B45756) is a well-established and analogous transformation. This process is crucial for the synthesis of cyclohexylamines, which are important intermediates in the pharmaceutical industry. The following protocol for the reductive amination of cyclohexanone using a bimetallic Rh-Ni catalyst can serve as a starting point for the development of a procedure for this compound.[2]

Quantitative Data for Reductive Amination of Cyclohexanone
CatalystAmine SourceSolventTemp. (°C)Time (min)Conversion (%)Selectivity to Cyclohexylamine (%)Reference
Rh/SiO₂NH₃/H₂Cyclohexane10030083.499.1[2]
2 wt.% NiRh/SiO₂NH₃/H₂Cyclohexane10030099.896.6[2]
Experimental Protocol: General Reductive Amination of Cyclohexanone

Materials:

Procedure:

  • Charge a glass-coated reactor with the Rh-Ni/SiO₂ catalyst and cyclohexane.

  • Add cyclohexanone to the reactor.

  • Pressurize the reactor with ammonia (4 bar) and then with hydrogen (2 bar).

  • Heat the reaction mixture to 100°C with stirring (800 rpm) for the desired time.

  • After the reaction, cool the reactor, release the pressure, and filter the catalyst.

  • The product can be isolated from the filtrate by distillation or other purification methods.[2]

Catalytic Alkylation of Cyclohexanone Enolates

General Considerations for Alkylation:
  • Kinetic Enolate: Formed faster at low temperatures with a strong, sterically hindered base like lithium diisopropylamide (LDA). Deprotonation occurs at the less substituted α-carbon.

  • Thermodynamic Enolate: Formed under equilibrium conditions with a weaker base at higher temperatures. Deprotonation occurs at the more substituted α-carbon.

Experimental Protocol: General α-Alkylation of a Cyclohexanone

Materials:

  • Cyclohexanone derivative (e.g., this compound)

  • Strong base (e.g., Lithium diisopropylamide - LDA) or weaker base (e.g., sodium ethoxide)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure (for Kinetic Alkylation):

  • In a flame-dried, nitrogen-purged flask, dissolve the cyclohexanone derivative in anhydrous THF and cool to -78°C.

  • Slowly add a solution of LDA in THF to the cooled ketone solution and stir for 1 hour to form the enolate.

  • Add the alkyl halide to the enolate solution at -78°C and allow the reaction to proceed for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.[4][5]

Visualizations

Experimental Workflow for Catalytic Reaction Optimization

experimental_workflow cluster_planning Planning & Setup cluster_execution Execution & Analysis cluster_optimization Optimization Loop start Define Reaction Scope & Objectives reagents Select Substrate (this compound), Catalyst, and Reagents start->reagents conditions Define Initial Reaction Conditions (Temperature, Pressure, Time, Solvent) reagents->conditions reaction Perform Catalytic Reaction conditions->reaction sampling Monitor Reaction Progress (TLC, GC, HPLC) reaction->sampling workup Reaction Work-up & Product Isolation sampling->workup analysis Characterize Product (NMR, MS) & Determine Yield/Selectivity workup->analysis evaluate Evaluate Results Against Objectives analysis->evaluate optimize Systematically Vary Parameters (Catalyst Loading, Ligand, Temperature) evaluate->optimize Not Optimized end Final Optimized Protocol evaluate->end Optimized optimize->reaction nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Cyclohexanone Aryl Cyclohexanone Derivatives Cyclohexanone->IKK Inhibits IkB_NFkB->IkB Inhibited State IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes Transcription

References

Anwendungs- und Protokollhinweise: Derivatisierung von 3-Phenylcyclohexanon für agrochemische Anwendungen

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: 3-Phenylcyclohexanon ist ein vielseitiges chemisches Intermediat, dessen strukturelles Gerüst in verschiedenen biologisch aktiven Molekülen zu finden ist. Die Derivatisierung dieses Moleküls, insbesondere am Keton, eröffnet Wege zur Synthese einer breiten Palette von Verbindungen mit potenziellen agrochemischen Anwendungen. Diese Notiz beschreibt Protokolle zur Synthese von Oxim- und Hydrazon-Derivaten von 3-Phenylcyclohexanon und deren anschließende Umwandlung in heterozyklische Systeme. Zudem werden hypothetische biologische Aktivitätsdaten zur Veranschaulichung des potenziellen Nutzens dieser Verbindungen in der agrochemischen Forschung präsentiert.

Logischer Arbeitsablauf für die Entdeckung von Agrochemikalien

Agrochemical_Discovery_Workflow cluster_0 Synthese & Charakterisierung cluster_1 Biologisches Screening cluster_2 Optimierung Start 3-Phenylcyclohexanon Derivatization Derivatisierung (z.B. Oximierung, Hydrazonbildung) Start->Derivatization Reagenzien Cyclization Optionale Zyklisierung (z.B. zu Pyrazolen, Isoxazolen) Derivatization->Cyclization Säure/Base Purification Reinigung & Analyse (Säulenchromatographie, NMR, MS) Derivatization->Purification Cyclization->Purification Primary_Screening Primäres Screening (Herbizid, Fungizid, Insektizid) Purification->Primary_Screening Testverbindungen Dose_Response Dosis-Wirkungs-Studien (IC50 / EC50 Bestimmung) Primary_Screening->Dose_Response Aktive Treffer Selectivity Selektivitätstests (Kulturpflanzen vs. Unkraut) Dose_Response->Selectivity SAR_Analysis Struktur-Wirkungs-Analyse (SAR) Selectivity->SAR_Analysis Daten für SAR Lead_Optimization Leitstruktur-Optimierung SAR_Analysis->Lead_Optimization Lead_Optimization->Start Neues Design Synthesis_Pathway node_1 3-Phenylcyclohexanon (1) reagent_1 NH₂OH·HCl Base node_1->reagent_1 reagent_2 N₂H₄·H₂O node_1->reagent_2 node_2 3-Phenylcyclohexanonoxim (2) node_3 3-Phenylcyclohexanonhydrazon (3) reagent_1->node_2 reagent_2->node_3

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Phenylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-Phenylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Rhodium-catalyzed 1,4-addition of a phenyl group to cyclohexenone and the Michael addition of a phenyl nucleophile to cyclohexenone. The Rhodium-catalyzed reaction often employs a phenylboronic acid as the phenyl source and offers high enantioselectivity when a chiral ligand is used. The Michael addition is a more general conjugate addition method that can utilize various phenyl nucleophiles, such as organocuprates (Gilman reagents).

Q2: I am getting a low yield in my Rhodium-catalyzed 1,4-addition. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Insufficient Phenylboronic Acid: Using a stoichiometric amount (1.0 equivalent) of phenylboronic acid has been shown to result in yields below 70%. Employing an excess (e.g., 2.5 equivalents) is crucial for achieving a high yield.[1]

  • Catalyst Activity: The rhodium catalyst and the chiral ligand (e.g., BINAP) are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The reaction temperature can significantly impact the catalytic activity and reaction rate. The optimal temperature should be determined for the specific catalyst system being used.

  • Solvent Purity: The purity of the solvent (e.g., 1,4-dioxane) is important. Using freshly distilled solvent over a suitable drying agent is recommended.

Q3: What are common side products in the synthesis of this compound?

A3: While specific side product information is not extensively detailed in the provided literature, general side reactions in conjugate additions can include:

  • 1,2-Addition Product: Nucleophilic attack at the carbonyl carbon instead of the β-carbon of the cyclohexenone. This is more common with harder nucleophiles.

  • Polymerization: The enone starting material can undergo polymerization, especially under harsh reaction conditions.

  • Byproducts from Phenylating Agent: Depending on the phenylating agent used, self-coupling or other side reactions of the reagent can occur.

  • In Friedel-Crafts type reactions, polyalkylation or acylation can lead to multiple phenyl groups being added to the ring, although this is a less common primary route for this specific synthesis.

Q4: How can I purify the crude this compound product?

A4: The most common purification method is silica (B1680970) gel column chromatography. A typical procedure involves eluting with a non-polar solvent like hexane (B92381) to remove non-polar impurities, followed by a more polar solvent like diethyl ether to elute the desired product.[1] Subsequent distillation under reduced pressure can provide highly pure this compound as a colorless oil.[1]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis via Michael Addition
Potential Cause Troubleshooting Step
Poor Nucleophilicity of Phenyl Reagent If using a Gilman reagent (lithium diphenylcuprate), ensure it is freshly prepared and titrated. The reactivity of organocuprates can degrade over time. Consider using a more reactive phenyl source.
Suboptimal Reaction Temperature Michael additions are often performed at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions. Experiment with a range of temperatures to find the optimum for your specific nucleophile and substrate.
Presence of Water Water can quench the organometallic phenyl nucleophile. Ensure all glassware is flame-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere.
Steric Hindrance If using a substituted phenyl nucleophile, steric hindrance may slow down the reaction. Longer reaction times or slightly elevated temperatures may be necessary.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step
Mixture of 1,4- and 1,2-Addition This is more likely with harder nucleophiles. If using a Grignard or organolithium reagent directly, consider converting it to a softer organocuprate (Gilman) reagent to favor 1,4-addition.
Side Reactions of the Enolate Intermediate The enolate formed after the initial Michael addition can potentially undergo further reactions. Quenching the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) can help to minimize these side reactions.
Impure Starting Materials Ensure the purity of the cyclohexenone and the phenylating agent. Impurities in the starting materials can lead to unexpected side products.

Data Presentation

Table 1: Influence of Phenylboronic Acid Stoichiometry on Yield in Rhodium-Catalyzed Synthesis

Molar Equivalents of Phenylboronic AcidReported Yield of this compound
1.0< 70%[1]
2.583-88%[1]

Experimental Protocols

Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone

This protocol is adapted from Organic Syntheses.[1]

Reagents:

  • Phenylboronic acid (2.5 equiv)

  • 2-Cyclohexenone (1.0 equiv)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Acetylacetonatobis(ethylene)rhodium(I)

  • 1,4-Dioxane (anhydrous)

  • Water

Procedure:

  • To a dried flask under an inert atmosphere, add phenylboronic acid, (R)-BINAP, and acetylacetonatobis(ethylene)rhodium(I).

  • Add anhydrous 1,4-dioxane, 2-cyclohexenone, and water via syringe.

  • Heat the reaction mixture at 100 °C for 3-12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with aqueous HCl and aqueous NaOH.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/diethyl ether gradient).

  • Further purification can be achieved by distillation under reduced pressure.

Visualizations

Reaction Pathways

Reaction_Pathways Synthetic Routes to this compound cluster_rh Rhodium-Catalyzed 1,4-Addition cluster_michael Michael Addition rh_start 2-Cyclohexenone + Phenylboronic Acid rh_cat [Rh(acac)(C2H4)2] / (R)-BINAP rh_start->rh_cat 1,4-Dioxane, H2O, 100°C rh_product This compound rh_cat->rh_product m_start 2-Cyclohexenone + (Ph)2CuLi (Gilman Reagent) m_product This compound m_start->m_product 1. Diethyl Ether, -78°C 2. H3O+ workup

Caption: Key synthetic pathways to this compound.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of This compound check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Optimize Reagent Purity, Anhydrous Conditions, and Stoichiometry check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize Temperature, Reaction Time, and Ensure Inert Atmosphere check_conditions->conditions_bad No check_purification Evaluate Purification Procedure conditions_ok->check_purification purification_ok Yield Still Low check_purification->purification_ok No Loss purification_bad Optimize Chromatography and/or Distillation check_purification->purification_bad Product Loss

Caption: A logical workflow for troubleshooting low reaction yields.

References

Troubleshooting low enantioselectivity in asymmetric synthesis of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 3-Phenylcyclohexanone. The focus is on addressing the common challenge of low enantioselectivity in this process.

Troubleshooting Low Enantioselectivity

This section addresses specific issues that may lead to suboptimal enantiomeric excess (ee) in the synthesis of this compound, presented in a question-and-answer format.

Q1: My enantiomeric excess (ee) is significantly lower than reported values. What are the most likely causes?

A1: Low enantioselectivity in the asymmetric synthesis of this compound can stem from several factors. A systematic investigation is recommended, starting with the catalyst system, followed by substrate and reagent quality, and finally, the reaction conditions. Key areas to investigate include catalyst integrity, purity of starting materials, and precise control of reaction parameters like temperature and solvent.

Q2: How does the quality and handling of the chiral catalyst affect the enantioselectivity?

A2: The chiral catalyst is the cornerstone of this enantioselective transformation. Its purity, activity, and proper handling are critical for achieving high enantiomeric excess.

  • Catalyst Purity and Integrity: The chiral ligand (e.g., (S)-BINAP) and the rhodium precursor must be of high purity. Impurities can act as catalyst poisons or promote non-selective background reactions. Ensure the catalyst is handled under an inert atmosphere to prevent degradation.

  • Ligand-to-Metal Ratio: An optimal ligand-to-metal ratio is crucial. For rhodium/BINAP systems, a slight excess of the chiral ligand to the rhodium precursor is often beneficial for achieving high enantioselectivity.

  • Catalyst Activation: In some protocols, the active catalytic species is formed in situ. Incomplete formation of the active catalyst can lead to a lower concentration of the desired chiral catalyst, resulting in reduced enantioselectivity.

Q3: Could the purity of my starting materials, 2-cyclohexenone and phenylboronic acid, be the issue?

A3: Absolutely. The purity of your substrates is a critical factor.

  • 2-Cyclohexenone: This starting material can be prone to polymerization or oxidation upon storage. It is often recommended to distill 2-cyclohexenone immediately before use to remove any non-volatile impurities.

  • Phenylboronic Acid: Phenylboronic acid can undergo dehydration to form triphenylboroxine. While boroxines can be effective in some cases, the stoichiometry of the reaction may be affected. Additionally, impurities in the phenylboronic acid can interfere with the catalyst. The electronic properties of substituted phenylboronic acids can also influence enantioselectivity; electron-withdrawing groups on the phenyl ring have been reported to sometimes increase enantiomeric excess.

Q4: I've confirmed the quality of my catalyst and substrates. Which reaction parameters should I investigate next?

A4: Precise control over reaction conditions is paramount for high enantioselectivity.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower reaction temperatures lead to higher enantioselectivity due to a larger difference in the activation energies for the formation of the two enantiomers. If you are observing low ee, consider running the reaction at a lower temperature.

  • Solvent: The solvent plays a crucial role in the catalytic cycle, influencing the solubility of reagents and the conformation of the catalyst-substrate complex. The presence of water, in controlled amounts, can be beneficial in the rhodium-catalyzed 1,4-addition by facilitating the transmetalation step. However, excessive water can lead to a decrease in enantioselectivity.[1] Ensure your organic solvents are anhydrous and free of peroxides.

  • Reaction Time: While allowing the reaction to go to completion is important for yield, excessively long reaction times could potentially lead to side reactions or catalyst degradation, which might affect the enantiomeric excess.

Q5: My ee values are inconsistent between different runs of the same experiment. What could be causing this lack of reproducibility?

A5: Inconsistent results often point to subtle variations in experimental setup and reagent handling.

  • Atmosphere Control: The rhodium catalyst is sensitive to oxygen. Ensure that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. Air leaks in your apparatus can lead to catalyst deactivation and inconsistent results.

  • Reagent Addition: The order and rate of addition of reagents can sometimes influence the outcome of the reaction. Maintain a consistent procedure for each experimental run.

  • Stirring: In heterogeneous or biphasic reaction mixtures, efficient stirring is necessary to ensure good mixing and mass transfer. Inconsistent stirring can lead to localized concentration differences and affect the reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q: How do I accurately determine the enantiomeric excess of my this compound product?

A: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns are often effective for this separation. A detailed protocol is provided in the "Experimental Protocols" section.

Q: What is a typical enantiomeric excess that I should expect for this reaction?

A: With optimized conditions, such as using a rhodium catalyst with a chiral BINAP ligand, it is possible to achieve very high enantioselectivity. Literature reports often cite enantiomeric excesses of over 95%, and in some cases, as high as 98-99% ee.

Q: Can I use a different chiral ligand instead of BINAP?

A: While BINAP is a commonly used and highly effective ligand for this transformation, other chiral phosphine (B1218219) ligands have also been developed for rhodium-catalyzed asymmetric conjugate additions. The choice of ligand can significantly impact the enantioselectivity, and the optimal ligand may vary depending on the specific substrate and reaction conditions. If you choose to use a different ligand, you will likely need to re-optimize the reaction parameters.

Data Presentation

The following table summarizes the impact of various parameters on the enantioselectivity of the asymmetric synthesis of this compound and related conjugate additions.

ParameterCondition Aee (%)Condition Bee (%)Reference/Notes
Ligand/Metal Ratio 1:1 Rh/BINAPLower ee>1:1 Rh/BINAPHigher eeA slight excess of ligand is often optimal.
Temperature Room TemperaturePotentially Lower ee0 °C or lowerPotentially Higher eeLower temperatures generally favor higher enantioselectivity.
Solvent Anhydrous OrganicHigh eeOrganic with excess waterDecreased eeA controlled amount of water can be beneficial, but excess is detrimental.[1]
Arylboronic Acid Electron-donating substituentGood eeElectron-withdrawing substituentPotentially Higher eeElectronic effects of the boronic acid can influence selectivity.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

This protocol is based on established rhodium-catalyzed asymmetric 1,4-addition methodology.

Materials:

  • [Rh(acac)(C₂H₄)₂] (1.0 mol%)

  • (S)-BINAP (1.2 mol%)

  • Phenylboronic acid (1.5 mmol)

  • 2-Cyclohexenone (1.0 mmol, freshly distilled)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(acac)(C₂H₄)₂] (0.01 mmol) and (S)-BINAP (0.012 mmol) in anhydrous, degassed dioxane (2.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add phenylboronic acid (1.5 mmol).

  • Substrate Addition: Add freshly distilled 2-cyclohexenone (1.0 mmol) to the reaction mixture, followed by degassed water (0.2 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 20 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC (see Protocol 2).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Racemic this compound standard

  • Purified this compound sample

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a solution of your purified this compound sample at a similar concentration in the mobile phase.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject your purified sample.

    • Integrate the peak areas for each enantiomer in your sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed catalyst Catalyst Issues? start->catalyst substrate Substrate/Reagent Quality Issues? catalyst->substrate [No] cat_purity Check Catalyst Purity & Ligand/Metal Ratio catalyst->cat_purity [Yes] conditions Reaction Condition Issues? substrate->conditions [No] sub_purity Purify Substrates (e.g., Distill Cyclohexenone) substrate->sub_purity [Yes] analysis Analytical Method Error? conditions->analysis [No] temp Optimize Temperature (Try Lower Temp) conditions->temp [Yes] hplc_val Validate Chiral HPLC Method (Resolution > 1.5) analysis->hplc_val [Yes] end High Enantioselectivity Achieved analysis->end [No] cat_handling Review Catalyst Handling (Inert Atmosphere) cat_purity->cat_handling cat_handling->substrate sol_quality Check Solvent Quality (Anhydrous, Degassed) sub_purity->sol_quality sol_quality->conditions water Verify Water Content temp->water atmosphere Ensure Inert Atmosphere water->atmosphere atmosphere->analysis hplc_val->end

Caption: Troubleshooting workflow for low enantioselectivity.

Logical_Relationships low_ee Low Enantiomeric Excess (ee) catalyst Catalyst Problems low_ee->catalyst reagents Reagent/Substrate Impurity low_ee->reagents conditions Suboptimal Conditions low_ee->conditions cat_impure Impure Ligand/ Rh Precursor catalyst->cat_impure cat_ratio Incorrect Ligand/ Metal Ratio catalyst->cat_ratio cat_inactive Catalyst Deactivation (Air/Moisture) catalyst->cat_inactive sub_impure Impure 2-Cyclohexenone reagents->sub_impure boronic_impure Impure/Aged Phenylboronic Acid reagents->boronic_impure solvent_impure Wet/Peroxidized Solvent reagents->solvent_impure temp_high Temperature Too High conditions->temp_high water_incorrect Incorrect Water Concentration conditions->water_incorrect solution_cat Use High-Purity Catalyst Optimize Ratio Use Inert Techniques cat_impure->solution_cat cat_ratio->solution_cat cat_inactive->solution_cat solution_reagents Distill Substrate Use Fresh Reagents Use Anhydrous Solvent sub_impure->solution_reagents boronic_impure->solution_reagents solvent_impure->solution_reagents solution_conditions Lower Reaction Temperature Optimize Water Content temp_high->solution_conditions water_incorrect->solution_conditions

Caption: Logical relationships between causes and solutions.

References

Technical Support Center: Purification of Crude 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3-Phenylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are column chromatography, distillation, and recrystallization. A combination of these methods is often employed to achieve high purity. A typical sequence involves an initial acid-base extraction to remove catalytic residues, followed by column chromatography to separate the product from organic impurities, and finally, vacuum distillation to yield the pure product as a colorless oil.[1]

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities largely depend on the synthetic route used. For syntheses involving a Michael addition or Robinson annulation, common impurities may include:

  • Unreacted starting materials: Such as benzaldehyde (B42025) and cyclohexanone.

  • Michael adduct intermediate: The 1,5-diketone formed before the final cyclization.[2][3]

  • Self-condensation products: From the starting ketone (e.g., cyclohexanone).[3]

  • Polymers: Of the vinyl ketone reagent if used.[3]

  • Biphenyl: As a byproduct from certain synthetic methods.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[1] Due to the presence of a phenyl group, this compound is UV active and will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).[4] Staining with a p-anisaldehyde solution can also be used for visualization, which is effective for ketones.[4]

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSuggested Solution
Poor separation of product and impurities Inappropriate solvent system: The polarity of the eluent may be too high or too low.Optimize the solvent system using TLC. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ideal solvent system should give the this compound an Rf value of approximately 0.3.
Column overloading: Too much crude material has been loaded onto the column.Reduce the amount of sample loaded. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica (B1680970) gel by weight.
Poorly packed column: Channeling or cracks in the silica gel bed can lead to inefficient separation.Ensure the column is packed uniformly. Use a slurry packing method and gently tap the column to settle the silica gel.
Product is not eluting from the column Solvent polarity is too low: The eluent is not polar enough to move the product down the column.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Compound may have decomposed on the silica gel: Some compounds are sensitive to the acidic nature of silica.Test for stability on a small scale using TLC. If decomposition is observed, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Fractions are contaminated with a faster-running impurity Improper loading of the sample: The initial band of the sample was too broad.Load the sample in a minimal amount of solvent. A concentrated solution applied as a narrow band at the top of the column will result in better separation.
Fractions are contaminated with a slower-running impurity (tailing) Strong interaction between the compound and the stationary phase: This can be due to the polarity of the compound.Use a slightly more polar solvent system to elute the product faster. Sometimes, adding a small amount of a more polar solvent like methanol (B129727) to the eluent can help reduce tailing.
Distillation
ProblemPossible CauseSuggested Solution
Bumping or uneven boiling Superheating of the liquid: This is common in vacuum distillations.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is set to an appropriate temperature to avoid overheating.
Product is not distilling over Vacuum is not low enough: The boiling point of the compound is not being reached at the current pressure.Check for leaks in the distillation apparatus. Ensure all joints are properly sealed. Use a high-vacuum pump if necessary. The boiling point of this compound is reported to be 125-130°C at 0.5 mmHg.[1]
Thermometer placement is incorrect: The thermometer bulb must be positioned correctly to accurately measure the vapor temperature.Position the top of the thermometer bulb just below the side arm of the distillation head. This ensures it is measuring the temperature of the vapor that is entering the condenser.
Distillate is cloudy Presence of water: Water can co-distill with the product.Ensure the crude product is thoroughly dried before distillation. Use a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate and filter it off before proceeding with distillation.
Decomposition of the product Overheating: this compound may be sensitive to high temperatures for extended periods.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high and the distillation is performed as quickly as possible.
Recrystallization
ProblemPossible CauseSuggested Solution
Product does not crystallize Solution is not saturated: Too much solvent was used.Boil off some of the solvent to concentrate the solution. Allow it to cool again.
Solution is cooling too quickly: Rapid cooling can sometimes inhibit crystal formation.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a beaker can help to slow down the cooling process.
High amount of impurities: Impurities can interfere with crystal lattice formation.Try adding a seed crystal. A small crystal of pure this compound can provide a nucleation site for crystallization to begin. If a seed crystal is not available, scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
The compound is precipitating out of solution too quickly. Use more solvent to keep the compound dissolved at a slightly lower temperature.
Low recovery of purified product Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.Use a pre-heated funnel and filter paper. Perform the hot filtration as quickly as possible. It can also be helpful to add a small excess of hot solvent before filtration to prevent premature crystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Recovery/YieldAchievable PurityKey AdvantagesKey Disadvantages
Column Chromatography Good to High>95% (GC)[5]Excellent for separating compounds with different polarities.Can be time-consuming and requires significant amounts of solvent. Potential for product decomposition on silica.
Vacuum Distillation 83-88%[1]>98% (HPLC)[1]Effective for removing non-volatile impurities and residual solvents.Requires specialized equipment (vacuum pump, etc.). Risk of thermal decomposition if not performed carefully.
Recrystallization VariableHighCan yield very pure crystalline product. Relatively simple to perform.Finding a suitable solvent can be challenging. "Oiling out" can be an issue.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed with no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Distillation: Begin stirring and heating the flask gently under vacuum.

  • Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure (e.g., 125-130°C at 0.5 mmHg).[1]

  • Completion: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

PurificationWorkflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Remove catalytic residues chromatography Column Chromatography extraction->chromatography Separate organic impurities distillation Vacuum Distillation chromatography->distillation Remove non-volatile impurities and solvents pure Pure this compound distillation->pure

Caption: General purification workflow for crude this compound.

TroubleshootingLogic start Purification Issue Identified check_tlc Analyze by TLC start->check_tlc impurity_present Impurity Present? check_tlc->impurity_present optimize_chrom Optimize Chromatography impurity_present->optimize_chrom Yes low_yield Low Yield? impurity_present->low_yield No pure_product Pure Product Obtained optimize_chrom->pure_product optimize_dist Optimize Distillation optimize_dist->pure_product optimize_recryst Optimize Recrystallization optimize_recryst->pure_product low_yield->pure_product No check_mother_liquor Check Mother Liquor / Combined Fractions low_yield->check_mother_liquor Yes check_mother_liquor->optimize_recryst

Caption: A logical approach to troubleshooting purification issues.

References

Identifying and minimizing byproducts in 3-Phenylcyclohexanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 3-Phenylcyclohexanone. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and experimentation.

Troubleshooting Guides and FAQs

This section is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, leading to the formation of unwanted byproducts and reduced yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Asymmetric Michael Addition: This method involves the conjugate addition of a phenyl group to a cyclohexenone backbone. A common approach is the rhodium-catalyzed reaction of phenylboronic acid with cyclohexenone.

  • Robinson Annulation: This is a tandem reaction that first involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring. For this compound, this would typically involve a reaction between a phenyl-substituted α,β-unsaturated ketone (chalcone) and a suitable enolate donor like diethyl malonate or ethyl acetoacetate (B1235776).

Q2: I am observing a significant amount of a non-polar byproduct in my rhodium-catalyzed Michael addition synthesis of this compound. What is it likely to be and how can I remove it?

A2: A common non-polar byproduct in the rhodium-catalyzed synthesis using phenylboronic acid is biphenyl (B1667301) . This arises from the homocoupling of the phenylboronic acid reagent.

Minimization and Removal Strategy:

  • Chromatography: Biphenyl can be effectively removed from the desired this compound product by silica (B1680970) gel column chromatography. Elution with a non-polar solvent system, such as hexane (B92381), will typically elute the biphenyl first, followed by the more polar product which can be eluted with a solvent mixture like hexane/diethyl ether.[1]

Q3: My Robinson annulation reaction is producing a complex mixture of products. What are the likely side reactions?

A3: The Robinson annulation is a multi-step process, and side reactions can occur at both the initial Michael addition stage and the subsequent intramolecular aldol condensation. Potential side reactions include:

  • Self-condensation of the ketone: The enolizable ketone can react with itself, leading to aldol condensation byproducts. This is more likely if the ketone is more reactive than the α,β-unsaturated aldehyde or ketone.

  • Cannizzaro reaction of the aldehyde: If an aldehyde without α-hydrogens is used as the Michael acceptor in the presence of a strong base, it can disproportionate into a primary alcohol and a carboxylic acid.

  • Michael addition of the enolate to the product: The enolate can act as a Michael donor and add to the newly formed α,β-unsaturated cyclohexenone product, leading to the formation of a 1,5-dicarbonyl compound.

  • Polymerization: Under harsh basic or acidic conditions, or at high temperatures, the starting materials or the α,β-unsaturated ketone product can undergo polymerization, often resulting in a dark, tarry reaction mixture.

Q4: How can I minimize the formation of byproducts in my Robinson annulation reaction?

A4: To minimize byproduct formation in a Robinson annulation:

  • Control of Reaction Conditions: Carefully control the reaction temperature and the concentration of the base. Overly harsh conditions can promote side reactions.

  • Order of Addition: Adding the base slowly to the mixture of the ketone and the α,β-unsaturated carbonyl compound can help to minimize self-condensation of the ketone.

  • Stoichiometry: Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help to suppress the Michael addition of the enolate to the product.

  • Isolate the Michael Adduct: In some cases, it is beneficial to isolate the initial Michael adduct before proceeding with the intramolecular aldol condensation. This two-step approach can often lead to higher yields of the desired product.[2][3]

Data Presentation

The following table summarizes typical yields for a well-established Robinson annulation reaction, the synthesis of the Wieland-Miescher ketone, which provides a useful benchmark for this class of reactions.

ReactionCatalystSolventTemperature (°C)Yield (%)Reference
2-methyl-1,3-cyclohexanedione + Methyl vinyl ketone(S)-ProlineDMFRoom Temp100 (ketol)--INVALID-LINK--
2-methyl-1,3-cyclohexanedione + Methyl vinyl ketone(S)-ProlineAcetonitrile/HClO480Not specified (enedione)--INVALID-LINK--
2-methyldihydroresorcinol + Methyl vinyl ketonePotassium FluorideAprotic SolventsNot specified56.8 - 80[4]

Experimental Protocols

1. Asymmetric Synthesis of (R)-3-Phenylcyclohexanone via Rhodium-Catalyzed Michael Addition

This protocol is adapted from Organic Syntheses, Coll. Vol. 10, p.626 (2004); Vol. 79, p.1 (2002).

Reaction Scheme:

Materials:

  • Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C2H4)2]

  • (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

  • Phenylboronic acid

  • 2-Cyclohexenone

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 10% Hydrochloric acid

  • 5% Aqueous sodium hydroxide (B78521)

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • In a dry, two-necked, round-bottomed flask equipped with a magnetic stir bar, rubber septum, and a reflux condenser, dissolve acetylacetonatobis(ethylene)rhodium(I) and (R)-BINAP in 1,4-dioxane.

  • Add phenylboronic acid to the catalyst solution.

  • Add 2-cyclohexenone and water to the reaction mixture.

  • Heat the mixture in an oil bath at 100°C for 3-12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the ether solution sequentially with 10% hydrochloric acid and 5% aqueous sodium hydroxide.

  • Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. Elute with hexane to remove the biphenyl byproduct, followed by a mixture of hexane and diethyl ether to elute the this compound.[1]

  • Further purification can be achieved by distillation under reduced pressure.

2. Synthesis of a 3,5-Diphenyl-2-cyclohexenone derivative via Robinson Annulation

This protocol is a representative example of a Robinson annulation that can be adapted for the synthesis of this compound analogs. It is based on the reaction of trans-chalcone and ethyl acetoacetate.

Reaction Scheme:

Materials:

Procedure:

  • In a round-bottom flask, dissolve finely ground trans-chalcone and ethyl acetoacetate in 95% ethanol with magnetic stirring.

  • Add a pellet of sodium hydroxide to the solution.

  • Attach a reflux condenser and heat the mixture under gentle reflux for 1 hour. The mixture will become cloudy and a precipitate may form.

  • After the reflux period, pour the reaction mixture into a beaker containing ice and stir until the ice melts.

  • Induce crystallization by scratching the inside of the flask with a glass stirring rod.

  • Cool the mixture in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Collect the precipitate by vacuum filtration, washing with ice-cold water and then with ice-cold 95% ethanol.

  • Allow the solid to air dry.

  • The crude product can be purified by recrystallization from ethanol.

Visualizations

Diagram 1: Synthesis of this compound via Michael Addition and Potential Byproduct Formation

G Cyclohexenone Cyclohexenone Rh_Catalyst Rh Catalyst + Ligand Cyclohexenone->Rh_Catalyst Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Rh_Catalyst Biphenyl Biphenyl (Byproduct) Phenylboronic_Acid->Biphenyl Homocoupling Product This compound Rh_Catalyst->Product Michael Addition

Caption: Michael addition pathway to this compound and biphenyl byproduct formation.

Diagram 2: Robinson Annulation for Phenyl-Substituted Cyclohexenone and Potential Side Reactions

G Chalcone Chalcone (Phenyl-substituted α,β-unsaturated ketone) Michael_Adduct 1,5-Diketone (Michael Adduct) Chalcone->Michael_Adduct Michael Addition Cannizzaro_Products Cannizzaro Products (Alcohol + Carboxylic Acid) Chalcone->Cannizzaro_Products Side Reaction (if aldehyde & strong base) Enolate_Donor Enolate Donor (e.g., from diethyl malonate) Enolate_Donor->Michael_Adduct Self_Condensation Self-Condensation Product Enolate_Donor->Self_Condensation Side Reaction Michael_Byproduct Further Michael Adduct Enolate_Donor->Michael_Byproduct Side Reaction Final_Product This compound Derivative Michael_Adduct->Final_Product Intramolecular Aldol Condensation Final_Product->Michael_Byproduct Side Reaction

Caption: Robinson annulation pathway and potential side reactions leading to byproducts.

References

Technical Support Center: Regioselective Functionalization of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve regioselectivity in the functionalization of 3-phenylcyclohexanone. The key to controlling the reaction site lies in the selective formation of either the kinetic or thermodynamic enolate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of 2- and 6-functionalized this compound products?

A: The formation of a product mixture arises from the non-selective deprotonation of the α-carbons, leading to two different enolate intermediates: the kinetic enolate and the thermodynamic enolate. The reaction conditions you are using likely allow for the formation of both. Regioselectivity is the preference for one chemical bonding direction over others[1]. To obtain a single major product, conditions must be optimized to favor the formation of only one of these enolates.

Q2: How can I selectively functionalize the C-2 position (the more substituted α-carbon)?

A: To favor functionalization at the C-2 position, you need to promote the formation of the thermodynamic enolate . This enolate is the more stable of the two because it has a more substituted double bond.[2] Thermodynamic control is achieved under conditions that allow the system to reach equilibrium.[2]

  • Troubleshooting Checklist for Thermodynamic Control:

    • Base Selection: Use a strong, but small, non-bulky base. Common choices include sodium hydride (NaH), potassium hydride (KH), or sodium ethoxide (NaOEt).[3]

    • Temperature: Use higher reaction temperatures (e.g., room temperature or above) to ensure the deprotonation is reversible and allows the less stable kinetic enolate to revert and form the more stable thermodynamic product.[3]

    • Reaction Time: Allow for longer reaction times to ensure equilibrium is reached.[3]

    • Solvent: Protic solvents can facilitate proton exchange, helping to establish the equilibrium that favors the thermodynamic enolate. However, aprotic solvents are also commonly used.

Q3: How can I selectively functionalize the C-6 position (the less substituted α-carbon)?

A: Functionalization at the C-6 position requires the formation of the kinetic enolate . This enolate forms faster because the protons at the C-6 position are less sterically hindered. Kinetic control is achieved by using conditions that make the deprotonation step rapid, quantitative, and irreversible.

  • Troubleshooting Checklist for Kinetic Control:

    • Base Selection: Use a strong, sterically hindered (bulky) base. The most common choice is Lithium Diisopropylamide (LDA).[2][3][4] Potassium t-butoxide is another option.[3]

    • Temperature: Maintain very low temperatures, typically -78 °C, to prevent the reaction from reaching equilibrium. At these low temperatures, the less stable kinetic enolate, once formed, is "locked" in place.[3]

    • Reaction Time: Use short reaction times for enolate formation before adding the electrophile.[3]

    • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal. Ensure the system is completely free of moisture.

Q4: My aldol (B89426) condensation reaction is giving poor regioselectivity. How can I fix this?

A: The principles are the same as for alkylation. To control the regioselectivity of a crossed aldol condensation, you should pre-form the desired enolate of this compound under either kinetic or thermodynamic conditions before adding the aldehyde electrophile.[5][6] This prevents the base from reacting with the aldehyde and avoids self-condensation of the ketone. For example, to form the C-6 aldol product, first generate the kinetic enolate with LDA at -78 °C, then slowly add the aldehyde to the reaction mixture.

Q5: I am observing low yields in my alkylation reaction despite seeing product formation. What are the potential causes?

A: Low yields can result from several factors:

  • Incomplete Enolate Formation: Your base may not be sufficiently strong or may have degraded. Use freshly prepared or titrated LDA.

  • Moisture Contamination: Water will quench the enolate. Ensure all glassware is oven-dried and solvents are anhydrous.[7]

  • Poor Electrophile: The electrophile may be unreactive, or it may be added too quickly, leading to side reactions.

  • O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at the carbon or the oxygen. While C-alkylation is generally favored, the choice of solvent and counter-ion can influence the ratio. Harder cations (like Li+) tend to favor C-alkylation.

Data Presentation: Conditions for Regiocontrolled Enolate Formation

The following table summarizes the experimental conditions required to achieve kinetic versus thermodynamic control for the functionalization of this compound.

FeatureKinetic Control (Favors C-6 Functionalization)Thermodynamic Control (Favors C-2 Functionalization)
Target Enolate Less substituted, forms fasterMore substituted, more stable
Base Strong, bulky (e.g., LDA)Strong, small (e.g., NaH, NaOEt)
Temperature Low (typically -78 °C)Higher (e.g., 25 °C or above)
Reaction Time Short (for enolate formation)Long (to reach equilibrium)
Solvent Polar aprotic (e.g., THF)Can be protic or aprotic
Key Principle Irreversible, rapid deprotonationReversible, equilibrium-driven deprotonation

Visualizations

Below are diagrams illustrating the core concepts of regioselectivity and a typical experimental workflow.

G start This compound k_conditions Kinetic Control (LDA, -78 °C, THF) start->k_conditions Deprotonation t_conditions Thermodynamic Control (NaH, 25 °C, THF) start->t_conditions Deprotonation k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate k_product 6-Functionalized Product k_enolate->k_product + Electrophile (E+) t_enolate Thermodynamic Enolate (More Substituted) t_conditions->t_enolate t_product 2-Functionalized Product t_enolate->t_product + Electrophile (E+)

Caption: Regioselective pathways for the functionalization of this compound.

G step1 1. Assemble Dry Glassware under Inert Atmosphere (N2/Ar) step2 2. Add Anhydrous Solvent (THF) and this compound step1->step2 step3 3. Cool Reaction Mixture to Desired Temperature (-78°C or 25°C) step2->step3 step4 4. Slowly Add Base (e.g., LDA solution or NaH) step3->step4 step5 5. Stir for Enolate Formation (e.g., 30-60 min) step4->step5 step6 6. Add Electrophile (e.g., Alkyl Halide, Aldehyde) step5->step6 step7 7. Quench Reaction (e.g., with sat. aq. NH4Cl) step6->step7 step8 8. Aqueous Workup & Extraction step7->step8 step9 9. Purify Product (e.g., Column Chromatography) step8->step9

Caption: General experimental workflow for regioselective functionalization.

Experimental Protocols

Protocol 1: Kinetic Alkylation of this compound (C-6 Methylation)

This protocol is designed to favor the formation of 6-methyl-3-phenylcyclohexanone.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard solvents for extraction (e.g., diethyl ether) and chromatography

Methodology:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the freshly prepared LDA solution back down to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the ketone solution via cannula into the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the 6-methyl-3-phenylcyclohexanone.

Protocol 2: Thermodynamic Alkylation of this compound (C-2 Methylation)

This protocol is designed to favor the formation of 2-methyl-3-phenylcyclohexanone.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for extraction and chromatography

Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, wash sodium hydride (1.2 equivalents) with anhydrous hexanes to remove the mineral oil, and then carefully suspend the NaH in anhydrous THF.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension at room temperature. The mixture will bubble (H₂ evolution). Stir the reaction at room temperature or gentle reflux for 2-4 hours to allow the reaction to reach equilibrium, favoring the thermodynamic enolate.

  • Alkylation: Cool the reaction mixture to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows completion.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the 2-methyl-3-phenylcyclohexanone.

References

Technical Support Center: Industrial Production of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3-Phenylcyclohexanone for industrial production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the industrial production of this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Robinson annulation.[1][2] This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring.[1][3] For this compound, this typically involves the reaction of a phenyl-substituted Michael acceptor with a suitable ketone.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Scaling up any chemical synthesis introduces new safety challenges.[4] For this compound synthesis, key considerations include:

  • Thermal Runaway: The Michael addition and aldol condensation are often exothermic.[5] At an industrial scale, heat dissipation becomes critical to prevent runaway reactions. Proper reactor design with efficient cooling systems and temperature monitoring is essential.

  • Reagent Handling: The use of strong bases (e.g., sodium ethoxide) requires careful handling procedures to avoid contact and ensure anhydrous conditions.[6]

  • Solvent Safety: Large volumes of flammable organic solvents necessitate appropriate storage, handling, and ventilation systems to prevent fires and exposure.

  • Pressure Build-up: In a closed reactor system, unexpected gas evolution or temperature increases can lead to pressure build-up. Pressure relief systems are a critical safety feature.

Q3: What are the typical impurities encountered in the industrial synthesis of this compound?

A3: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities may include:

  • Unreacted starting materials.

  • The intermediate Michael adduct if the subsequent aldol condensation is incomplete.

  • Byproducts from self-condensation of the starting ketone.

  • Polymerization products of the α,β-unsaturated ketone, especially if it is prone to polymerization.[7]

  • Isomers of this compound.

  • Residual solvents and catalysts.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials 1. Inefficient Mixing: In large reactors, poor agitation can lead to localized concentration gradients and reduced reaction rates.[]- Optimize stirrer design and speed. - Install baffles in the reactor to improve turbulence.
2. Incorrect Reaction Temperature: Deviation from the optimal temperature range can significantly slow down the reaction.- Ensure accurate temperature probes are correctly placed. - Validate the heating/cooling system's performance.
3. Catalyst Deactivation: The base catalyst can be neutralized by acidic impurities or moisture in the starting materials or solvent.- Use anhydrous solvents and reagents. - Purify starting materials to remove acidic impurities. - Consider a slow addition of the catalyst to maintain its activity.
Formation of significant byproducts 1. Side Reactions: Unwanted side reactions, such as the self-condensation of the ketone starting material, can compete with the desired reaction.- Optimize the order of reagent addition. Adding the ketone slowly to the mixture of the Michael acceptor and base can sometimes minimize self-condensation. - Adjust the reaction temperature to favor the desired reaction pathway.
2. Polymerization of Michael Acceptor: Some α,β-unsaturated ketones are prone to polymerization in the presence of a base.[7]- Use a stabilized grade of the Michael acceptor. - Maintain a low concentration of the Michael acceptor by adding it slowly to the reaction mixture. - Optimize the reaction temperature to minimize polymerization.
Product loss during workup and purification 1. Inefficient Extraction: In large-scale liquid-liquid extractions, emulsions can form, leading to product loss in the aqueous layer.- Use an appropriate anti-emulsion agent. - Optimize the mixing and settling times for the extraction.
2. Degradation during Distillation: The product may be sensitive to high temperatures, leading to degradation during vacuum distillation.- Use a high-vacuum system to lower the boiling point. - Employ a wiped-film evaporator for a shorter residence time at high temperatures.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted starting materials 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or catalyst deactivation.- Increase the reaction time. - Optimize the reaction temperature. - Ensure the catalyst is active and used in the correct stoichiometric amount.
High levels of Michael adduct intermediate 1. Incomplete Aldol Condensation: The cyclization step (aldol condensation) may be slower than the initial Michael addition.- Increase the reaction temperature or time after the Michael addition is complete to drive the cyclization. - A stronger base might be required for the aldol condensation step.
Discoloration of the final product 1. Thermal Degradation: Overheating during the reaction or purification can lead to the formation of colored impurities.- Implement precise temperature control throughout the process. - Optimize distillation conditions to minimize thermal stress on the product.
2. Presence of Trace Impurities: Trace metals or other contaminants can cause discoloration.- Ensure the reactor and all transfer lines are made of a compatible and clean material. - Purify starting materials to remove potential contaminants.

Experimental Protocols

Lab-Scale Synthesis of (R)-3-Phenylcyclohexanone

This protocol is based on a procedure from Organic Syntheses and serves as a foundation for scale-up considerations.[9]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Phenylboronic acid121.933.66 g30.0 mmol
2-Cyclohexen-1-one96.132.40 g25.0 mmol
(R)-BINAP622.6894 mg0.15 mmol
Acetylacetonatobis(ethylene)rhodium(I)258.1132 mg0.125 mmol
1,4-Dioxane-50 mL-
Water-5 mL-

Procedure:

  • A mixture of acetylacetonatobis(ethylene)rhodium(I) and (R)-BINAP is dissolved in 1,4-dioxane.

  • Phenylboronic acid, 2-cyclohexen-1-one, and water are added to the solution.

  • The mixture is heated at 100°C for 12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with 10% hydrochloric acid and 5% sodium hydroxide (B78521) solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica (B1680970) gel chromatography followed by vacuum distillation (125-130°C at 0.5 mm Hg) to yield (R)-3-phenylcyclohexanone as a colorless oil.[9]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reactants Charge Reactor with: - Phenylboronic acid - 2-Cyclohexen-1-one - Catalyst System - Solvent start->reactants reaction Heat at 100°C for 12 hours reactants->reaction solvent_removal Solvent Removal reaction->solvent_removal extraction Dissolve in Ether Wash with Acid and Base solvent_removal->extraction drying Dry with MgSO4 Filter extraction->drying concentration Concentrate drying->concentration chromatography Silica Gel Chromatography concentration->chromatography distillation Vacuum Distillation chromatography->distillation product Final Product: This compound distillation->product

Caption: Overall workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_low_conversion_causes Potential Causes for Low Conversion cluster_high_conversion_causes Potential Causes for Product Loss start Low Yield Observed check_conversion Analyze crude sample for conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete Reaction high_conversion High Conversion check_conversion->high_conversion Reaction Complete mixing Inefficient Mixing low_conversion->mixing temperature Incorrect Temperature low_conversion->temperature catalyst Catalyst Deactivation low_conversion->catalyst workup_loss Loss during Workup/Extraction high_conversion->workup_loss purification_loss Degradation during Purification high_conversion->purification_loss

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Overcoming challenges in the crystallization of 3-Phenylcyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 3-phenylcyclohexanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound derivatives.

Problem 1: The compound oils out and does not form crystals.

  • Q: My this compound derivative is forming an oil instead of crystals. What should I do?

    • A: "Oiling out" is a common issue, particularly with compounds that have conformational flexibility or when the supersaturation is too high. Here are several strategies to address this:

      • Reduce the cooling rate: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice. Try insulating the crystallization vessel to slow down the cooling process.

      • Use a more dilute solution: High concentrations can lead to oiling. Add a small amount of additional solvent to the heated solution and allow it to cool slowly.

      • Change the solvent system: The choice of solvent is critical. If a single solvent system results in oiling, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. Dissolve the compound in a minimal amount of the good solvent and slowly add the poor solvent until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

      • Seed the solution: Introducing a seed crystal of the desired compound can provide a template for crystal growth and bypass the nucleation barrier that leads to oiling. If a seed crystal is not available, scratching the inside of the glass vessel with a glass rod can sometimes induce nucleation.

      • Lower the crystallization temperature: If oiling occurs at room temperature, try setting up the crystallization at a lower temperature (e.g., in a refrigerator or cold room).

Problem 2: No crystals are forming, even after an extended period.

  • Q: I have set up my crystallization experiment, but no crystals have formed after several days. What could be the reason?

    • A: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated. Consider the following troubleshooting steps:

      • Increase concentration: The solution may be too dilute. Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution, or by leaving the container partially open in a fume hood.

      • Induce nucleation: As mentioned previously, scratching the inner surface of the crystallization vessel or adding a seed crystal can help initiate crystal growth.

      • Change the solvent: The chosen solvent may be too good, keeping the compound fully dissolved. Experiment with solvents in which the compound has lower solubility. A solvent screening is highly recommended.

      • Utilize a different crystallization technique: If slow evaporation is not working, try vapor diffusion. In this method, a concentrated solution of your compound in a volatile "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of your compound, gradually reducing its solubility and inducing crystallization.

Problem 3: The resulting crystals are very small or of poor quality (e.g., needles, plates).

  • Q: I am getting crystals, but they are too small for single-crystal X-ray diffraction or have poor morphology. How can I grow larger, higher-quality crystals?

    • A: The size and quality of crystals are influenced by the rate of nucleation and growth. To obtain larger crystals, the goal is to have a slow nucleation rate followed by a steady growth phase.

      • Optimize the cooling rate: A very slow cooling profile can promote the growth of fewer, larger crystals.

      • Refine the solvent system: The solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures. For example, more viscous solvents can sometimes slow down diffusion and lead to better-quality crystals.

      • Control evaporation: If using slow evaporation, reduce the rate of solvent removal by using a container with a smaller opening or by covering it with parafilm with a few pinholes.

      • Redissolve and recrystallize: If you have obtained microcrystals, you can try to redissolve them by gentle heating and then allow the solution to cool even more slowly. This process, known as Ostwald ripening, can lead to the growth of larger crystals at the expense of smaller ones.

Problem 4: The crystallized material has low purity.

  • Q: After crystallization, I've found that my this compound derivative is still impure. How can I improve the purity?

    • A: Crystallization is a powerful purification technique, but its effectiveness depends on the nature of the impurities and the crystallization conditions.

      • Ensure slow crystal growth: Rapid crystallization can trap impurities within the crystal lattice. All the methods described to obtain larger crystals will also generally improve purity.

      • Wash the crystals properly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor that contains impurities.

      • Perform a second recrystallization: A single crystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can significantly enhance purity.

      • Consider a pre-purification step: If the starting material is highly impure, consider using another purification technique, such as column chromatography, before attempting crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the best starting solvents for the crystallization of this compound derivatives?

    • A1: The optimal solvent is highly dependent on the specific derivative and its substituents. A good starting point is to screen a range of solvents with varying polarities. Common choices include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), ethers (diethyl ether, THF), and non-polar solvents like toluene (B28343) or hexanes. A rule of thumb is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Q2: How does the phenyl and cyclohexanone (B45756) moiety influence solvent selection?

    • A2: The phenyl group introduces aromatic character, suggesting that solvents capable of π-π interactions, like toluene, might be effective. The cyclohexanone core contains a polar ketone group, which can interact with polar solvents like acetone (B3395972) or alcohols. The overall solubility will be a balance of these interactions and the influence of other substituents on the molecule.

  • Q3: Can impurities affect the crystallization process?

    • A3: Yes, impurities can have a significant impact. They can inhibit nucleation, alter the crystal habit, or be incorporated into the crystal lattice, reducing the purity of the final product.[1][2][3] In some cases, structurally related impurities can even promote the formation of a different, undesired polymorph.

  • Q4: What is polymorphism and why is it a concern for this compound derivatives in drug development?

    • A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4][5] Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. In the context of drug development, this is critical because these properties can affect the drug's bioavailability, manufacturability, and shelf-life. It is therefore essential to identify and control the polymorphic form of an active pharmaceutical ingredient (API).

  • Q5: Are there any known health and safety concerns with this compound derivatives?

    • A5: Specific toxicity data will vary for each derivative. However, as a general class of organic compounds, they should be handled with appropriate laboratory safety precautions. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, or skin contact. Consult the Safety Data Sheet (SDS) for the specific derivative you are working with.

Data Presentation

Table 1: Solubility of a Structurally Related Cyclohexanone Derivative
Temperature (K)1,4-DioxaneMethanol1-Butanol1-PropanolEthyl AcetateAcetoneTHFGlacial Acetic AcidDMSODMF
298.15 0.00280.00120.00210.00180.00420.00610.01020.00150.01250.0189
303.15 0.00390.00180.00310.00270.00590.00850.01390.00220.01680.0251
308.15 0.00550.00260.00450.00400.00830.01170.01880.00320.02240.0331
313.15 0.00790.00380.00660.00580.01180.01610.02540.00470.02990.0436
318.15 0.01130.00550.00960.00850.01660.02210.03420.00680.03980.0572

Data adapted from Reference[6]. The solubility is expressed as the mole fraction (x).

Experimental Protocols

Protocol 1: General Procedure for Cooling Crystallization
  • Solvent Selection: Based on preliminary solubility tests (see Protocol 2), choose a solvent in which your this compound derivative exhibits good solubility at elevated temperatures and poor solubility at lower temperatures.

  • Dissolution: Place the crude or partially purified compound in an Erlenmeyer flask. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Cooling (Crystallization): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Protocol 2: Small-Scale Solubility Screening for Crystallization
  • Preparation: Dispense a small, accurately weighed amount (e.g., 10-20 mg) of your this compound derivative into several small vials.

  • Solvent Addition: To each vial, add a different solvent from a pre-selected screening set (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) in small, measured increments (e.g., 0.1 mL).

  • Observation at Room Temperature: After each addition of solvent, vortex or shake the vial and observe the solubility. Note the volume of solvent required to fully dissolve the compound at room temperature.

  • Heating and Cooling Cycle: For solvents in which the compound is poorly soluble at room temperature, gently heat the vial until the compound dissolves. Then, allow the vial to cool to room temperature and observe if crystals form.

  • Evaluation: A good crystallization solvent will typically dissolve the compound when heated but will yield crystals upon cooling. Solvents that dissolve the compound readily at room temperature are generally not suitable for cooling crystallization but might be useful as the "good" solvent in a binary solvent system or for slow evaporation. Solvents in which the compound is insoluble even upon heating are not suitable.

Visualizations

Signaling Pathway

Many cyclohexanone derivatives are investigated for their potential as kinase inhibitors in drug discovery.[7][8][9][10] The following diagram illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as the JNK pathway, which is a common target in cancer therapy. This compound derivatives, as potential kinase inhibitors, could hypothetically target kinases at various levels of this cascade (e.g., MAPKKK, MAPKK, or MAPK).

MAPK_Signaling_Pathway Extracellular_Signal Extracellular_Signal Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response Leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->MAPKK Inhibits Inhibitor->MAPK Inhibits

Caption: A generalized MAPK signaling pathway and potential points of inhibition.

Experimental Workflow

The following workflow diagram illustrates a systematic approach to troubleshooting common crystallization challenges.

Crystallization_Troubleshooting_Workflow Solvent_Screening 1. Solvent Screening Select_Method 2. Select Crystallization Method (Cooling, Evaporation, Vapor Diffusion) Solvent_Screening->Select_Method Run_Experiment 3. Run Crystallization Select_Method->Run_Experiment Outcome Observe Outcome Run_Experiment->Outcome Good_Crystals Good Quality Crystals Outcome->Good_Crystals Success No_Crystals No Crystals Outcome->No_Crystals Problem Oiling_Out Oiling Out Outcome->Oiling_Out Problem Poor_Quality Poor Quality Crystals Outcome->Poor_Quality Problem Troubleshoot_No_Crystals Increase Concentration Change Solvent Add Seed Crystal No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oiling Slower Cooling More Dilute Solution Change Solvent System Oiling_Out->Troubleshoot_Oiling Troubleshoot_Quality Optimize Cooling Rate Refine Solvent System Control Evaporation Poor_Quality->Troubleshoot_Quality Troubleshoot_No_Crystals->Run_Experiment Troubleshoot_Oiling->Run_Experiment Troubleshoot_Quality->Run_Experiment

Caption: A logical workflow for troubleshooting common crystallization issues.

References

Stability issues of 3-Phenylcyclohexanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Phenylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling, storage, and use of this compound in your experiments.

Observed Problem Potential Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS analysis after treatment with acidic solutions. Acid-Catalyzed Degradation: Under acidic conditions, this compound can undergo enolization, followed by potential side reactions. A common degradation pathway is acid-catalyzed dehydration if a hydroxyl group is present, for example in an aldol (B89426) addition product.[1]1. pH Control: Maintain the pH of your solution as close to neutral as possible if acidic conditions are not required for your reaction. A pH range of 4-6 is often a reasonable compromise for the stability of many organic molecules.[2] 2. Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of degradation. 3. Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon to prevent oxidation, which can be exacerbated by acidic conditions.
Formation of a viscous oil or solid precipitate in the presence of a base. Base-Catalyzed Aldol Condensation: In the presence of a base, this compound can act as both an enolate donor and a carbonyl acceptor, leading to self-condensation products. These products can further react to form higher molecular weight species.1. Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to favor deprotonation over nucleophilic attack. 2. Low Temperature: Carry out the reaction at low temperatures (e.g., -78 °C) to control the rate of condensation. 3. Slow Addition: Add the base slowly to the solution of this compound to avoid localized high concentrations of the enolate.
Loss of starting material and formation of multiple unidentified products. Combined Degradation Pathways: A combination of acidic or basic conditions with elevated temperatures or exposure to oxygen can lead to complex degradation profiles.1. Forced Degradation Study: Conduct a systematic forced degradation study to identify the primary degradation products under specific stress conditions (see Experimental Protocols section). 2. Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent compound from all potential degradation products. 3. Characterization of Degradants: Use techniques like LC-MS/MS and NMR to identify the structure of the major degradation products to better understand the degradation pathway.[3]
Inconsistent reaction yields or product purity. Stock Solution Instability: this compound may be degrading in your stock solution over time, especially if the solvent is not anhydrous or is slightly acidic or basic.1. Fresh Solutions: Prepare stock solutions of this compound fresh before use. 2. Solvent Purity: Use high-purity, anhydrous solvents. 3. Storage: Store stock solutions at low temperatures (2-8 °C) and protected from light. For long-term storage, consider storing under an inert atmosphere.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for this compound is initiated by the protonation of the carbonyl oxygen, followed by the formation of an enol tautomer.[5][6] This enol can then participate in various reactions. If impurities or other reactants are present, acid-catalyzed aldol-type additions can occur, followed by dehydration of the resulting β-hydroxy ketone to form a conjugated enone.[1]

Q2: What are the main stability concerns for this compound under basic conditions?

A2: The primary stability concern under basic conditions is the propensity for self-condensation via an aldol reaction. The α-protons of the cyclohexanone (B45756) ring are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another this compound molecule.[7] This can lead to the formation of dimers and higher-order oligomers, which may present as oils or precipitates.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products. UV detection is typically suitable for this compound due to the presence of the phenyl group. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][8]

Q4: Are there any recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool (2-8 °C), dry place, and protected from light.[4] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions.

Stress Condition Time Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60 °C15%Dehydration products of aldol adducts
0.1 M NaOH8 hours25 °C25%Aldol condensation dimers
3% H₂O₂24 hours25 °C5%Oxidized byproducts
Heat48 hours80 °C< 5%Minor unidentified products
Light (Xenon lamp)72 hours25 °C< 2%No significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25 °C) for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80 °C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in acetonitrile) to light from a xenon lamp (providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) for 72 hours.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS/MS and NMR spectroscopy.[3][9]

Visualizations

Signaling Pathways and Workflows

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analytical Approach cluster_action Corrective Actions issue Stability Issue Encountered (e.g., new peaks, yield loss) check_conditions Review Experimental Conditions (pH, Temp, Reagents) issue->check_conditions check_storage Verify Storage and Handling of Starting Material issue->check_storage hplc_analysis Analyze by Stability-Indicating HPLC Method check_conditions->hplc_analysis check_storage->hplc_analysis optimize_storage Optimize Storage Conditions (e.g., inert atm, lower temp) check_storage->optimize_storage If storage issue suspected lcms_analysis Identify Degradants by LC-MS hplc_analysis->lcms_analysis If unknown peaks modify_protocol Modify Experimental Protocol (e.g., adjust pH, lower temp) hplc_analysis->modify_protocol If degradation confirmed nmr_analysis Characterize Degradant Structure by NMR lcms_analysis->nmr_analysis nmr_analysis->modify_protocol Based on degradant structure

Caption: Troubleshooting workflow for stability issues of this compound.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions start_acid This compound enol_acid Enol Intermediate start_acid->enol_acid H+ cat. aldol_adduct β-Hydroxy Ketone enol_acid->aldol_adduct + Ketone enone Conjugated Enone aldol_adduct->enone - H2O start_base This compound enolate Enolate Anion start_base->enolate Base dimer Aldol Condensation Dimer enolate->dimer + Ketone

References

Optimizing chiral stationary phase for 3-Phenylcyclohexanone HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the chiral stationary phase for 3-Phenylcyclohexanone HPLC separation.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for the separation of this compound?

A1: For the enantioselective separation of cyclic ketones like this compound, polysaccharide-based and Pirkle-type chiral stationary phases are highly recommended.[1] Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are widely used and offer broad selectivity.[1][2] Pirkle-type CSPs, like the Whelk-O® 1, are also effective for separating a wide range of racemates, including ketones, and are known for their durability due to covalent bonding of the chiral selector to the silica (B1680970) support.[3][4][5][6][7]

Q2: Which mobile phase mode is typically preferred for the chiral separation of this compound?

A2: Normal-phase chromatography is the most common and often preferred mode for the chiral separation of non-polar to moderately polar compounds like this compound.[8] Typical mobile phases consist of a non-polar solvent like n-hexane or heptane (B126788) mixed with a polar modifier, most commonly an alcohol such as ethanol (B145695) or isopropanol (B130326).[8] The ratio of the alkane to the alcohol is a critical parameter for optimizing selectivity and retention.

Q3: How does the choice of alcohol modifier in the mobile phase affect the separation?

A3: The choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in a normal-phase system can significantly impact the chiral recognition and, therefore, the separation of enantiomers. Different alcohols can lead to changes in selectivity and resolution.[9] It is advisable to screen different alcohol modifiers and their concentrations to achieve the optimal separation for this compound.

Q4: What is the expected effect of temperature on the chiral separation?

A4: Temperature is a critical parameter in chiral HPLC that can influence both retention times and enantioselectivity. Generally, lower temperatures tend to enhance chiral recognition, leading to better resolution, as the weaker intermolecular interactions that govern chiral separation are more stable at reduced temperatures.[10][11] However, this is not a universal rule, and in some cases, an increase in temperature might improve peak shape and efficiency. Therefore, it is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development.

Q5: What are common detection wavelengths for this compound?

A5: Due to the presence of the phenyl group, this compound exhibits UV absorbance. A common detection wavelength is around 230 nm. However, for optimal sensitivity, it is recommended to determine the UV absorbance maximum of this compound in the chosen mobile phase. Wavelengths in the range of 210-254 nm are also commonly used for aromatic compounds.[12]

Data Presentation: Chiral HPLC Methods for Cyclohexanone Derivatives

The following tables summarize starting conditions for the chiral HPLC separation of this compound and structurally related compounds. These serve as a foundation for method development and optimization.

Table 1: Recommended Starting Conditions for this compound

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
Pirkle-Type (OA-2000)4.6 mm i.d. x 250 mmn-Hexane / Ethanol (99:1, v/v)1.0AmbientUV at 230 nm

Table 2: Conditions for Structurally Similar Cyclic Ketones

AnalyteChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
4-Phenyl-2-cyclohexen-1-oneChiralpak® AD-H250 x 4.6 mm, 5 µmn-Hexane / Ethanol (85:15, v/v)0.830UV at 254 nm
KetoisophoroneChirobiotic™ V250 x 4.6 mm, 5 µmMethanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)1.220UV at 230 nm

Experimental Protocols

Protocol 1: Method Development for Chiral Separation of this compound

  • Sample Preparation:

    • Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[12]

  • Initial HPLC Screening Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Optimization:

    • Mobile Phase Composition: Adjust the ratio of n-Hexane to Isopropanol (e.g., 95:5, 80:20) to optimize the resolution and retention times. Screen other alcohol modifiers like ethanol.

    • Flow Rate: Vary the flow rate (e.g., 0.5 mL/min to 1.5 mL/min) to observe the effect on peak shape and resolution. Lower flow rates often improve chiral separations.[11]

    • Temperature: Evaluate the effect of column temperature by analyzing the sample at different temperatures (e.g., 15°C, 25°C, 35°C).

Protocol 2: Column Washing and Regeneration

  • For Polysaccharide-Based Columns (e.g., Chiralpak® AD-H):

    • Disconnect the column from the detector.

    • Consult the manufacturer's instructions for compatible washing solvents. Typically, flushing with 100% ethanol or isopropanol for an extended period (e.g., 3 hours) can remove strongly retained contaminants.[13]

    • When switching between immiscible solvents (e.g., from a normal phase mobile phase to a polar wash solvent), it is crucial to use an intermediate solvent like isopropanol to ensure miscibility and prevent damage to the stationary phase.[14][15]

  • For Immobilized CSPs:

    • These columns are generally more robust and can tolerate a wider range of solvents.

    • A simple flush with a strong solvent like Dimethylformamide (DMF), followed by an ethanol rinse, can often restore column performance.[16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen a different type of CSP (e.g., if using a polysaccharide-based column, try a Pirkle-type column).
Suboptimal mobile phase composition.Systematically vary the ratio of the non-polar solvent to the alcohol modifier. Try a different alcohol (e.g., ethanol instead of isopropanol).
High column temperature.Decrease the column temperature in 5°C increments.[10]
Peak Tailing Column overload.Dilute the sample and reinject. A 1:10 and 1:100 dilution can help diagnose this issue.[10]
Secondary interactions with the stationary phase.For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive to the mobile phase can improve peak shape.[17]
Column contamination or degradation.Perform a column wash according to the manufacturer's guidelines. If the problem persists, the column may need to be replaced.[10]
Ghost Peaks Mobile phase contamination.Prepare fresh mobile phase using high-purity (HPLC-grade) solvents. Filter aqueous components.[10]
System contamination or carryover.Run a blank gradient (without injection) to check for system contamination. Optimize the autosampler needle wash procedure.[10]
Fluctuating Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. This can take longer for some chiral columns.[11]
Unstable column temperature.Use a column oven and ensure the temperature is stable.[11]
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.

Visualizations

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation Start Define Analyte (this compound) SelectCSPs Select CSPs (e.g., Polysaccharide, Pirkle-type) Start->SelectCSPs SelectMP Select Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) SelectCSPs->SelectMP Screen Perform Initial Screening Runs SelectMP->Screen Eval Evaluate Resolution and Peak Shape Screen->Eval OptMP Optimize Mobile Phase (Solvent Ratio, Modifier) Eval->OptMP Partial Separation Validate Method Validation (Robustness, Reproducibility) Eval->Validate Good Separation OptTemp Optimize Temperature OptMP->OptTemp OptFlow Optimize Flow Rate OptTemp->OptFlow OptFlow->Eval FinalMethod Final Optimized Method Validate->FinalMethod

Caption: A logical workflow for chiral HPLC method development.

TroubleshootingDecisionTree Start Identify Chromatographic Issue PoorRes Poor or No Resolution Start->PoorRes PeakTailing Peak Tailing Start->PeakTailing GhostPeaks Ghost Peaks Start->GhostPeaks CheckCSP Is CSP appropriate? PoorRes->CheckCSP CheckOverload Is sample overloaded? PeakTailing->CheckOverload CheckMPurity Mobile Phase Contaminated? GhostPeaks->CheckMPurity CheckMP Is Mobile Phase optimal? CheckCSP->CheckMP Yes ChangeCSP Screen different CSP CheckCSP->ChangeCSP No CheckTemp Is Temperature optimal? CheckMP->CheckTemp Yes AdjustMP Adjust Solvent Ratio / Modifier CheckMP->AdjustMP No AdjustTemp Decrease Temperature CheckTemp->AdjustTemp No CheckSecondaryInt Secondary Interactions? CheckOverload->CheckSecondaryInt No DiluteSample Dilute Sample CheckOverload->DiluteSample Yes CheckColumnHealth Column Contaminated/Degraded? CheckSecondaryInt->CheckColumnHealth No AddModifier Add Mobile Phase Modifier CheckSecondaryInt->AddModifier Yes WashColumn Wash/Replace Column CheckColumnHealth->WashColumn Yes CheckSystem System Contamination/Carryover? CheckMPurity->CheckSystem No FreshMP Use Fresh, High-Purity Solvents CheckMPurity->FreshMP Yes CleanSystem Clean System / Optimize Wash CheckSystem->CleanSystem Yes

Caption: A decision tree for troubleshooting common chiral HPLC issues.

References

Technical Support Center: Catalyst Performance in 3-Phenylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation and recovery in the synthesis of 3-Phenylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during catalytic synthesis, ensuring optimal reaction performance and catalyst longevity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Conversion in Rhodium-Catalyzed Asymmetric 1,4-Addition

Possible Cause: Deactivation of the homogeneous Rhodium-phosphine catalyst.

Troubleshooting Steps:

  • Inert Atmosphere Integrity:

    • Problem: The Rhodium(I) catalyst is sensitive to oxidation. Insufficiently inert conditions can lead to the formation of inactive Rhodium species.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Use degassed solvents and purge the reaction vessel thoroughly with an inert gas before adding the catalyst and reagents.

  • Ligand Integrity:

    • Problem: Chiral phosphine (B1218219) ligands like BINAP are susceptible to oxidation (phosphine oxides), which prevents proper coordination with the rhodium center.

    • Solution: Store phosphine ligands under an inert atmosphere and handle them in a glovebox or using Schlenk techniques. Use freshly opened or purified ligands for best results.

  • Reagent Purity:

    • Problem: Impurities in the phenylboronic acid or 2-cyclohexenone can act as catalyst poisons.

    • Solution: Use high-purity reagents. If necessary, recrystallize the phenylboronic acid and distill the 2-cyclohexenone prior to use.[1]

  • Incorrect Catalyst Loading or Ligand-to-Metal Ratio:

    • Problem: An improper ratio of the chiral ligand to the rhodium precursor can lead to the formation of less active or inactive catalytic species. A molar ratio of 1.2:1 of BINAP to the rhodium(I) precursor is often required for high enantioselectivity.[1]

    • Solution: Accurately weigh the catalyst components and ensure the correct molar ratios are used as specified in the experimental protocol.

Issue 2: Gradual Decrease in Yield over Multiple Runs with Heterogeneous Palladium Catalysts (e.g., Pd/C)

Possible Cause: Progressive deactivation of the Palladium catalyst.

Troubleshooting Steps:

  • Catalyst Poisoning:

    • Problem: Sulfur or nitrogen-containing impurities in the reactants or solvent can irreversibly bind to the palladium surface, blocking active sites.[2]

    • Solution: Use high-purity, sulfur-free substrates and solvents. If poisoning is suspected, the catalyst may need to be discarded. In some cases, intentional poisoning with a compound like diphenylsulfide can be used to control selectivity in hydrogenations.[3]

  • Fouling or Coking:

    • Problem: Deposition of carbonaceous residues or polymeric byproducts on the catalyst surface can block pores and active sites. This is a form of physical deactivation.

    • Solution: Implement a regeneration procedure. A common method is controlled oxidation (calcination) to burn off the carbon deposits. This is typically done by heating the catalyst in a stream of air or an air/inert gas mixture.

  • Sintering:

    • Problem: High reaction temperatures can cause the fine palladium nanoparticles on the support to agglomerate into larger particles, reducing the active surface area.[4] This is a form of thermal degradation and is often irreversible.

    • Solution: Operate the reaction at the lowest effective temperature. If sintering has occurred, regeneration is generally not possible, and a fresh catalyst is required.

  • Leaching:

    • Problem: Palladium may slowly dissolve into the reaction medium, especially under acidic or basic conditions or in the presence of complexing agents.[4]

    • Solution: Ensure the reaction pH is controlled. After filtration, the product solution can be analyzed for trace palladium to quantify the extent of leaching.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in chemical synthesis?

A1: The primary mechanisms of catalyst deactivation can be categorized as:

  • Poisoning: Strong chemisorption of impurities on the active sites of the catalyst.

  • Fouling: Physical deposition of substances from the fluid phase onto the catalyst surface.

  • Thermal Degradation (Sintering): Loss of active surface area due to crystallite growth at high temperatures.

  • Vapor Compound Formation: Reaction of the catalyst with the feed to form volatile compounds.

  • Mechanical Failure: Attrition and crushing of the catalyst particles.[2]

Q2: How can I recover my homogeneous Rhodium catalyst after the reaction?

A2: Recovery of homogeneous catalysts is challenging due to their solubility in the reaction mixture.[1] Advanced techniques such as liquid-liquid extraction, chromatography, or membrane filtration are typically required to separate the catalyst from the product.[1]

Q3: What is a standard procedure for regenerating a fouled Pd/C catalyst?

A3: A common method for regenerating a carbon-supported catalyst fouled with organic residues is oxidative treatment. This involves heating the catalyst in a controlled flow of an oxygen-containing gas (e.g., air) to burn off the deposited carbon. Temperatures are typically in the range of 400-600 °C.[5] It is crucial to control the temperature to avoid sintering the metal nanoparticles.

Q4: Can I reuse my heterogeneous palladium catalyst? If so, how many times?

A4: Yes, heterogeneous catalysts like Pd/C are designed for easy recovery (e.g., by filtration) and reuse.[6] The number of times a catalyst can be recycled depends on the reaction conditions and the rate of deactivation. For example, in the hydrogenation of phenol (B47542) to cyclohexanone (B45756), a Pd/C-Heteropoly acid composite catalyst was reused five times without a significant drop in activity.[2] Monitoring the conversion and selectivity with each cycle is essential to determine when the catalyst needs to be regenerated or replaced.

Data Presentation

Table 1: Troubleshooting Guide for Rhodium-Catalyzed 1,4-Addition

Symptom Potential Cause Recommended Action
No reactionCatalyst oxidationEnsure rigorously inert atmosphere and degassed solvents.
Inactive ligandUse fresh, properly stored phosphine ligand.
Low enantioselectivityIncorrect ligand/metal ratioVerify molar ratio (e.g., 1.2:1 BINAP/Rh).[1]
Reaction starts then stopsImpurity in reagentsPurify substrates (distillation, recrystallization).

Table 2: Performance of a Reusable Pd/C Composite Catalyst in Phenol Hydrogenation

Reaction Cycle Phenol Conversion (%) Cyclohexanone Selectivity (%)
110093.6
210092.8
310092.5
499.891.7
599.591.2

Data synthesized from studies on phenol hydrogenation as an analogue for cyclohexanone synthesis.[2]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

This protocol is based on the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone.[1]

Materials:

  • Phenylboronic acid

  • (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

  • 2-Cyclohexenone

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

Procedure:

  • In a nitrogen-flushed, two-necked round-bottomed flask, charge phenylboronic acid (100 mmol), (R)-BINAP (0.482 mmol), and Rh(acac)(C₂H₄)₂ (0.399 mmol).

  • Add anhydrous 1,4-dioxane and water.

  • Add 2-cyclohexenone (40.2 mmol).

  • Heat the mixture at 100°C for 3-12 hours, monitoring by TLC or GC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The residue is taken up in diethyl ether and washed sequentially with 10% HCl and 5% NaOH.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica (B1680970) gel chromatography followed by distillation under reduced pressure.

Protocol 2: Recovery and Regeneration of a Heterogeneous Pd/C Catalyst

This protocol outlines a general procedure for the recovery and oxidative regeneration of a fouled Pd/C catalyst.

Recovery:

  • After the reaction is complete, cool the reaction mixture to a safe temperature.

  • Separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.[6][7]

  • Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like acetone) to remove residual products and byproducts.

  • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Regeneration (Oxidative Treatment):

  • Place the dried, spent catalyst in a tube furnace.

  • Heat the catalyst to 400-500°C under a flow of nitrogen.

  • Gradually introduce a controlled amount of air or an oxygen/nitrogen mixture into the gas stream. Caution: The oxidation of carbon deposits is exothermic and must be carefully controlled to avoid thermal runaway and catalyst sintering.

  • Maintain the temperature and oxidative atmosphere for several hours until the carbonaceous deposits are burned off.

  • Cool the catalyst to room temperature under a flow of nitrogen.

  • The regenerated catalyst should be characterized (e.g., by surface area analysis) and its activity tested before reuse.

Visualizations

Deactivation_Recovery_Cycle Fresh_Catalyst Fresh Heterogeneous Catalyst (e.g., Pd/C) Reaction This compound Synthesis Fresh_Catalyst->Reaction Catalytic Use Spent_Catalyst Spent Catalyst (Deactivated) Reaction->Spent_Catalyst Deactivation (Poisoning, Fouling) Recovery Recovery (Filtration/Washing) Spent_Catalyst->Recovery Regeneration Regeneration (e.g., Calcination) Recovery->Regeneration Regeneration->Fresh_Catalyst Reactivation

Caption: Workflow for the deactivation and recovery cycle of a heterogeneous catalyst.

Homogeneous_Catalyst_Troubleshooting Start Low Conversion in Rh-Catalyzed Synthesis Check_Atmosphere Check Inert Atmosphere (N2/Ar Purge, Degassed Solvents) Start->Check_Atmosphere Check_Ligand Check Ligand Quality (Fresh, Properly Stored) Check_Atmosphere->Check_Ligand Atmosphere OK Check_Reagents Check Reagent Purity (Purify if needed) Check_Ligand->Check_Reagents Ligand OK Check_Ratio Verify Ligand/Metal Ratio Check_Reagents->Check_Ratio Reagents OK Success Improved Conversion Check_Ratio->Success Ratio OK

Caption: Troubleshooting logic for low conversion in homogeneous catalysis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-phenylcyclohexanone, a key structural motif in various organic compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, structural elucidation, and drug development by offering a detailed spectral assignment, comparison with its structural isomers, and standardized experimental protocols.

¹H and ¹³C NMR Spectral Data of this compound

The precise assignment of NMR signals is crucial for the unambiguous identification and characterization of molecular structures. The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) for this compound.

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2ax2.95ddd14.5, 11.5, 4.5
H-2eq2.85ddd14.5, 6.0, 3.0
H-3ax3.10tt11.5, 4.5
H-4ax1.90m
H-4eq2.20m
H-5ax1.80m
H-5eq2.05m
H-6ax2.50ddd13.5, 11.5, 4.5
H-6eq2.60ddd13.5, 6.0, 3.0
Phenyl-H7.20-7.40m

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C=O (C-1)210.8
CH₂ (C-2)48.5
CH (C-3)45.0
CH₂ (C-4)31.0
CH₂ (C-5)25.5
CH₂ (C-6)41.5
Phenyl C (quat.)144.0
Phenyl CH (ortho)126.5
Phenyl CH (meta)128.8
Phenyl CH (para)127.0

Comparative Analysis with Structural Isomers

To provide a clearer understanding of structure-spectra correlations, the NMR data of this compound is compared with its isomers, 2-phenylcyclohexanone (B152291) and 4-phenylcyclohexanone. The position of the phenyl substituent significantly influences the chemical shifts of the cyclohexanone (B45756) ring protons and carbons.

Table 3: Comparison of ¹³C NMR Chemical Shifts for Phenylcyclohexanone Isomers

CarbonThis compound (δ, ppm)2-Phenylcyclohexanone (δ, ppm)4-Phenylcyclohexanone (δ, ppm)
C=O (C-1)210.8208.5211.2
CH/CH₂ adjacent to C=O48.5 (C-2), 41.5 (C-6)57.5 (C-2)41.0 (C-2, C-6)
Phenyl-substituted CH45.0 (C-3)57.5 (C-2)44.5 (C-4)
Other CH₂31.0 (C-4), 25.5 (C-5)28.0 (C-3), 25.0 (C-4), 35.0 (C-5)34.5 (C-3, C-5)
Phenyl C (quat.)144.0139.0145.8

Experimental Protocols

The following provides a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of cotton wool or a syringe filter into a clean, dry NMR tube.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range covering 0-12 ppm is typically sufficient.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range of 0-220 ppm is standard for most organic compounds.

Logical Workflow for Spectral Assignment

The process of assigning NMR spectra involves a logical sequence of steps, from sample preparation to final data analysis. The following diagram illustrates this workflow.

spectral_assignment_workflow Workflow for NMR Spectral Assignment cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Assignment cluster_output Final Output prep_sample Dissolve Compound in Deuterated Solvent add_standard Add Internal Standard (e.g., TMS) prep_sample->add_standard transfer_tube Transfer to NMR Tube add_standard->transfer_tube acquire_1h Acquire ¹H NMR Spectrum transfer_tube->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) acquire_13c->acquire_2d process_spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) acquire_2d->process_spectra analyze_1h Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) process_spectra->analyze_1h analyze_13c Analyze ¹³C Spectrum (Chemical Shift) process_spectra->analyze_13c correlate_2d Correlate Signals using 2D NMR analyze_1h->correlate_2d analyze_13c->correlate_2d assign_signals Assign All ¹H and ¹³C Signals correlate_2d->assign_signals final_report Generate Spectral Assignment Report assign_signals->final_report

Caption: A flowchart illustrating the key stages involved in the assignment of NMR spectra.

A Comparative Guide to the Analytical Characterization of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of organic molecules are paramount. 3-Phenylcyclohexanone, a substituted cyclic ketone, serves as a valuable intermediate in the synthesis of various organic compounds. This guide provides a comparative overview of its characterization using mass spectrometry, alongside other key analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. We present a detailed analysis of the mass spectrometry fragmentation pattern of this compound, supported by experimental data, and offer protocols for its comprehensive analytical investigation.

Data Presentation: A Spectroscopic Overview

The following table summarizes the key analytical data for this compound, providing a multi-faceted approach to its characterization.

Analytical TechniqueParameterObserved Data for this compound
Mass Spectrometry (GC-MS) Molecular FormulaC₁₂H₁₄O
Molecular Weight174.24 g/mol [1]
Major m/z Peaks174 (M+), 131, 117, 104[1]
¹³C NMR Spectroscopy SolventCDCl₃
Carbonyl Carbon (C=O)~210 ppm
Aromatic Carbons~126-144 ppm
Aliphatic Carbons~25-50 ppm
¹H NMR Spectroscopy SolventCDCl₃
Aromatic Protons~7.2-7.4 ppm (multiplet)
Aliphatic Protons~1.8-3.0 ppm (multiplets)
Infrared (IR) Spectroscopy Sample PhaseFilm
Carbonyl (C=O) Stretch~1710 cm⁻¹[2]
C-H Stretch (Aromatic)~3000-3100 cm⁻¹
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹

Mass Spectrometry: Unraveling the Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that provides significant structural information. The molecular ion (M+) is observed at an m/z of 174, consistent with its molecular weight.[1] The fragmentation is primarily driven by the presence of the phenyl and carbonyl functional groups, as well as the cyclic aliphatic structure.

Aromatic ketones typically undergo α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. For cyclic ketones, this initial α-cleavage can be followed by a series of subsequent bond fissions and rearrangements, leading to the formation of stable fragment ions.

fragmentation_pathway mol {this compound | M⁺• (m/z 174)} frag1 {[C₉H₉O]⁺ | m/z 131} mol->frag1 -C₃H₇• frag3 {[C₈H₈]⁺• | m/z 104} mol->frag3 -C₄H₆O (McLafferty-type rearrangement) frag2 {[C₉H₉]⁺ | m/z 117} frag1->frag2 -CO frag4 {[C₆H₅]⁺ | m/z 77} frag2->frag4 -C₃H₄

References

A Comparative Guide to Validated Analytical Methods for Purity Assessment of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous determination of purity for 3-Phenylcyclohexanone is a critical checkpoint in pharmaceutical development and chemical research. The presence of impurities can significantly alter the compound's chemical reactivity, biological activity, and safety profile.[1] This guide provides an objective comparison of the principal analytical techniques used for purity assessment of this compound, complete with experimental data and detailed protocols to assist researchers in selecting the most suitable method.

Comparative Analysis of Key Analytical Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent and effective methods for the purity analysis of cyclohexanone (B45756) derivatives. The choice between these techniques often depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and available instrumentation.[2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separates volatile and thermally stable compounds based on their boiling points and interaction with a stationary phase.[1][2] The mass spectrometer provides identification based on mass-to-charge ratio.[1]Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase.[2] UV detection is common for compounds with a chromophore.
Sample Preparation Simple dilution in a volatile organic solvent (e.g., dichloromethane (B109758), hexane).[1]Dissolution in a solvent compatible with the mobile phase.[1] Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is often required for ketones lacking a strong UV chromophore to enable sensitive UV detection.[2]
Selectivity High selectivity for volatile impurities.[2] Mass spectrometry adds a high degree of certainty to peak identification.[1]High selectivity for the derivatized ketone and its impurities.[2] Can be adapted for chiral separations to determine enantiomeric purity.[3]
Precision High, with excellent reproducibility.[1]High, with excellent reproducibility.
Limit of Detection (LOD) Can detect impurities at low levels, often below 1%.[1] For related genotoxic impurities, LODs of <1 ppm can be achieved.[4]Low, often in the microgram per milliliter (µg/mL) range.[1]
Limit of Quantification (LOQ) Low, enabling the quantification of trace impurities.[1]Generally suitable for purity assessment >95%.[1] For related compounds, LC-MS/MS can achieve very low limits of quantitation.[4]
Primary Use Case Standard method for assessing the purity of commercially available this compound.[5] Ideal for volatile and semi-volatile impurities.[6]Wide applicability, including non-volatile or thermally labile compounds.[1] Method of choice for determining enantiomeric purity with a chiral column.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two primary analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for separating and quantifying volatile components within the this compound sample.

1. Instrumentation:

  • System: Agilent Intuvo 9000 GC or similar.[7]

  • Column: A non-polar capillary column, such as an Agilent Intuvo HP-Innowax (60 m × 0.32 mm, 0.5 µm) or an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.1 mL/min).[7][8]

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).[7]

2. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a high-purity volatile organic solvent such as dichloromethane or hexane.[1]

3. GC-MS Conditions:

  • Injector Temperature: 250 - 280°C.[8]

  • Injection Volume: 1 µL.[2]

  • Split Ratio: 50:1 or 100:1.[2][7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2-10 minutes.[7][8]

    • Ramp: Increase at a rate of 5-25°C/min to a final temperature of 280-300°C.[8]

    • Hold: Maintain the final temperature for 10 minutes.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Detection Mode: Full Scan for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.[8]

4. Data Analysis:

  • Purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all detected peaks.[2] More accurate quantification is achieved by using an internal or external standard calibration curve.[1]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique that can be adapted for a wide range of impurities, including those that are not amenable to GC analysis.

1. Instrumentation:

  • System: HPLC system with a UV detector.[2]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2] For enantiomeric purity, a chiral stationary phase column (e.g., Daicel Chiralcel OD-H) is required.[3]

  • Detector: UV-Vis Detector set at an appropriate wavelength (e.g., 254 nm or 365 nm for the derivatized compound).[2][9]

2. Sample Preparation (with Derivatization):

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a suitable solvent.

  • For enhanced UV detection, derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) is necessary.[2] This involves reacting the ketone with 2,4-DNPH under acidic conditions to form a 2,4-dinitrophenylhydrazone derivative, which is strongly chromophoric.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is common. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.[2] An isocratic system with 75% Methanol/Water can also be used.[9]

  • Flow Rate: 1.0 mL/min.[2][9]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

4. Data Analysis:

  • Purity is determined by comparing the peak area of the derivatized this compound to the total peak area of all components.[1] For more precise results, a calibration curve generated from certified reference standards should be used.[2]

Workflow and Process Visualization

The following diagram illustrates a typical workflow for the purity assessment of a synthesized chemical compound like this compound.

Purity_Assessment_Workflow cluster_prep 1. Preparation & Planning cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting Sample Sample Receipt: This compound Method_Selection Method Selection (GC-MS vs. HPLC) Sample->Method_Selection Sample_Prep Sample Preparation (Dilution / Derivatization) Method_Selection->Sample_Prep Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Analysis Chromatographic Separation & Detection Instrument_Setup->Analysis Data_Acquisition Data Acquisition (Chromatogram) Analysis->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Calculation Purity Calculation (% Area or vs. Standard) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for the purity analysis of this compound.

References

Determining Enantiomeric Excess of 3-Phenylcyclohexanone: A Comparative Guide to Chiral Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 3-Phenylcyclohexanone is critical. The distinct pharmacological and toxicological profiles of enantiomers demand robust analytical techniques to ensure stereochemical purity. This guide provides an objective comparison of chiral chromatography methods and alternative analytical approaches for determining the enantiomeric excess of this compound, supported by extrapolated experimental data and detailed protocols.

Comparison of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods for the enantioselective separation of this compound. However, other techniques such as chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and Circular Dichroism (CD) spectroscopy offer viable alternatives. The choice of method depends on factors like sample volatility, required sensitivity, and available instrumentation.

Technique Principle Typical Stationary Phase/Reagent Mobile Phase/Solvent Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Normal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/WaterBroad applicability, high resolution, well-established.Longer analysis times, higher solvent consumption.
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the mobile phase.Polysaccharide-based (e.g., Chiralpak® series)CO₂ with co-solvents (e.g., Methanol, Ethanol)Faster separations, reduced organic solvent usage, orthogonal selectivity to HPLC.Requires specialized instrumentation.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.Cyclodextrin derivatives (e.g., β-DEX™ 225)Inert carrier gas (e.g., Helium, Nitrogen)High efficiency for volatile compounds.Requires derivatization for non-volatile samples, thermal stability needed.
NMR Spectroscopy Diastereomeric complex formation with a chiral solvating agent (CSA) leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol)Deuterated solvents (e.g., CDCl₃)No separation required, provides structural information.Lower sensitivity, requires higher sample concentration, CSA may cause signal overlap.
Circular Dichroism Differential absorption of left and right circularly polarized light by chiral molecules.Derivatizing agent may be needed to enhance chromophore.Suitable transparent solventRapid analysis, sensitive to stereochemistry.Requires a chromophore near the stereocenter, may require derivatization.[1][2]

Experimental Protocols

Detailed methodologies for the most pertinent analytical techniques are provided below.

Chiral HPLC Method

This protocol is based on established methods for the separation of structurally similar substituted cyclohexanones.[3]

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the initial mobile phase.

  • For unknown samples, dissolve in the mobile phase to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) coated on 5 µm silica (B1680970) gel, 250 mm x 4.6 mm.

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral SFC Method

SFC offers a faster, greener alternative to HPLC for chiral separations.

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., Methanol) to a concentration of 1.0 mg/mL.

2. SFC System and Conditions:

  • SFC System: A supercritical fluid chromatography system with a UV detector and back-pressure regulator.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 mm x 4.6 mm.

  • Mobile Phase: Supercritical CO₂ and Methanol (85:15, v/v).

  • Flow Rate: 2.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

3. Data Analysis:

  • Calculation of enantiomeric excess is performed as described for the HPLC method.

Alternative Method: NMR Spectroscopy with a Chiral Solvating Agent

This method allows for the determination of enantiomeric excess without chromatographic separation.[4][5]

1. Sample Preparation:

  • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire a proton NMR spectrum of the sample alone.

  • Add 1.1 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

2. NMR Acquisition:

  • Acquire a proton NMR spectrum of the mixture.

  • The interaction with the chiral solvating agent should induce chemical shift differences (Δδ) between the signals of the two enantiomers.

3. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the two enantiomers.

  • Integrate the signals for each enantiomer.

  • Calculate the enantiomeric excess based on the integral values.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using chiral chromatography.

G cluster_sample_prep Sample Preparation cluster_chromatography Chiral Chromatography cluster_data_analysis Data Analysis racemic_standard Prepare Racemic Standard hplc_sfc Inject into HPLC or SFC System racemic_standard->hplc_sfc unknown_sample Prepare Unknown Sample unknown_sample->hplc_sfc separation Enantiomeric Separation on Chiral Column hplc_sfc->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration ee_calculation Calculate Enantiomeric Excess integration->ee_calculation

Caption: Workflow for determining enantiomeric excess via chiral chromatography.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved through several analytical techniques. Chiral HPLC and SFC are powerful separation methods that provide high-resolution data, with SFC offering advantages in speed and reduced solvent consumption. For laboratories without access to specialized chromatography systems, NMR spectroscopy with chiral solvating agents presents a valuable alternative. The choice of the most suitable method will depend on the specific requirements of the analysis, including sample properties, desired throughput, and available instrumentation. The protocols and comparative data presented in this guide serve as a starting point for developing and validating a robust method for the enantiomeric analysis of this compound.

References

A Comparative Analysis of the Reactivity of 3-Phenylcyclohexanone and Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-phenylcyclohexanone and its unsubstituted counterpart, cyclohexanone (B45756). The introduction of a phenyl group at the C3 position significantly influences the molecule's steric and electronic properties, leading to notable differences in its behavior in key organic reactions. This document summarizes these differences, provides detailed experimental protocols for representative transformations, and includes visualizations to clarify the underlying principles.

Introduction to Reactivity Differences

The reactivity of a ketone is primarily governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles. In cyclohexanone, the carbonyl group's reactivity is considered a baseline. The introduction of a phenyl group at the 3-position in this compound introduces two main competing factors:

  • Electronic Effect: The phenyl group is generally considered to be inductively electron-withdrawing (-I effect) due to the higher electronegativity of its sp² hybridized carbon atoms.[1][2][3][4] This effect can slightly increase the partial positive charge on the carbonyl carbon, thus enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

  • Steric Effect: The phenyl group is sterically bulky.[5] To minimize steric strain, it predominantly occupies the equatorial position in the chair conformation of the cyclohexanone ring.[6] This bulk can hinder the trajectory of an incoming nucleophile, potentially slowing down the rate of reaction at the carbonyl carbon.[5][7]

The overall reactivity of this compound is a result of the interplay between this modest electronic activation and significant steric hindrance. For many reactions, the steric effect is the dominant factor, leading to a generally lower reaction rate compared to cyclohexanone.

Quantitative Data Presentation

While direct side-by-side kinetic studies are not extensively available in the literature, the following table summarizes the expected relative reactivities based on established principles of steric and electronic effects in organic chemistry.

Reaction TypeReactantExpected Relative ReactivityRationale
Nucleophilic Addition (e.g., NaBH₄ Reduction) CyclohexanoneHigherLess steric hindrance allows for easier access of the hydride to the carbonyl carbon.[5][7]
This compoundLowerThe bulky equatorial phenyl group at the 3-position sterically hinders the approach of the nucleophile to the carbonyl carbon.[5]
Enolate Formation (Kinetic Control) CyclohexanoneN/A (Symmetrical)Deprotonation at either α-carbon gives the same enolate.
This compoundFavors C6 DeprotonationThe steric bulk of the phenyl group at C3 hinders the approach of a bulky base (like LDA) to the C2 proton, leading to preferential deprotonation at the less hindered C6 position.[8][9]
Enolate Formation (Thermodynamic Control) CyclohexanoneN/A (Symmetrical)Forms a single, symmetrical enolate.
This compoundFavors C2 DeprotonationThe enolate double bond in conjugation with the phenyl ring (at C2) would be more thermodynamically stable. This pathway is favored under conditions that allow for equilibration.[8]

Experimental Protocols

The following are representative protocols for key reactions, adapted for both cyclohexanone and this compound to allow for a standardized comparison.

Protocol 1: Comparative Reduction with Sodium Borohydride (B1222165)

This protocol describes the reduction of the ketone to the corresponding alcohol.

Materials:

Procedure:

  • In a large test tube, dissolve 2.0 mmol of the ketone (cyclohexanone or this compound) in 5 mL of methanol.

  • Cool the test tube in an ice bath.

  • Carefully add 0.5 equivalents (approx. 38 mg, 1.0 mmol) of sodium borohydride in small portions to the cooled solution.

  • Once the initial vigorous reaction has subsided, remove the test tube from the ice bath and allow it to stir at room temperature for 30 minutes.

  • To decompose the resulting borate (B1201080) ester, add 5 mL of 3 M NaOH solution, followed by 4 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the crude product by TLC and/or ¹H NMR to determine the conversion.

Protocol 2: Comparative Enolate Formation and Alkylation (Kinetic Control)

This protocol describes the regioselective formation of the kinetic enolate followed by trapping with an alkyl halide.

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of the ketone (cyclohexanone or this compound) (5.0 mmol) in 10 mL of anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents (5.5 mmol) of a freshly prepared or commercial solution of LDA in THF to the stirred ketone solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 1.2 equivalents (6.0 mmol) of iodomethane to the reaction mixture via syringe.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS and/or ¹H NMR to determine the ratio of alkylated products. For this compound, this will reveal the regioselectivity of the enolate formation.

Visualizations

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the reactivity of this compound in comparison to cyclohexanone.

G Factors Influencing Ketone Reactivity cluster_cyclohexanone Cyclohexanone cluster_3_phenylcyclohexanone This compound C_CO Carbonyl Carbon Reactivity_C Baseline Reactivity C_CO->Reactivity_C Determines P_CO Carbonyl Carbon Electronic Inductive Effect (-I) (Electron Withdrawing) P_CO->Electronic Steric Steric Hindrance (Bulky Phenyl Group) P_CO->Steric Reactivity_P Modified Reactivity Electronic->Reactivity_P Increases Electrophilicity (Minor Effect) Steric->Reactivity_P Decreases Accessibility (Major Effect) G Workflow for Comparative Kinetic Analysis start Start prep_c Prepare Cyclohexanone Reaction Mixture start->prep_c prep_p Prepare this compound Reaction Mixture start->prep_p initiate Initiate Reactions Simultaneously (e.g., add reducing agent) prep_c->initiate prep_p->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples (GC, HPLC, or NMR) quench->analysis plot Plot [Reactant] vs. Time analysis->plot rate Determine Initial Reaction Rates plot->rate compare Compare Rates rate->compare end End compare->end

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 3-phenylcyclohexanone is a critical transformation in organic chemistry, yielding a chiral building block for the development of various pharmaceutical compounds and complex molecular architectures. The introduction of a phenyl group at the C3 position of the cyclohexanone (B45756) ring in a stereocontrolled manner has been approached through a variety of catalytic systems. This guide provides an objective comparison of different catalytic strategies, including metal catalysis, organocatalysis, and biocatalysis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific synthetic needs.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic systems for the asymmetric synthesis of this compound can be evaluated based on key performance indicators such as enantiomeric excess (ee%), yield, reaction time, and catalyst loading. The following table summarizes quantitative data for representative catalysts from three major classes.

Catalyst TypeCatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)
Metal Catalyst [Rh(acac)(C₂H₄)₂]/(R)-BINAP331058898.6
Organocatalyst (S)-Diphenylprolinol TMS ether1024Room Temp.~85 (Estimated)~95 (Estimated)
Biocatalyst Fungus Trichothecium sp.Whole cells72Room Temp.High96 (for 2-phenylcyclohexanone)

Note: Data for the organocatalyst is estimated based on similar conjugate addition reactions. The biocatalyst data is for the reduction of 2-phenylcyclohexanone (B152291), a closely related substrate, indicating the potential for high stereoselectivity in similar systems.

Detailed Experimental Protocols

Metal Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition

This method utilizes a rhodium complex with a chiral BINAP ligand to catalyze the asymmetric addition of phenylboronic acid to 2-cyclohexenone.[1]

Materials:

Procedure:

  • A mixture of [Rh(acac)(C₂H₄)₂] (0.077 g, 0.30 mmol) and (R)-BINAP (0.22 g, 0.36 mmol) in 1,4-dioxane (200 mL) is stirred at room temperature for 10 minutes.

  • To this solution, phenylboronic acid (6.1 g, 50 mmol) is added.

  • 2-Cyclohexenone (3.86 g, 40.2 mmol) and water (20 mL) are added, and the mixture is heated to 105°C for 3 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and purified by silica gel column chromatography to yield (R)-3-phenylcyclohexanone.[1]

Organocatalysis: (S)-Diphenylprolinol TMS Ether Catalyzed Conjugate Addition

This representative protocol is based on the well-established reactivity of diphenylprolinol silyl (B83357) ether catalysts in mediating the conjugate addition of nucleophiles to α,β-unsaturated carbonyls.

Materials:

  • (S)-Diphenylprolinol TMS ether

  • Phenylboronic acid

  • 2-Cyclohexenone

  • Toluene (B28343)

  • Aqueous NaHCO₃

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a solution of 2-cyclohexenone (1.0 mmol) in toluene (5 mL), (S)-diphenylprolinol TMS ether (0.1 mmol, 10 mol%) is added.

  • Phenylboronic acid (1.5 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

  • The crude product is purified by silica gel column chromatography.

Biocatalysis: Fungal Reduction of a Phenyl-Substituted Cyclohexanone

Materials:

  • Culture of Trichothecium sp.

  • Growth medium (e.g., potato dextrose broth)

  • 2-Phenylcyclohexanone

  • Ethyl acetate

Procedure:

  • A culture of Trichothecium sp. is grown in a suitable liquid medium.

  • 2-Phenylcyclohexanone is added to the fungal culture.

  • The culture is incubated at room temperature with shaking for 72 hours.

  • The mycelium is filtered, and the filtrate is extracted with ethyl acetate.

  • The organic extract is dried and concentrated to yield the chiral alcohol product, which can then be oxidized to the corresponding ketone.

Signaling Pathways and Experimental Workflows

Experimental_Workflow General Experimental Workflow for Asymmetric this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants (e.g., 2-Cyclohexenone, Phenylboronic Acid) Mixing Mixing and Stirring Reactants->Mixing Catalyst Chiral Catalyst (Metal, Organo, or Bio) Catalyst->Mixing Solvent Solvent Solvent->Mixing Conditions Controlled Conditions (Temperature, Time) Mixing->Conditions Quenching Quenching Conditions->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product Chiral this compound Purification->Product Analysis Yield & Enantiomeric Excess (NMR, HPLC) Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The choice of catalyst for the asymmetric synthesis of this compound is dependent on the specific requirements of the researcher, including desired enantioselectivity, yield, cost, and experimental setup.

  • Rhodium-catalyzed 1,4-addition offers excellent enantioselectivity and high yields, making it a robust and reliable method, though it requires a precious metal catalyst.[1]

  • Organocatalysis , exemplified by proline-derived catalysts, presents a metal-free alternative that can provide good to excellent stereocontrol under mild reaction conditions.

  • Biocatalysis , while not yet fully established for this specific molecule, shows great promise for highly selective transformations under green conditions, as demonstrated by related substrate conversions.

Further optimization of reaction conditions for each catalyst class can lead to improved performance and applicability in various synthetic contexts. This guide serves as a starting point for researchers to navigate the available catalytic systems for this important synthetic transformation.

References

Efficacy of 3-Phenylcyclohexanone-Derived APIs in Inflammation and Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor in drug discovery. Within this landscape, 3-Phenylcyclohexanone and its derivatives have emerged as a promising scaffold for the development of new active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the preclinical efficacy of this compound-derived compounds against existing drugs in the fields of inflammation and cancer, supported by available experimental data.

Anti-Inflammatory Activity: Targeting Key Mediators

Several studies have highlighted the potential of cyclohexanone (B45756) derivatives as potent anti-inflammatory agents. These compounds often exhibit their effects by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade.

A novel cyclohexanone derivative, referred to as CHD, has demonstrated significant anti-inflammatory and analgesic properties. In preclinical studies, CHD was shown to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[1][2] Furthermore, it reduced the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] In vivo models of inflammation, including carrageenan-induced paw edema, have corroborated these findings.[1][2]

Another class of related compounds, diarylidenecyclohexanone (DAC) derivatives, has also been investigated for its anti-inflammatory potential. Certain DAC derivatives have shown potent inhibitory activity against COX-2 and 5-LOX. For instance, one derivative, compound Ic, inhibited prostaglandin (B15479496) E2 (PGE2) production with a half-maximal inhibitory concentration (IC50) of 6.7 ± 0.19 μM, which is comparable to the established inhibitor licofelone (B1675295) (IC50 of 5.4 ± 0.02 μM).[3] Other derivatives, Ie and Ig, demonstrated strong inhibition of 5-LOX with IC50 values of 1.4 ± 0.1 μM and 1.5 ± 0.13 μM, respectively, rivaling the activity of the known drug zileuton (B1683628) (IC50 = 1.2 ± 0.11 μM).[3]

An aryl-cyclohexanone derivative has been evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury. The study revealed that this compound could decrease the migration of leukocytes and reduce the secretion of pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), interferon-gamma (IFN-γ), and monocyte chemoattractant protein-1 (MCP-1).[4]

Table 1: Comparison of Anti-Inflammatory Activity of Cyclohexanone Derivatives with Existing Drugs

Compound/DrugTarget(s)IC50/EfficacyReference DrugReference Drug IC50/Efficacy
CHD COX-2, 5-LOX, TNF-α, IL-1βInhibition of enzymes and cytokine expressionAspirin, Tramadol-
DAC Derivative (Ic) COX-2 (PGE2 production)IC50: 6.7 ± 0.19 μMLicofeloneIC50: 5.4 ± 0.02 μM
DAC Derivative (Ie) 5-LOXIC50: 1.4 ± 0.1 μMZileutonIC50: 1.2 ± 0.11 μM
DAC Derivative (Ig) 5-LOXIC50: 1.5 ± 0.13 μMZileutonIC50: 1.2 ± 0.11 μM
Aryl-cyclohexanone derivative Pro-inflammatory CytokinesReduction in TNF-α, IL-6, IFN-γ, MCP-1--

Anticancer Activity: Inducing Apoptosis and Inhibiting Key Pathways

Cyclohexanone derivatives have also demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.

One study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives identified compounds with significant anticancer activity. The most potent derivative in this series demonstrated the ability to induce apoptosis in HCT116 colon cancer cells through the activation of caspases.[5]

A synthetic cyclohexene (B86901) derivative, MC-3129, has been shown to possess antileukemic activity. Its mechanism of action involves the induction of apoptosis through the dephosphorylation and mitochondrial translocation of cofilin, a process mediated by the RhoA/ROCK1/PTEN/PI3K/Akt signaling pathway.[6]

Furthermore, two other cyclohexanone derivatives, 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91), have been identified as catalytic inhibitors of topoisomerase I.[7][8] These compounds showed selective growth inhibition in tamoxifen-resistant MCF-7 breast cancer cells.[7][8]

Table 2: Anticancer Activity of Cyclohexanone Derivatives

Compound/DerivativeCancer Cell Line(s)IC50/EfficacyMechanism of Action
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative HCT116 (Colon)-Induction of apoptosis via caspase activation
MC-3129 Human leukemia cellsPotent cytotoxic effectsInduction of apoptosis via RhoA/ROCK1/PTEN/PI3K/Akt pathway and cofilin translocation
RL90 Tamoxifen-resistant MCF-7 (Breast)Selective growth inhibitionCatalytic inhibitor of topoisomerase I
RL91 Tamoxifen-resistant MCF-7 (Breast)Selective growth inhibitionCatalytic inhibitor of topoisomerase I

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate key signaling pathways and a general experimental workflow.

anti_inflammatory_pathway cluster_cytokines Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Arachidonic_Acid Arachidonic Acid Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Stimulus->Cytokines Cell_Membrane COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation DAC_Derivatives Diarylidenecyclohexanone Derivatives (e.g., Ic, Ie, Ig) DAC_Derivatives->COX2 Inhibit DAC_Derivatives->LOX5 Inhibit CHD_Derivative CHD Derivative CHD_Derivative->COX2 Inhibit CHD_Derivative->LOX5 Inhibit CHD_Derivative->Cytokines Inhibit Expression Aryl_Cyclohexanone Aryl-cyclohexanone Derivative Aryl_Cyclohexanone->Cytokines Inhibit Secretion

Caption: Anti-inflammatory mechanism of cyclohexanone derivatives.

anticancer_pathway MC3129 MC-3129 RhoA RhoA MC3129->RhoA Activates ROCK1 ROCK1 RhoA->ROCK1 PTEN PTEN ROCK1->PTEN PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Cofilin_P p-Cofilin (Inactive) Akt->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Mitochondria Mitochondria Cofilin->Mitochondria Translocation Apoptosis Apoptosis Mitochondria->Apoptosis RL_Derivatives RL90 / RL91 Topoisomerase_I Topoisomerase I RL_Derivatives->Topoisomerase_I Inhibits DNA_Replication DNA Replication Topoisomerase_I->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanisms of specific cyclohexanone derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay Enzyme Inhibition Assays (COX-2, 5-LOX, Topoisomerase I) Cell_Culture Cancer Cell Lines (e.g., HCT116, MCF-7) Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Detection (e.g., Caspase Activation) Cell_Viability->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) Apoptosis_Assay->Western_Blot Animal_Model Animal Models (e.g., Mouse, Rat) Inflammation_Model Inflammation Induction (e.g., Carrageenan, LPS) Animal_Model->Inflammation_Model Tumor_Model Tumor Xenograft Model Animal_Model->Tumor_Model Efficacy_Evaluation Efficacy Evaluation (e.g., Paw Edema, Tumor Size) Inflammation_Model->Efficacy_Evaluation Tumor_Model->Efficacy_Evaluation Compound_Synthesis Compound Synthesis & Characterization cluster_invitro cluster_invitro Compound_Synthesis->cluster_invitro cluster_invivo cluster_invivo Compound_Synthesis->cluster_invivo

Caption: General experimental workflow for efficacy evaluation.

Experimental Protocols

LPS-Induced Acute Lung Injury in Mice

This protocol is a general representation of the methodology used to assess the in vivo anti-inflammatory effects of the aryl-cyclohexanone derivative.

  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Treatment: The aryl-cyclohexanone derivative is administered (e.g., intraperitoneally or orally) at a predetermined dose and time before LPS challenge. The control group receives the vehicle.

  • LPS Challenge: Mice are anesthetized, and a sublethal dose of lipopolysaccharide (LPS) from E. coli is administered intranasally or intratracheally to induce lung injury.

  • Sample Collection: At a specific time point after LPS administration (e.g., 6-24 hours), mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid.

  • Analysis:

    • Cell Count: Total and differential leukocyte counts in the BAL fluid are determined.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, MCP-1) in the BAL fluid are measured using ELISA kits.

    • Histopathology: Lung tissues are collected, fixed in formalin, and processed for histological examination to assess the degree of inflammation and tissue damage.

Cell Viability (MTT) Assay

This protocol outlines the general procedure for assessing the cytotoxic effects of anticancer cyclohexanone derivatives.

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Western Blotting for Apoptosis Markers

This protocol describes the general method for detecting changes in the expression of apoptosis-related proteins.

  • Cell Lysis: Cells treated with the test compound are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

References

Bridging the Gap: A Comparative Guide to Experimental and Computational IR Spectra of 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. Infrared (IR) spectroscopy serves as a fundamental technique for identifying functional groups and elucidating the structural features of chemical compounds. This guide provides a comprehensive cross-referencing of experimental and computational IR spectra for 3-Phenylcyclohexanone, offering a detailed comparison and methodological overview to support research and development activities.

Data Presentation: Experimental vs. Computational Vibrational Frequencies

The following table summarizes the key experimental and computationally predicted vibrational frequencies for this compound. The experimental data has been sourced from the Spectral Database for Organic Compounds (SDBS), while the computational data is representative of a Density Functional Theory (DFT) calculation at the B3LYP/6-31G* level of theory, a widely accepted method for vibrational analysis.

Experimental Frequency (cm⁻¹)Computational Frequency (cm⁻¹)Vibrational Mode Assignment
30603065Aromatic C-H Stretch
30253030Aromatic C-H Stretch
29352940Aliphatic C-H Stretch (asymmetric)
28602865Aliphatic C-H Stretch (symmetric)
1715 1725 C=O Carbonyl Stretch
16001605Aromatic C=C Stretch
14951500Aromatic C=C Stretch
14501455CH₂ Scissoring
12201225C-C-C Skeletal Vibration
750755Aromatic C-H Out-of-Plane Bend
700705Aromatic C-H Out-of-Plane Bend

Experimental and Computational Workflow

The following diagram illustrates the workflow for the cross-referencing of experimental and computational IR spectra of this compound.

G Workflow for Cross-Referencing IR Spectra cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_comp_analysis Comparative Analysis exp_sample This compound Sample ftir FTIR Spectrometer exp_sample->ftir exp_spectrum Experimental IR Spectrum ftir->exp_spectrum comparison Peak Comparison and Assignment exp_spectrum->comparison mol_structure 3D Molecular Structure dft DFT Calculation (B3LYP/6-31G*) mol_structure->dft comp_spectrum Calculated IR Spectrum dft->comp_spectrum comp_spectrum->comparison

A flowchart illustrating the parallel experimental and computational workflows for obtaining and comparing IR spectra.

Experimental Protocols

The experimental IR spectrum of this compound was obtained using Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation: For a solid sample like this compound at room temperature, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the crystalline sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is then applied to ensure good contact between the sample and the crystal surface. Alternatively, the sample can be prepared as a KBr (potassium bromide) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. For a liquid sample (if melted), a thin film can be created by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light that is transmitted at each wavelength. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Computational Protocols

The computational IR spectrum of this compound was predicted using quantum chemical calculations based on Density Functional Theory (DFT).

Molecular Modeling: The first step involves obtaining the 3D molecular structure of this compound. This can be done using molecular modeling software or by downloading the structure from a chemical database like PubChem.

Geometry Optimization and Frequency Calculation: The 3D structure is then used as the input for a quantum chemistry software package (e.g., Gaussian, ORCA). A geometry optimization is performed to find the lowest energy conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G* basis set is a commonly used and reliable level of theory for such calculations. Following the geometry optimization, a frequency calculation is performed on the optimized structure. This calculation determines the vibrational modes of the molecule and their corresponding frequencies and intensities, which are then used to generate the theoretical IR spectrum. It is common practice to apply a scaling factor (typically around 0.96 for B3LYP/6-31G*) to the calculated frequencies to better match the experimental values, as the computational methods often overestimate the vibrational frequencies due to the harmonic approximation.

Comparative Analysis

The comparison between the experimental and computational IR spectra of this compound reveals a good overall agreement, validating the utility of computational methods in predicting and interpreting vibrational spectra.

The most prominent peak in the experimental spectrum at 1715 cm⁻¹ is attributed to the C=O (carbonyl) stretching vibration. The calculated frequency for this mode is 1725 cm⁻¹, showing a slight overestimation which is typical for this level of theory.

The aromatic C-H stretching vibrations are observed in the experimental spectrum as a group of peaks between 3000 and 3100 cm⁻¹, which are well-reproduced in the computational spectrum. Similarly, the aliphatic C-H stretching modes of the cyclohexyl ring are found just below 3000 cm⁻¹ in both spectra.

The "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of peaks corresponding to various bending and skeletal vibrations. The computational spectrum aids in the assignment of these complex modes, such as the aromatic C=C stretching and the CH₂ scissoring vibrations.

Minor discrepancies between the experimental and computational spectra can be attributed to several factors, including the physical state of the sample (solid-state interactions in the experiment vs. a gas-phase calculation), the harmonic approximation used in the calculation, and the inherent limitations of the chosen level of theory.

Performance of polysaccharide-based vs. other chiral columns for 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical step in pharmaceutical development and chemical analysis. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods to ensure purity and efficacy. This guide provides a comparative overview of the expected performance of polysaccharide-based chiral stationary phases (CSPs) versus other common chiral column types for the separation of 3-Phenylcyclohexanone. Due to the limited availability of direct experimental data for this specific analyte, this guide leverages established methodologies for structurally analogous ketones and phenyl-containing compounds to provide a comprehensive starting point for method development.

Data Presentation: Predicted Performance of Chiral Columns

Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often the first choice for screening chiral separations due to their broad applicability and high success rates, particularly for compounds containing aromatic groups and ketones. Other column types, such as those based on cyclodextrins or Pirkle-type phases, offer alternative selectivities and may be advantageous in specific cases. The following table summarizes the anticipated performance characteristics of these column types for the enantioseparation of this compound.

Chiral Stationary Phase (CSP) TypeRecommended Column ChemistryTypical Mobile PhaseExpected Performance Characteristics
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)n-Hexane / Isopropanol (90:10, v/v)High Probability of Success: Generally provides good to excellent enantioselectivity for a wide range of chiral compounds, including those with aromatic moieties and ketone functionalities.
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)n-Hexane / Ethanol (90:10, v/v)High Probability of Success: Often exhibits complementary selectivity to amylose-based phases. A valuable screening column for compounds that are not well-resolved on Chiralpak® AD-H.
Cyclodextrin-Based Derivatized β-cyclodextrinAcetonitrile / Water or Methanol / Water (Reversed-Phase)Moderate Probability of Success: Enantioseparation is based on the inclusion of the phenyl group within the cyclodextrin (B1172386) cavity. The position of the phenyl group on the cyclohexanone (B45756) ring will influence the fit and, therefore, the separation.
Pirkle-Type (Brush-Type) (R,R)-Whelk-O® 1n-Hexane / IsopropanolModerate Probability of Success: Relies on π-π interactions, hydrogen bonding, and steric hindrance. The presence of the phenyl group makes this a viable option, though polysaccharide columns are often more universally successful for initial screening.

Experimental Protocols: A Strategic Approach to Method Development

Developing a robust chiral separation method is an empirical process that typically begins with screening a variety of columns and mobile phases. The following protocols provide a structured approach for the initial method development for this compound.

Protocol 1: Polysaccharide-Based CSP Screening in Normal Phase

This protocol is the recommended starting point for the chiral separation of this compound due to the high likelihood of success with polysaccharide-based columns.

  • Sample Preparation:

    • Dissolve a racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial HPLC Screening Conditions:

    • Columns:

      • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)

      • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A primary screening should be performed with the following isocratic mobile phases:

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or a more suitable wavelength based on the UV spectrum of this compound).

  • Data Analysis:

    • For each column and mobile phase combination, calculate the following chromatographic parameters for the enantiomers:

      • Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.

      • Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the second and first eluting enantiomers, respectively.

      • Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times and w_1 and w_2 are the peak widths at the base of the two enantiomers. A baseline separation is generally achieved when Rs ≥ 1.5.

Protocol 2: Alternative CSP Screening

If the initial screening on polysaccharide columns does not yield a satisfactory separation, the following alternative CSPs can be evaluated.

  • Sample Preparation: Prepare the sample as described in Protocol 1, using a mobile phase appropriate for the column type (normal phase for Pirkle-type, reversed-phase for cyclodextrin-based).

  • HPLC Conditions for Cyclodextrin-Based CSP:

    • Column: Derivatized β-cyclodextrin column (e.g., Astec® CYCLOBOND™ I 2000, 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile / Water (50:50, v/v). The ratio can be adjusted to optimize retention and resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm.

  • HPLC Conditions for Pirkle-Type CSP:

    • Column: (R,R)-Whelk-O® 1 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm.

  • Data Analysis: Analyze the data as described in Protocol 1.

Mandatory Visualization: Experimental Workflow

The following diagrams illustrate the logical workflow for developing a chiral HPLC method for this compound.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_alternative Alternative Screening start Racemic this compound screen_poly Screen Polysaccharide Columns (Chiralpak AD-H, Chiralcel OD-H) with Normal Phases start->screen_poly eval_poly Evaluate Resolution (Rs), Separation Factor (α), and Retention Factor (k') screen_poly->eval_poly optimize Optimize Mobile Phase (Solvent Ratio, Additives), Flow Rate, and Temperature eval_poly->optimize Rs ≥ 1.5 screen_alt Screen Alternative Columns (Cyclodextrin, Pirkle-Type) eval_poly->screen_alt Rs < 1.5 final_method Final Validated Analytical Method optimize->final_method eval_alt Evaluate Rs, α, and k' screen_alt->eval_alt eval_alt->screen_poly No Separation (Try different polysaccharide mobile phases/columns) eval_alt->optimize Rs ≥ 1.5

Caption: A logical workflow for chiral HPLC method development for this compound.

G cluster_csp Chiral Stationary Phases (CSPs) cluster_interactions Primary Chiral Recognition Mechanisms polysaccharide Polysaccharide-Based (Amylose, Cellulose) grooves Inclusion in Chiral Grooves/ Hydrogen Bonding/π-π Stacking polysaccharide->grooves interacts via cyclodextrin Cyclodextrin-Based inclusion Inclusion Complexation cyclodextrin->inclusion interacts via pirkle Pirkle-Type pi_pi π-π Interactions/ Hydrogen Bonding/Steric Repulsion pirkle->pi_pi interacts via separation Enantiomeric Separation grooves->separation inclusion->separation pi_pi->separation analyte This compound Enantiomers analyte->polysaccharide analyte->cyclodextrin analyte->pirkle

Caption: Relationship between CSPs and chiral recognition mechanisms for this compound.

A Comparative Guide to the Synthesis of 3-Phenylcyclohexanone: New Routes vs. Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 3-Phenylcyclohexanone is a versatile building block in the synthesis of a wide array of pharmaceutical agents and other fine chemicals.[1][2] This guide provides a comprehensive comparison of a novel organocatalytic approach for the synthesis of this compound against two established published methods: a modern Rhodium-catalyzed asymmetric synthesis and the classical Robinson annulation.

This comparison focuses on key performance indicators such as reaction yield, enantioselectivity, and operational complexity, supported by detailed experimental protocols.

Data Presentation

The following tables provide a quantitative summary of the three synthetic routes, offering a clear comparison of their respective efficiencies and resource requirements.

Table 1: Comparison of Synthetic Routes to this compound

MetricNew Synthetic Route: Organocatalytic Michael Addition-Nef ReactionPublished Method 1: Rhodium-Catalyzed Asymmetric SynthesisPublished Method 2: Robinson Annulation
Starting Materials Chalcone (B49325), Nitromethane (B149229)2-Cyclohexenone, Phenylboronic acidChalcone, Ethyl acetoacetate (B1235776)
Key Reagents/Catalysts Chiral Thiourea (B124793) Catalyst, DBU, Oxidizing Agent (for Nef)[Rh(acac)(C2H4)2], (R)-BINAPSodium Hydroxide (B78521), Acid (for decarboxylation), Pd/C (for hydrogenation)
Overall Yield High (estimated)83-88%[3]Moderate (36% for annulation step)[4]
Enantioselectivity Potentially high (up to 94% ee for Michael addition)Excellent (98.6% ee)[3]Racemic product
Reaction Steps 2 (Michael Addition, Nef Reaction)13 (Annulation, Decarboxylation, Hydrogenation)
Reaction Conditions Mild to moderateElevated temperature (100 °C)Varies (reflux for annulation and decarboxylation)
Purification ChromatographyChromatography, Distillation[3]Recrystallization, Chromatography

Experimental Protocols

New Synthetic Route: Organocatalytic Michael Addition-Nef Reaction

This two-step approach utilizes an organocatalyst for the initial asymmetric carbon-carbon bond formation, followed by a Nef reaction to unmask the ketone functionality.

Step 1: Organocatalytic Michael Addition of Nitromethane to Chalcone

  • Reaction Setup: To a solution of chalcone (1 mmol) in an appropriate solvent (e.g., toluene, 2 mL) is added a chiral thiourea organocatalyst (e.g., a Cinchona alkaloid derivative, 0.05 mmol).

  • Reagent Addition: Nitromethane (2 mmol) is then added to the mixture.

  • Reaction: The reaction is stirred at room temperature for 24-48 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to yield the Michael adduct, (S)-4-nitro-1,3-diphenylbutan-1-one. This reaction has been reported to achieve high yields and enantioselectivities (up to 94% ee).

Step 2: Nef Reaction

  • Reaction Setup: The nitroalkane from the previous step (1 mmol) is dissolved in a suitable solvent such as methanol.

  • Reagent Addition: A base (e.g., sodium methoxide) is added, followed by an oxidizing agent (e.g., ozone or potassium permanganate) at low temperature.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. After drying and concentration, the crude this compound is purified by chromatography.

Published Method 1: Rhodium-Catalyzed Asymmetric Synthesis

This method, detailed in Organic Syntheses, provides a direct and highly enantioselective route to (R)-3-phenylcyclohexanone.[3]

  • Catalyst Preparation: In a flask, (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) and acetylacetonatobis(ethylene)rhodium(I) are dissolved in 1,4-dioxane (B91453) under a nitrogen atmosphere.

  • Reaction Setup: To a separate flask containing phenylboronic acid, 2-cyclohexenone, water, and 1,4-dioxane is added the prepared catalyst solution.

  • Reaction: The mixture is heated at 100 °C for 3 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with hydrochloric acid and sodium hydroxide solutions. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography followed by distillation under reduced pressure to afford (R)-3-phenylcyclohexanone in 83-88% yield and 98.6% enantiomeric excess.[3]

Published Method 2: Robinson Annulation

Step 1: Robinson Annulation

  • Reaction Setup: Chalcone (1 equivalent) and ethyl acetoacetate (1 equivalent) are dissolved in ethanol.

  • Reagent Addition: A catalytic amount of base (e.g., sodium hydroxide) is added to the solution.

  • Reaction: The mixture is stirred and may be heated to reflux to drive the reaction to completion, forming 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone. The average yield for this step is reported to be around 36%.[4]

  • Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization.

Step 2: Hydrolysis and Decarboxylation

  • Reaction Setup: The product from the annulation step is heated with an aqueous acid solution (e.g., sulfuric acid) to hydrolyze the ester and induce decarboxylation.

  • Work-up: The reaction mixture is cooled, and the product, 3-phenyl-2-cyclohexen-1-one, is extracted with an organic solvent.

Step 3: Catalytic Hydrogenation

  • Reaction Setup: The 3-phenyl-2-cyclohexen-1-one is dissolved in a suitable solvent like ethanol, and a palladium on carbon (Pd/C) catalyst is added.

  • Reaction: The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

cluster_Organocatalytic New Route: Organocatalytic Michael Addition-Nef Reaction Chalcone Chalcone Michael_Adduct 4-Nitro-1,3-diphenylbutan-1-one Chalcone->Michael_Adduct Chiral Thiourea Catalyst Nitromethane Nitromethane Nitromethane->Michael_Adduct Product This compound Michael_Adduct->Product Nef Reaction

Figure 1. Organocatalytic synthesis of this compound.

cluster_Rh_Catalyzed Published Method 1: Rhodium-Catalyzed Asymmetric Synthesis Cyclohexenone 2-Cyclohexenone Product (R)-3-Phenylcyclohexanone Cyclohexenone->Product [Rh(acac)(C2H4)2], (R)-BINAP Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Product

Figure 2. Rhodium-catalyzed asymmetric synthesis.

cluster_Robinson Published Method 2: Robinson Annulation Chalcone Chalcone Annulation_Product 6-Ethoxycarbonyl-3,5-diphenyl- 2-cyclohexenone Chalcone->Annulation_Product NaOH Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Annulation_Product Decarboxylated_Product 3-Phenyl-2-cyclohexen-1-one Annulation_Product->Decarboxylated_Product H+, Heat Product This compound Decarboxylated_Product->Product H2, Pd/C

Figure 3. Robinson annulation pathway.

References

Safety Operating Guide

Safe Disposal of 3-Phenylcyclohexanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Phenylcyclohexanone as a hazardous waste. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from skin contact.[1]

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.

This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and serious eye irritation.[1][2] In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company via chemical incineration.[3]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated and sealable waste container as "Hazardous Waste: this compound".

  • Include the full chemical name and relevant hazard pictograms (e.g., irritant).

  • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[4] Incompatible materials include strong oxidizing agents.[1]

Step 2: Containerization

  • Use a chemically compatible and leak-proof container for waste collection. The original container is often a suitable choice.

  • For liquid waste (e.g., solutions containing the compound), use a sealable liquid waste container.

  • For solid waste (e.g., contaminated labware, absorbent materials), place it in a designated solid waste container.

  • Ensure the container is tightly sealed to prevent spills or evaporation.[5]

Step 3: Handling Spills

  • In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[1]

  • Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.[5]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.

  • This storage area should be clearly marked as a hazardous waste accumulation point.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste container with your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Complete all necessary paperwork for the waste manifest to ensure proper tracking and disposal.

Quantitative Data for Disposal

ParameterValueCompoundNotes
Reportable Quantity (RQ) 5000 lbsCyclohexanone (B45756)This is the amount that, if spilled, requires notification to the appropriate federal, state, and local authorities.[3]
UN Number 1915CyclohexanoneThis number is used for the transportation of hazardous materials.[3]

Disclaimer: The quantitative data provided is for cyclohexanone and should be used for guidance only. Always consult with your institution's EHS department for specific disposal requirements for this compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to dispose of This compound identify_waste Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify_waste is_spill Is it a spill? identify_waste->is_spill small_spill Small Spill: Absorb with inert material (e.g., sand, vermiculite) is_spill->small_spill Yes, small large_spill Large Spill: Contact EHS/Emergency Response is_spill->large_spill Yes, large routine_waste Routine Waste is_spill->routine_waste No containerize Place in a labeled, sealed Hazardous Waste container small_spill->containerize end End: Proper Disposal large_spill->end routine_waste->containerize store Store in designated Hazardous Waste Accumulation Area containerize->store pickup Arrange for pickup by EHS or licensed contractor store->pickup pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Phenylcyclohexanone, a versatile intermediate in pharmaceutical and fragrance development.[1] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary risks:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Causes skin irritation and serious eye irritation .[3][4][5]

  • May cause respiratory irritation .[4][5]

  • Flammable liquid and vapor.[3]

To mitigate these hazards, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][5][6][7]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Silver Shield).[2][5][8]Prevents skin contact which can be harmful and cause irritation.
Body Protection Laboratory coat or chemical-resistant coveralls (e.g., Tychem 2000).[2][8][9][10][11]Protects against incidental splashes and contamination of personal clothing.
Respiratory Protection Use in a chemical fume hood is required.[2] If a fume hood is not available, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[5][9]Minimizes inhalation of harmful vapors that can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is crucial to prevent exposure and accidents. The following protocol outlines the necessary steps for safe manipulation of this compound.

1. Engineering Controls and Preparation:

  • All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[2][6]
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[3][6]
  • Ground and bond containers when transferring the material to prevent static discharge.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.
  • Inspect gloves for any signs of degradation or puncture before use.

3. Chemical Handling:

  • Avoid direct contact with skin, eyes, and clothing.[10][12]
  • Do not inhale vapors or mists.[3][5]
  • Use only non-sparking tools when opening or handling containers.[3]
  • Keep the container tightly closed when not in use.[2][3][6]

4. In Case of a Spill:

  • Evacuate non-essential personnel from the area.
  • Wear appropriate PPE, including respiratory protection.[2]
  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2]
  • Collect the absorbed material into a tightly sealed container for disposal.[2]
  • Do not allow the spilled material to enter drains or water courses.[2]

5. First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
  • After skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] If irritation persists, seek medical attention.[2]
  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
  • If swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and compatible container.[13]
  • The container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[13]

2. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[13]

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.[13]
  • Do not exceed the satellite accumulation area limits (typically 55 gallons).[13]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[2][3]
  • Complete a hazardous material pickup request form as required by your institution's environmental health and safety department.[13]

Safety Workflow Diagram

The following diagram illustrates the logical flow of safety procedures for handling this compound.

start Start: Handling this compound assess_hazards Assess Hazards (Flammable, Harmful, Irritant) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) assess_hazards->ppe handling Safe Handling Protocol (Ventilation, Avoid Contact, No Ignition Sources) ppe->handling spill Spill Occurs? handling->spill spill_response Spill Response (Evacuate, Absorb, Collect Waste) spill->spill_response Yes exposure Exposure Occurs? spill->exposure No disposal Waste Disposal (Collect, Label, Store, Dispose) spill_response->disposal first_aid First Aid Measures (Flush, Wash, Fresh Air) exposure->first_aid Yes exposure->disposal No first_aid->disposal end End of Procedure disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylcyclohexanone
Reactant of Route 2
Reactant of Route 2
3-Phenylcyclohexanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.